molecular formula C8H8O4 B149866 4-Methoxysalicylic Acid CAS No. 2237-36-7

4-Methoxysalicylic Acid

Cat. No.: B149866
CAS No.: 2237-36-7
M. Wt: 168.15 g/mol
InChI Key: MRIXVKKOHPQOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxysalicylic Acid is a salicylic acid derivative with significant research value in dermatological science and biochemistry. Its primary research application is in the study of skin hyperpigmentation, where it has been shown to act as an inhibitor of tyrosinase, the pivotal enzyme in the melanogenesis process . The potassium salt of this compound, Potassium 4‐methoxysalicylate (4MSK), is an approved active skin lightening ingredient that has been commercially used for over two decades, demonstrating a well-characterized efficacy and safety profile in scientific literature . Research indicates its mechanism is dual-faceted: it directly suppresses melanin production in melanocytes and also promotes the gene expression of differentiation markers in human keratinocytes, thereby contributing to brighter skin by acting on multiple epidermal cell types . Furthermore, studies using human skin models confirm that 4MSK significantly reduces melanin content and promotes corneocyte desquamation, which helps prevent melanin accumulation . Recent technological advancements, such as ionic liquid formulations, have been developed to enhance its skin penetration, further increasing its research utility for topical application studies . In vitro safety assessments have shown that 4MSK has a high safety margin with no observed cytotoxicity to melanocytes, making it a compound of interest for developing depigmenting agents with a low risk of inducing chemical leukoderma . For researchers in cosmetic science and dermatology, this compound serves as a critical reference standard and active compound for investigating novel topical formulations and mechanisms of skin brightness and epidermal turnover.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIXVKKOHPQOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176906
Record name 4-Methoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2237-36-7
Record name 4-Methoxysalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2237-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxysalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002237367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2237-36-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxysalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxysalicylic Acid: A Technical Guide to its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid (4-MSA), and its potassium salt 4-MSK, have emerged as significant molecules in the fields of dermatology and cosmetic science, primarily for their skin-lightening properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activity of this compound. It details the key experimental protocols for its synthesis and for evaluating its efficacy, and presents quantitative data from seminal studies in a structured format. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and History

The history of this compound is rooted in the broader exploration of salicylic (B10762653) acid and its derivatives, which have been recognized for their medicinal properties for centuries. While salicylic acid was first isolated in 1838, the journey to its methoxy (B1213986) derivative took several more decades of advancements in synthetic chemistry.

The first documented synthesis of this compound, also known as 2-hydroxy-4-methoxybenzoic acid, is attributed to Alfred Einhorn and W. Seuffert in 1899. Their work was part of the extensive investigation into the chemical modifications of salicylic acid to explore new therapeutic agents.

While initially a subject of academic chemical synthesis, this compound remained relatively obscure in terms of commercial application for much of the 20th century. Its potential came to the forefront with the rise of the cosmetic industry's search for effective and safe skin-lightening agents. In 2003, its potassium salt, Potassium 4-Methoxysalicylate (4-MSK), was approved as a quasi-drug active ingredient in Japan for its skin-lightening and hyperpigmentation-correcting effects.[1][2] This approval marked a significant milestone in the history of this compound, solidifying its place in modern dermatological and cosmetic formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and product development.

PropertyValueReference
IUPAC Name 2-Hydroxy-4-methoxybenzoic acid--INVALID-LINK--
Synonyms 4-MSA, 2-Hydroxy-p-anisic acid--INVALID-LINK--
CAS Number 2237-36-7--INVALID-LINK--
Molecular Formula C₈H₈O₄--INVALID-LINK--
Molecular Weight 168.15 g/mol --INVALID-LINK--
Melting Point 158-159 °C--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
pKa ~3.2 (Predicted)--INVALID-LINK--
Solubility Slightly soluble in water; soluble in methanol, DMSO.--INVALID-LINK--, --INVALID-LINK--
UV-Vis (λmax) 244 nm (in water-methanol)--INVALID-LINK--
IR Spectra (KBr, cm⁻¹) Major peaks at ~3200-2500 (O-H stretch), ~1650 (C=O stretch), ~1600, ~1500 (aromatic C=C stretch), ~1250 (C-O stretch)--INVALID-LINK--
¹H NMR (DMSO-d₆, ppm) δ ~11.5 (s, 1H, COOH), δ ~7.7 (d, 1H, Ar-H), δ ~6.5 (d, 1H, Ar-H), δ ~6.4 (s, 1H, Ar-H), δ ~3.8 (s, 3H, OCH₃)--INVALID-LINK--
¹³C NMR (DMSO-d₆, ppm) δ ~172 (C=O), δ ~164 (C-O), δ ~162 (C-O), δ ~132 (Ar-C), δ ~107 (Ar-C), δ ~105 (Ar-C), δ ~101 (Ar-C), δ ~55 (OCH₃)--INVALID-LINK--

Biological Activity and Mechanism of Action

The primary biological activity of this compound, particularly its potassium salt 4-MSK, is its ability to lighten skin and reduce hyperpigmentation. This is achieved through a dual mechanism of action targeting both melanocytes and keratinocytes.[1][2]

Action on Melanocytes: Inhibition of Melanogenesis

4-MSK directly inhibits the activity of tyrosinase, the key enzyme in the melanin (B1238610) synthesis pathway. By reducing tyrosinase activity, it decreases the production of melanin in melanocytes.

Melanogenesis_Inhibition cluster_melanocyte Melanocyte Tyrosinase Tyrosinase Melanin Melanin (Pigment) 4-MSK This compound (4-MSK) 4-MSK->Tyrosinase Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Dopaquinone->Melanin

Caption: Inhibition of Melanogenesis by this compound.

Action on Keratinocytes: Promotion of Differentiation and Desquamation

In addition to its effects on melanocytes, 4-MSK also promotes the differentiation of keratinocytes. It has been shown to upregulate the expression of key differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), Filaggrin (FLG), and Involucrin (IVL).[2] This acceleration of the epidermal turnover process helps to shed the existing melanin from the skin surface, leading to a more even skin tone.

Keratinocyte_Differentiation cluster_markers Upregulated Differentiation Markers 4-MSK This compound (4-MSK) Keratinocyte Keratinocyte 4-MSK->Keratinocyte Differentiation Keratinocyte Differentiation Keratinocyte->Differentiation Promotes Desquamation Increased Desquamation (Shedding of Melanin) Differentiation->Desquamation KRT1 KRT1 Differentiation->KRT1 KRT10 KRT10 Differentiation->KRT10 FLG FLG Differentiation->FLG IVL IVL Differentiation->IVL

Caption: Promotion of Keratinocyte Differentiation by 4-MSK.

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified in several in vitro and clinical studies.

Table 1: In Vitro Efficacy of Potassium 4-Methoxysalicylate (4-MSK)
AssayModel SystemConcentrationResultp-valueReference
Tyrosinase Inhibition Mushroom Tyrosinase1.0 mM~20% inhibition of L-DOPA oxidation< 0.01[2]
Melanin Content Cultured Human Melanocytes0.8 mMSignificant reduction in melanin< 0.01[2]
1.0 mMSignificant reduction in melanin< 0.005[2]
Keratinocyte Gene Expression Cultured Human Keratinocytes0.5 mMUpregulation of KRT1, KRT10, FLG, IVL< 0.05[2]
Table 2: Clinical Efficacy of a Formulation Containing Potassium 4-Methoxysalicylate (4-MSK)
ParameterTreatment DurationResult (vs. Placebo)p-valueReference
Change in Skin Lightness (L value)12 weeksSignificant increase in L value in pigmented areas< 0.005[2]
12 weeksSignificant increase in L* value in non-pigmented areas< 0.01[2]
Desquamation Area Ratio 12 weeksSignificant reduction in desquamation area< 0.05[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the selective methylation of 2,4-dihydroxybenzoic acid.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

  • Methylation: Slowly add dimethyl sulfate to the cooled solution while stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Purification: Filter the crude product and wash with cold deionized water. Recrystallize the solid from a mixture of ethanol and water to obtain pure this compound.

Synthesis_Workflow Start Start: 2,4-Dihydroxybenzoic Acid Dissolution Dissolve in NaOH(aq) Start->Dissolution Methylation Add Dimethyl Sulfate (Maintain <10°C) Dissolution->Methylation Stirring Stir at Room Temperature Methylation->Stirring Acidification Acidify with HCl Stirring->Acidification Precipitation Crude 4-MSA Precipitates Acidification->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization End Pure this compound Recrystallization->End

Caption: Workflow for the Synthesis of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (or its potassium salt)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and this compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and different concentrations of the this compound solution. Include a control group without the inhibitor.

  • Initiation of Reaction: Start the reaction by adding the L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the control.

Melanin Content Assay in B16 Melanoma Cells

This cell-based assay quantifies the effect of this compound on melanin production in a cell line model.

Materials:

  • B16 melanoma cells

  • Cell culture medium (e.g., DMEM)

  • This compound (or its potassium salt)

  • Phosphate-buffered saline (PBS)

  • Sodium hydroxide (NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture B16 melanoma cells in a multi-well plate. Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include an untreated control group.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them with a NaOH solution.

  • Melanin Solubilization: Heat the cell lysates to solubilize the melanin.

  • Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

  • Normalization: The melanin content can be normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.

Conclusion

This compound, particularly as its potassium salt 4-MSK, has a well-documented history of development from a synthetic curiosity to a key ingredient in modern cosmetic and dermatological products. Its efficacy as a skin-lightening agent is supported by robust scientific evidence demonstrating a dual mechanism of action involving the inhibition of melanogenesis in melanocytes and the promotion of keratinocyte differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working with this promising molecule. Further research may continue to uncover new applications and refine the understanding of the biological activities of this compound and its derivatives.

References

4-Methoxysalicylic Acid (4-MSK): A Technical Whitepaper on the Mechanism of Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Methoxysalicylic acid, commonly available as its potassium salt (Potassium 4-Methoxysalicylate or 4-MSK), is a potent skin-lightening agent utilized in cosmetic and dermatological formulations.[1][2] Its efficacy in mitigating hyperpigmentation stems from a dual mechanism of action. The primary mechanism is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][3] A secondary mechanism involves the promotion of epidermal turnover through the regulation of keratinization, which aids in the removal of accumulated melanin from the skin.[3] This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes. While 4-MSK is a confirmed direct inhibitor of tyrosinase, its specific kinetic profile (competitive, non-competitive, etc.) is not extensively detailed in publicly available scientific literature.

Core Mechanism of Action: Direct Tyrosinase Inhibition

The principal mechanism by which 4-MSK exerts its depigmenting effect is through the direct inhibition of tyrosinase.[1] Tyrosinase is a copper-containing enzyme that catalyzes the first two critical and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4] By inhibiting this enzyme, 4-MSK effectively reduces the production of melanin precursors, leading to a decrease in overall melanin synthesis.

Tyrosinase_Reaction sub L-Tyrosine tyrosinase1 Tyrosinase (Monophenolase) sub->tyrosinase1 inter L-DOPA tyrosinase2 Tyrosinase (Diphenolase) inter->tyrosinase2 prod Dopaquinone melanin Melanin prod->melanin tyrosinase1->inter Hydroxylation tyrosinase2->prod Oxidation inhibitor 4-MSK inhibitor->tyrosinase1 inhibitor->tyrosinase2

Figure 1: 4-MSK directly inhibits both the monophenolase and diphenolase activities of tyrosinase.
Inhibition Kinetics and Potency

The inhibitory potential of 4-MSK against mushroom tyrosinase has been quantified, demonstrating a concentration-dependent effect.[1] The half-maximal inhibitory concentration (IC₅₀) provides a standardized measure of its potency.

CompoundEnzyme SourceIC₅₀ (mM)Reference
Potassium 4-Methoxysalicylate (4-MSK)Mushroom Tyrosinase4.02[1]

Table 1: Quantitative Inhibitory Potency of 4-MSK.

The specific kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by 4-MSK is not definitively established in the reviewed scientific literature. However, competitive inhibition is a common mode for inhibitors that are structurally analogous to the enzyme's substrate. Given that 4-MSK is a derivative of salicylic (B10762653) acid and shares structural similarities with L-tyrosine, a hypothetical competitive inhibition model is presented below for illustrative purposes.

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition (Hypothetical) E Tyrosinase (Active Site) ES Enzyme-Substrate Complex E->ES P Product S L-Tyrosine S->ES ES->E k_cat ES->P E2 Tyrosinase (Active Site) EI Enzyme-Inhibitor Complex (Inactive) E2->EI I 4-MSK I->EI

Figure 2: Hypothetical model of competitive inhibition where 4-MSK competes with L-Tyrosine for the active site.

Secondary Mechanism: Regulation of Epidermal Homeostasis

Beyond direct enzyme inhibition, 4-MSK contributes to skin lightening by modulating epidermal turnover.[3] It has been shown to promote the gene expression of differentiation markers in human keratinocytes.[2] This action is thought to normalize keratinization, thereby facilitating the exfoliation of keratinocytes that contain excess melanin. This dual-action—suppressing new melanin synthesis while helping to clear existing pigment—results in a more pronounced and efficient skin brightening effect.[3]

Epidermal_Turnover node_4msk 4-MSK node_kc Keratinocytes node_4msk->node_kc node_diff Promotes Normal Keratinocyte Differentiation node_kc->node_diff node_turnover Accelerated Exfoliation of Melanin-Laden Cells node_diff->node_turnover node_pigment Reduction of Visible Hyperpigmentation node_turnover->node_pigment

Figure 3: Logical flow of 4-MSK's secondary mechanism on epidermal turnover.

Relationship with the MITF Signaling Pathway

The master regulator of melanogenesis is the Microphthalmia-associated Transcription Factor (MITF).[1] In response to stimuli such as UV radiation, keratinocytes release α-melanocyte-stimulating hormone (α-MSH), which binds to the MC1R receptor on melanocytes. This activates a cAMP-dependent pathway, leading to the phosphorylation of CREB, which in turn upregulates the expression of MITF. MITF then acts as a transcription factor, promoting the expression of key melanogenic genes, including TYR (the gene for tyrosinase).

The currently available scientific literature indicates that the primary mechanism of 4-MSK is the direct inhibition of the tyrosinase enzyme rather than the suppression of TYR gene expression via the MITF pathway.[1][3]

MITF_Pathway uv UV Radiation kera Keratinocyte uv->kera aMSH α-MSH kera->aMSH secretes mc1r MC1R aMSH->mc1r camp ↑ cAMP mc1r->camp pka PKA camp->pka creb CREB → P-CREB pka->creb mitf MITF (Transcription Factor) creb->mitf activates tyr_gene TYR Gene mitf->tyr_gene promotes transcription tyrosinase Tyrosinase Enzyme tyr_gene->tyrosinase translation melanin Melanin Synthesis tyrosinase->melanin inhibitor 4-MSK inhibitor->tyrosinase

Figure 4: The melanogenesis signaling pathway and the point of direct inhibition by 4-MSK.

Experimental Protocols

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol details the colorimetric assay to determine the IC₅₀ of an inhibitor against mushroom tyrosinase using L-DOPA as a substrate.

  • Objective: To quantify the direct inhibitory effect of 4-MSK on tyrosinase activity.

  • Principle: Tyrosinase oxidizes L-DOPA to form dopachrome (B613829), a colored product with an absorbance maximum at ~475 nm. The rate of dopachrome formation is proportional to enzyme activity. An inhibitor will reduce this rate.

  • Materials:

    • Mushroom Tyrosinase (e.g., 1000 U/mL stock in Phosphate (B84403) Buffer)

    • L-DOPA (e.g., 2.5 mg/mL stock in Phosphate Buffer)

    • Potassium 4-Methoxysalicylate (4-MSK) stock solution

    • Phosphate Buffer (e.g., 100 mM, pH 6.8)

    • 96-well clear, flat-bottom microplate

    • Microplate reader

  • Procedure:

    • Preparation: Prepare serial dilutions of 4-MSK in phosphate buffer to achieve a range of final assay concentrations. Prepare a positive control (e.g., Kojic Acid) and a vehicle control (buffer only).

    • Plate Setup: In a 96-well plate, add the following to respective wells:

      • Blank: 180 µL Phosphate Buffer + 20 µL L-DOPA Solution (no enzyme).

      • Enzyme Control (100% Activity): 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL Vehicle.

      • Test Compound: 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL of each 4-MSK dilution.

    • Pre-incubation: Add the buffer, inhibitor/vehicle, and tyrosinase solution to the wells. Mix gently and incubate the plate at 37°C for 10 minutes.

    • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells (except the Blank) to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

      • Calculate the percentage of inhibition for each 4-MSK concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

      • Plot the % Inhibition against the logarithm of the 4-MSK concentration and use non-linear regression to determine the IC₅₀ value.

Figure 5: Workflow for the in vitro tyrosinase inhibition assay.
Protocol 2: Cellular Melanin Content Assay

This protocol measures the effect of 4-MSK on melanin production in B16-F10 murine melanoma cells.

  • Objective: To quantify the reduction in cellular melanin content after treatment with 4-MSK.

  • Principle: Cells are treated with the test compound, lysed, and the melanin pigment is solubilized. The amount of melanin is then quantified spectrophotometrically.

  • Materials:

    • B16-F10 melanoma cells

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • 4-MSK stock solution

    • Phosphate-Buffered Saline (PBS)

    • Lysis Buffer (1N NaOH with 10% DMSO)

    • BCA or Bradford Protein Assay Kit

    • 6-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed B16-F10 cells in 6-well plates at a density of ~1 x 10⁵ cells/well. Allow cells to attach for 24 hours at 37°C, 5% CO₂.

    • Treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of 4-MSK or vehicle (control). An optional stimulant, such as α-MSH, can be added to induce melanogenesis. Incubate for 48-72 hours.

    • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 200 µL of Lysis Buffer (1N NaOH with 10% DMSO) to each well.

    • Melanin Solubilization: Incubate the plate at 80°C for 1-2 hours to fully dissolve the melanin granules.

    • Quantification: Transfer the lysates to a 96-well plate. Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the melanin content.

    • Normalization: A parallel plate should be set up to determine total protein content. Lyse the cells and perform a protein assay (e.g., BCA). Normalize the melanin content (Absorbance at 405 nm) to the total protein concentration (mg/mL) for each sample. This accounts for any effects of the compound on cell proliferation.

Protocol 3: Western Blot Analysis for Tyrosinase and MITF Expression

This protocol is for determining the protein expression levels of tyrosinase and MITF in B16-F10 cells after treatment.

  • Objective: To investigate if 4-MSK affects the expression levels of key melanogenic proteins.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against tyrosinase and MITF. A secondary antibody conjugated to HRP allows for chemiluminescent detection.

  • Materials:

    • Treated B16-F10 cell pellets

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-Tyrosinase, anti-MITF, anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL (Enhanced Chemiluminescence) detection reagent

    • Imaging system

  • Procedure:

    • Cell Lysis: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 min at 4°C to pellet debris. Collect the supernatant (protein lysate).

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-tyrosinase and anti-MITF, typically at 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Detection: After final washes, apply ECL reagent and capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein bands (Tyrosinase, MITF) to the loading control (β-actin).[1][5][6][7]

References

An In-depth Technical Guide to α-Hydroxy-p-Anisic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Hydroxy-p-anisic acid, systematically known as 2-hydroxy-2-(4-methoxyphenyl)acetic acid and more commonly as 4-methoxymandelic acid, is an aromatic carboxylic acid derivative of significant interest in organic synthesis and biochemical research. Its structure, featuring a chiral center and a methoxy-substituted phenyl group, makes it a valuable building block for more complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and known biological interactions, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

α-Hydroxy-p-anisic acid is a derivative of mandelic acid characterized by a methoxy (B1213986) group at the para (4) position of the phenyl ring. This substitution influences its electronic properties and reactivity. The presence of a hydroxyl group on the alpha-carbon adjacent to the carboxylic acid function is a key structural feature.

Structure:

Caption: 2D Structure of α-Hydroxy-p-anisic Acid

Table 1: Compound Identification

IdentifierValue
Systematic IUPAC Name 2-hydroxy-2-(4-methoxyphenyl)acetic acid[1]
Common Name 4-Methoxymandelic acid[1]
CAS Number 10502-44-0[1]
Chemical Formula C₉H₁₀O₄[2]
SMILES String COc1ccc(cc1)C(O)C(O)=O[1]
InChI Key ITECRQOOEQWFPE-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of α-hydroxy-p-anisic acid are summarized below. It is a white crystalline solid at room temperature and exhibits solubility in organic solvents, with slight solubility in water.[2]

Table 2: Quantitative Physicochemical Data

PropertyValueNotes
Molecular Weight 182.17 g/mol [1]
Melting Point 108-111 °C[1]For the racemic (DL) mixture.
102-104 °C[3]For the (R)-enantiomer.
Boiling Point 370 °CPredicted value.
Density 1.309 g/cm³[3]Predicted value.
pKa 3.43 ± 0.10[3]Predicted value for the (R)-enantiomer.
Solubility Slightly soluble in water, more soluble in organic solvents.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of α-hydroxy-p-anisic acid.

Table 3: Spectroscopic Data Summary

TechniqueData Source / Key Features
¹H NMR Data available from SpectraBase, acquired on a Varian A-60 instrument.[1]
¹³C NMR Data available from SpectraBase.[1]
Infrared (IR) Spectroscopy FTIR (KBr wafer) and ATR-IR spectra are available on SpectraBase.[1]
UV-Vis Spectroscopy Specific spectral data is not readily available in the searched literature.

Experimental Protocols

Synthesis of 4-Methoxymandelic Acid

A common method for the synthesis of 4-methoxymandelic acid involves the reaction of anisole (B1667542) with glyoxylic acid catalyzed by a protonic acid.

Experimental Workflow: Synthesis of 4-Methoxymandelic Acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Start reactants Anisole + Aqueous Glyoxylic Acid start->reactants reaction Stir at controlled temperature (e.g., 0°C) reactants->reaction Add catalyst and solvent catalyst Protonic Acid (e.g., H₃PO₄) catalyst->reaction solvent Secondary Solvent (e.g., 1,2-dimethoxyethane) solvent->reaction monitoring Monitor reaction progress via HPLC reaction->monitoring workup Quench and extract product monitoring->workup Upon completion purification Purify via recrystallization or chromatography workup->purification end End Product: 4-Methoxymandelic Acid purification->end

Caption: Workflow for the synthesis of 4-methoxymandelic acid.

Detailed Methodology (based on a patent for a similar synthesis):

  • Reaction Setup: In a three-necked flask equipped with a stirrer, add 50% aqueous glyoxylic acid (1.1 equivalents) and a secondary solvent such as 1,2-dimethoxyethane. Cool the mixture to 0°C.

  • Catalyst Addition: Slowly add a strong protonic acid catalyst, for example, 85% phosphoric acid (2.0 equivalents), while maintaining the temperature at or below 0°C.

  • Reactant Addition: Slowly drip in anisole (1.0 equivalent) while vigorously stirring and maintaining the temperature at approximately 0°C.

  • Reaction: Continue stirring the reaction mixture at a controlled temperature (e.g., 0°C or room temperature) for several hours.

  • Monitoring: Track the progress of the reaction by taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion of anisole and the yield of 4-methoxymandelic acid.

  • Work-up: Once the reaction has reached the desired conversion, quench the reaction mixture, for example, by pouring it into cold water.

  • Extraction and Purification: Extract the product into an organic solvent. The crude product can then be purified by methods such as recrystallization or column chromatography to yield pure 4-methoxymandelic acid.

Enzymatic Oxidation of 4-Methoxymandelic Acid

The enzymatic oxidation of 4-methoxymandelic acid to anisaldehyde is catalyzed by lignin (B12514952) peroxidase (LiP) and can be mediated by veratryl alcohol.

Experimental Workflow: Enzymatic Oxidation

G cluster_0 Reaction Mixture Preparation cluster_1 Reaction Execution cluster_2 Analysis start Start buffer 50 mM Sodium Tartrate Buffer (pH 3.0) start->buffer substrate 4-Methoxymandelic Acid (0.25 mmol) buffer->substrate Add mediator Veratryl Alcohol (0.01 mmol) substrate->mediator Add enzyme Lignin Peroxidase (LiP) (0.51 nmol) mediator->enzyme Add initiation Initiate with H₂O₂ (0.06 mmol) enzyme->initiation Equilibrate incubation Incubate at 37°C for 10 min under Argon initiation->incubation analysis Analyze reaction mixture by HPLC incubation->analysis end Quantify Anisaldehyde analysis->end

Caption: Workflow for the enzymatic oxidation of 4-methoxymandelic acid.

Detailed Methodology:

  • Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a solution containing 50 mM sodium tartrate buffer (pH 3.0).

  • Addition of Components: To the buffer, add 4-methoxymandelic acid to a final concentration of 0.25 mmol, the mediator (veratryl alcohol) to a final concentration of 0.01 mmol, and lignin peroxidase (LiP) to a final amount of 0.51 nmol.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon, to create an oxygen-free atmosphere.

  • Reaction Initiation: Initiate the enzymatic reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 0.06 mmol.

  • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

  • Analysis: After the incubation period, analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, anisaldehyde. A control reaction without the mediator should be performed to account for any background oxidation.

Biological Activity and Signaling Pathways

The primary documented biological role of α-hydroxy-p-anisic acid is as a substrate in enzymatic reactions, particularly in the context of lignin degradation by white-rot fungi. It is also recognized as an intermediate in the synthesis of the beta-blocker propranolol.[2]

Lignin Peroxidase-Mediated Oxidation Pathway

In the presence of lignin peroxidase (LiP) and hydrogen peroxide, veratryl alcohol can act as a redox mediator to facilitate the oxidation of 4-methoxymandelic acid, a compound not directly oxidized by LiP.[4] This process is a key step in the biodegradation of lignin-related compounds.

Signaling Pathway: Lignin Peroxidase Catalytic Cycle

G cluster_substrates Substrates & Products LiP Lignin Peroxidase (Fe³⁺) LiP_I Compound I (Fe⁴⁺=O P⁺˙) LiP->LiP_I H₂O₂ → H₂O LiP_II Compound II (Fe⁴⁺=O P) LiP_I->LiP_II VA → VA⁺˙ LiP_II->LiP VA → VA⁺˙ H2O2 H₂O₂ H2O H₂O VA Veratryl Alcohol (VA) VA_rad VA Radical Cation (VA⁺˙) MMA 4-Methoxymandelic Acid (MMA) VA_rad->MMA e⁻ transfer Anisaldehyde Anisaldehyde MMA->Anisaldehyde Oxidation

Caption: Mediated oxidation of 4-methoxymandelic acid by LiP.

Conclusion

α-Hydroxy-p-anisic acid is a well-characterized compound with established chemical properties and a defined structure. Its utility as a synthetic intermediate is evident from its application in the preparation of pharmaceuticals and its role as a substrate in enzymatic studies. The provided experimental protocols for its synthesis and enzymatic modification offer a foundation for further research and development. Future investigations could explore a broader range of its biological activities and potential applications in medicinal chemistry and biocatalysis.

References

Beyond Illumination: A Technical Guide to the Unexplored Biological Activities of 4-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid (4-MSA), a derivative of salicylic (B10762653) acid, is predominantly recognized for its application in dermatology as a skin-lightening agent. Its mechanism of action in this capacity, involving the inhibition of tyrosinase and the promotion of keratinocyte turnover, is well-documented. However, the broader therapeutic potential of this molecule remains largely uncharted. This technical guide delves into the prospective biological activities of 4-MSA beyond its established role in cosmetology, exploring its putative anti-inflammatory, antimicrobial, anti-cancer, anti-glycation, and neuroprotective properties. Drawing upon the known activities of structurally related salicylates and analogous compounds, this document provides a comprehensive framework for future research. It outlines detailed experimental protocols, presents available quantitative data, and visualizes potential signaling pathways and experimental workflows to catalyze further investigation into the multifaceted therapeutic applications of this compound.

Introduction

This compound (4-MSA), also known by its potassium salt form, Potassium 4-Methoxysalicylate (4MSK), is a synthetic derivative of salicylic acid. Its primary commercial application lies in the cosmetic industry, where it is utilized for its skin-lightening and depigmenting effects.[1][2] The established mechanism for this activity involves the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, and the normalization of keratinization processes.[1][3] While its dermatological efficacy is established, the broader pharmacological profile of 4-MSA is an area of nascent exploration. The structural similarity of 4-MSA to salicylic acid, a compound with well-known anti-inflammatory, analgesic, and antipyretic properties, suggests a wider range of biological activities. This guide aims to synthesize the limited existing data and extrapolate from related compounds to provide a foundational resource for researchers interested in the untapped therapeutic potential of 4-MSA.

Potential Biological Activities

Anti-Inflammatory Activity

The anti-inflammatory properties of salicylates are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Furthermore, salicylates have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While direct studies on 4-MSA are lacking, its structural resemblance to salicylic acid strongly suggests a potential to exert similar anti-inflammatory effects.

Proposed Mechanism of Action:

It is hypothesized that 4-MSA may inhibit the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. 4-MSA could potentially interfere with this cascade, possibly by inhibiting IKK activity or preventing IκBα degradation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation MSA 4-MSA (Hypothesized) MSA->IKK Inhibits (Hypothesized) DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1: Hypothesized Anti-Inflammatory Signaling Pathway of 4-MSA.
Antimicrobial Activity

While there is no direct report on the antimicrobial properties of this compound, a study on the structurally related compound, 4-methoxysalicylaldehyde, has demonstrated activity against several foodborne bacteria. This suggests that 4-MSA may also possess antimicrobial properties worth investigating.

Quantitative Data (for 4-methoxysalicylaldehyde):

MicroorganismStrainMIC (μg/mL)
Listeria monocytogenes30.1 - 67.3
Salmonella typhimurium30.1 - 67.3
Shigella flexneri30.1 - 67.3
Shigella sonnei30.1 - 67.3
Staphylococcus intermedius30.1 - 67.3
Staphylococcus aureus30.1 - 67.3
Data from a study on 4-methoxysalicylaldehyde, a related compound.[4]
Anti-Cancer Activity

The potential anti-cancer effects of 4-MSA are currently unexplored. However, salicylic acid and its derivatives have been reported to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are often mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. Research into the anti-cancer potential of 4-MSA is warranted.

Anti-Glycation Activity

Advanced glycation end products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins and are implicated in the pathogenesis of various age-related diseases and skin aging.[5] Some compounds with antioxidant properties have been shown to inhibit the formation of AGEs. Given the phenolic structure of 4-MSA, it may possess antioxidant and, consequently, anti-glycation properties.

Proposed Experimental Workflow:

G BSA Bovine Serum Albumin (BSA) Incubation Incubation (37°C, weeks) BSA->Incubation Glucose Glucose Glucose->Incubation AGEs Advanced Glycation End-products (AGEs) Incubation->AGEs Analysis Fluorescence Spectroscopy (AGEs Quantification) AGEs->Analysis MSA 4-MSA (Test Compound) MSA->Incubation Inhibitor

Figure 2: In Vitro Anti-Glycation Assay Workflow.
Neuroprotective Activity

The neuroprotective potential of phenolic acids has been increasingly recognized, with proposed mechanisms including antioxidant and anti-inflammatory effects.[6] As a phenolic acid derivative, 4-MSA could potentially exert neuroprotective effects by mitigating oxidative stress and inflammation in the central nervous system. However, experimental evidence to support this hypothesis is currently absent.

Experimental Protocols

Anti-Inflammatory Activity: NF-κB Reporter Assay

Objective: To determine if 4-MSA inhibits NF-κB activation in response to an inflammatory stimulus.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • This compound (4-MSA).

  • Lipopolysaccharide (LPS) from E. coli.

  • Luciferase Assay System (e.g., Promega).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of 4-MSA (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of 4-MSA.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of 4-MSA against various pathogenic microorganisms.

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • This compound (4-MSA).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a stock solution of 4-MSA in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the 4-MSA stock solution in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no 4-MSA) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of 4-MSA that completely inhibits visible growth of the microorganism.

Anti-Cancer Activity: MTT Cell Proliferation Assay

Objective: To assess the cytotoxic effect of 4-MSA on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

  • Appropriate cell culture medium with supplements.

  • This compound (4-MSA).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 4-MSA for 24, 48, and 72 hours.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of 4-MSA that inhibits 50% of cell proliferation).

Anti-Glycation Activity: In Vitro BSA-Glucose Assay

Objective: To evaluate the ability of 4-MSA to inhibit the formation of AGEs in vitro.

Materials:

  • Bovine Serum Albumin (BSA).

  • D-glucose.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound (4-MSA).

  • Aminoguanidine (positive control).

  • Fluorometer.

Procedure:

  • Prepare solutions of BSA (10 mg/mL) and glucose (500 mM) in PBS.

  • In a reaction mixture, combine the BSA and glucose solutions.

  • Add different concentrations of 4-MSA to the reaction mixtures. Include a control without any inhibitor and a positive control with aminoguanidine.

  • Incubate the mixtures at 37°C for several weeks.

  • At regular intervals, measure the fluorescence of the samples (excitation at 370 nm, emission at 440 nm) to quantify the formation of fluorescent AGEs.

  • Calculate the percentage of inhibition of AGE formation by 4-MSA compared to the control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of 4-MSA.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methanol.

  • This compound (4-MSA).

  • Ascorbic acid (positive control).

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of 4-MSA and ascorbic acid in methanol.

  • Add the 4-MSA or ascorbic acid solutions to the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[5]

Conclusion and Future Directions

This compound, a compound with a well-established role in dermatology, holds significant, yet largely unexplored, potential for broader therapeutic applications. This technical guide has outlined the putative anti-inflammatory, antimicrobial, anti-cancer, anti-glycation, and neuroprotective activities of 4-MSA, drawing parallels with structurally related compounds. The provided experimental protocols and visualized workflows offer a clear roadmap for researchers to systematically investigate these underexplored biological functions. Future research should focus on generating robust in vitro and in vivo data to validate these hypothesized activities, elucidate the underlying molecular mechanisms, and ultimately unlock the full therapeutic potential of this intriguing molecule. The lack of comprehensive studies on 4-MSA beyond its skin-lightening effects represents a significant research gap and a promising opportunity for drug discovery and development.

References

Spectroscopic data interpretation for 4-Methoxysalicylic acid (NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for 4-Methoxysalicylic acid, a molecule of interest in various scientific domains. By delving into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for its unequivocal identification, characterization, and quality assessment.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, offering a clear and structured overview for comparative analysis.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0Singlet1HCarboxylic Acid (-COOH)
~10.5Singlet1HPhenolic Hydroxyl (-OH)
~7.7Doublet1HAromatic H (H-6)
~6.5Doublet of Doublets1HAromatic H (H-5)
~6.4Doublet1HAromatic H (H-3)
~3.8Singlet3HMethoxy (-OCH₃)

Note: The chemical shifts of the acidic protons (-COOH and -OH) can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the carbon framework of this compound.

Chemical Shift (δ) ppmAssignment
~172Carboxylic Acid Carbonyl (C=O)
~165Aromatic C (C-4)
~162Aromatic C (C-2)
~133Aromatic C (C-6)
~108Aromatic C (C-5)
~102Aromatic C (C-1)
~99Aromatic C (C-3)
~55Methoxy Carbon (-OCH₃)
IR Spectral Data

The infrared spectrum highlights the functional groups present in this compound through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
~3100WeakO-H stretch (Phenolic)
~3000MediumC-H stretch (Aromatic)
~2950, ~2850MediumC-H stretch (Methoxy)
~1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1500, ~1450MediumC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Aryl Ether)
~1200StrongC-O stretch (Carboxylic Acid)
~850StrongC-H bend (Aromatic, out-of-plane)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed.

  • The sample is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within an NMR tube. The choice of solvent is critical and should be noted, as it can influence chemical shifts.

Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed for the analysis.

  • For ¹H NMR, a standard one-pulse sequence is utilized. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the sample holder.

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: Correlation of this compound structure with its spectroscopic data.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_DataProcessing Data Processing & Interpretation start Start: this compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent (for NMR) weigh->dissolve grind Grind with KBr (for IR) weigh->grind nmr Acquire NMR Spectrum (¹H and ¹³C) dissolve->nmr press Press into Pellet (for IR) grind->press ir Acquire IR Spectrum press->ir process_nmr Process NMR Data (Fourier Transform, Phasing, Baseline Correction) nmr->process_nmr process_ir Process IR Data (Background Subtraction) ir->process_ir interpret Interpret Spectra & Correlate with Structure process_nmr->interpret process_ir->interpret report Generate Report interpret->report

Caption: General experimental workflow for spectroscopic analysis.

The Role of 4-Methoxysalicylic Acid as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid (4-MSA) is a naturally occurring phenolic compound found in various plant species. As a derivative of salicylic (B10762653) acid (SA), a well-established phytohormone, 4-MSA is emerging as a significant plant metabolite involved in a range of physiological processes, including defense mechanisms and allelopathic interactions. This technical guide provides a comprehensive overview of the current understanding of 4-MSA's role in plants, with a focus on its biosynthesis, physiological effects, and the signaling pathways it influences. This document is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation into this intriguing molecule.

Introduction

Plants produce a vast array of secondary metabolites that are not directly involved in growth and development but are crucial for adaptation to their environment. Among these, phenolic compounds represent a large and diverse group with a wide range of biological activities. This compound (4-MSA), a methylated derivative of salicylic acid, has been identified in several plant species, including Aconitum kongboense, Calophyllum polyanthum, and Cadaba fruticosa[1][2]. Its structural similarity to salicylic acid (SA), a key signaling molecule in plant defense, suggests that 4-MSA may play a significant role in similar physiological processes. This guide will delve into the known functions of 4-MSA as a plant metabolite, presenting the available quantitative data, experimental methodologies, and an exploration of its potential signaling cascades.

Biosynthesis of this compound

The biosynthesis of 4-MSA in plants is believed to be closely linked to the well-characterized salicylic acid (SA) biosynthesis pathways. Plants synthesize SA from chorismate via two primary routes: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway[3]. The final step in the formation of 4-MSA is likely the methylation of the hydroxyl group at the C4 position of a salicylic acid precursor. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).

Several salicylic acid carboxyl methyltransferases (SAMTs) have been identified in plants, which convert SA to the volatile compound methyl salicylate (B1505791) (MeSA)[4][5][6]. It is plausible that a specific O-methyltransferase is responsible for the methylation of a salicylic acid intermediate to produce 4-MSA. The general reaction is as follows:

Biosynthesis Chorismate Chorismate SA Salicylic Acid Chorismate->SA ICS or PAL pathway OMT O-methyltransferase SA->OMT MSA4 This compound SAM S-adenosyl- L-methionine SAM->OMT SAH S-adenosyl- L-homocysteine OMT->MSA4 OMT->SAH

A putative biosynthetic pathway for this compound.

Further research is needed to isolate and characterize the specific O-methyltransferase(s) involved in 4-MSA biosynthesis and to determine the precise precursors and regulatory mechanisms of this pathway in different plant species.

Physiological Role and Allelopathic Potential

The physiological functions of 4-MSA in plants are thought to be multifaceted, encompassing roles in both defense signaling and allelopathy.

Role in Plant Defense

Given its structural similarity to salicylic acid, 4-MSA is hypothesized to be involved in plant defense responses, including systemic acquired resistance (SAR). SAR is a long-lasting, broad-spectrum resistance to secondary infections that is activated throughout the plant following an initial localized pathogen attack[7][8]. The SA signaling pathway is central to the induction of SAR and involves the accumulation of SA, which leads to the expression of pathogenesis-related (PR) genes[7][8].

While direct evidence for 4-MSA's role in inducing PR gene expression is limited, its presence in plants suggests it may act as a signaling molecule, either independently or in concert with SA. It is possible that 4-MSA interacts with SA receptors, such as NPR1 (NONEXPRESSOR OF PR GENES1), or modulates the activity of enzymes involved in the defense response[9][10][11].

Allelopathic Effects

Allelopathy is a biological phenomenon where one plant influences the growth, germination, and survival of other plants through the release of chemical compounds. Several phenolic acids are known to possess allelopathic properties. While quantitative data for 4-MSA is scarce, studies on related compounds provide insights into its potential activity. For instance, various phenolic compounds have been shown to inhibit the germination and root growth of lettuce (Lactuca sativa)[12][13][14][15][16]. The inhibitory effects are typically concentration-dependent[8][17][18].

Table 1: Allelopathic Effects of Salicylic Acid on Root Growth (as a proxy for 4-MSA)

Plant SpeciesSA ConcentrationEffect on Root GrowthReference
Arabidopsis thaliana3 - 200 µMSignificant reduction in primary root length[8][19]
Fenugreek5 - 10 µMStimulation[17]
Fenugreek15 µMRetardation[17]
Cucumber10 - 50 µMStimulation[17]
Cucumber100 - 500 µMRetardation[17]
Lentil100 - 500 µMStimulation[17]
Lentil1 mMRetardation[17]
Bean500 µMStimulation[17]
Bean1 mMRetardation[17]
Wheat10 µMIncrease in radicle length[17]
Wheat30 µMDecrease in radicle length[17]

Signaling Pathways

The signaling pathways through which 4-MSA exerts its effects in plants are likely to overlap with the well-established salicylic acid signaling cascade.

Interaction with the Salicylic Acid Pathway

The canonical SA signaling pathway involves the perception of SA by the NPR1 protein. In its inactive state, NPR1 exists as an oligomer in the cytoplasm. Upon SA binding, a conformational change leads to the release of NPR1 monomers, which then translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of defense-related genes, such as the PR-1 gene[1][2][7][9][10][11][13][14].

It is plausible that 4-MSA can also bind to NPR1, either competitively or allosterically with SA, to modulate its activity. Alternatively, 4-MSA may influence other components of the SA signaling pathway, such as enzymes that modify SA or its conjugates.

SASignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oli NPR1 (oligomer) NPR1_mono NPR1 (monomer) NPR1_oli->NPR1_mono Monomerization NPR1_nuc NPR1 NPR1_mono->NPR1_nuc Translocation TGA TGA factors NPR1_nuc->TGA Interaction PR1 PR-1 gene TGA->PR1 Induction Defense Defense Response PR1->Defense SA Salicylic Acid / This compound SA->NPR1_oli Binding

A proposed model for 4-MSA's interaction with the SA signaling pathway.
Crosstalk with Jasmonic Acid Signaling

The salicylic acid and jasmonic acid (JA) signaling pathways are known to have a complex and often antagonistic relationship in plant defense. Generally, SA-mediated responses are effective against biotrophic pathogens, while JA-mediated responses are more effective against necrotrophic pathogens and herbivorous insects. The crosstalk between these two pathways allows the plant to fine-tune its defense strategy. It is possible that 4-MSA also participates in this crosstalk, potentially by influencing the expression of key genes in the JA pathway or by modulating the balance between SA and JA.

Crosstalk SA_pathway SA / 4-MSA Pathway JA_pathway JA Pathway SA_pathway->JA_pathway Antagonistic Crosstalk Defense_B Defense against Biotrophs SA_pathway->Defense_B Defense_N Defense against Necrotrophs JA_pathway->Defense_N Biotroph Biotrophic Pathogens Biotroph->SA_pathway Necrotroph Necrotrophic Pathogens Necrotroph->JA_pathway

Crosstalk between SA/4-MSA and JA signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of 4-MSA in plant tissues.

Extraction of this compound

This protocol is adapted from general methods for the extraction of phenolic acids from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • 80% (v/v) methanol (B129727)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (C18)

  • Methanol (HPLC grade)

  • Deionized water

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

  • Add 10 mL of 80% methanol and vortex thoroughly.

  • Sonciate the sample for 30 minutes in a water bath.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet twice more with 10 mL of 80% methanol each time.

  • Pool the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

  • Resuspend the dried extract in 1 mL of 10% methanol.

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the resuspended extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the phenolic acids, including 4-MSA, with 5 mL of methanol.

  • Evaporate the eluate to dryness and resuspend in a known volume of mobile phase for HPLC or UPLC-MS/MS analysis.

Quantification by UPLC-MS/MS

This protocol provides a starting point for developing a quantitative UPLC-MS/MS method for 4-MSA.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ion Source: ESI

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MRM Transitions: To be determined by infusing a standard of 4-MSA. The precursor ion will be [M-H]⁻ (m/z 167.04). Product ions will be generated by fragmentation of the precursor ion.

Quantification:

  • Prepare a calibration curve using a series of known concentrations of a 4-MSA standard.

  • Spike a blank plant extract with the 4-MSA standard to create a matrix-matched calibration curve to account for matrix effects.

  • Use a deuterated internal standard of 4-MSA, if available, for the most accurate quantification.

UPLC_Workflow Sample Plant Extract UPLC UPLC Separation (C18 Column) Sample->UPLC ESI Electrospray Ionization UPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis Detector->Data

A typical workflow for UPLC-MS/MS analysis.

Future Directions

The study of this compound as a plant metabolite is still in its early stages. Future research should focus on several key areas to fully elucidate its role in plant biology:

  • Identification and characterization of the O-methyltransferase(s) responsible for 4-MSA biosynthesis.

  • Quantitative analysis of endogenous 4-MSA levels in different plant species and in response to various biotic and abiotic stresses.

  • Detailed investigation of the allelopathic effects of 4-MSA on a range of plant species to determine its ecological significance.

  • Elucidation of the specific signaling pathways in which 4-MSA is involved, including its interaction with SA receptors and its role in the crosstalk with other phytohormone signaling pathways.

  • Exploration of the potential applications of 4-MSA in agriculture as a natural herbicide or plant defense elicitor, and in drug development as a lead compound with potential bioactivities.

Conclusion

This compound is a plant metabolite with significant potential to influence plant defense and inter-plant communication. While its study is currently limited, the available evidence, coupled with its structural relationship to salicylic acid, strongly suggests a role in key physiological processes. The experimental protocols and information provided in this technical guide are intended to provide a solid foundation for researchers to further investigate the multifaceted functions of this intriguing molecule. A deeper understanding of 4-MSA will not only enhance our knowledge of plant secondary metabolism but may also open up new avenues for the development of sustainable agricultural practices and novel therapeutic agents.

References

In-vitro Efficacy of 4-Methoxysalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro efficacy of 4-Methoxysalicylic acid (4-MSA), also known as Potassium 4-methoxysalicylate (4MSK). It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly in the field of dermatology and cosmetology. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms of action.

Core Efficacy: Inhibition of Melanogenesis

This compound is a derivative of salicylic (B10762653) acid that has been approved as a skin-lightening active ingredient.[1] Its primary mechanism of action is the suppression of melanin (B1238610) production by inhibiting tyrosinase, a key enzyme in the melanogenesis process.[1] In-vitro studies have consistently demonstrated the efficacy of 4-MSA in reducing melanin content in cultured human melanocytes and 3D epidermal models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on this compound.

Table 1: Effect of this compound on Melanocyte Viability and Melanin Content

Concentration of 4-MSA (mM)Cell Viability (%)Melanin Content (% of Control)Reference
0.01 - 1.0Not cytotoxic-[1]
0.5-~85%[3]
0.8-Significantly Reduced[1]
1.0Not cytotoxicSignificantly Reduced[1]
1.2Slight decrease-[1]

Table 2: Efficacy of this compound in a 3D Epidermal Model

TreatmentRelative Amount of MelaninReference
Control~1.4[1]
0.05% 4-MSA1.0[1]

Key Experimental Protocols

This section details the methodologies used in the cited in-vitro studies to evaluate the efficacy of this compound.

Cell Viability Assay
  • Objective: To assess the cytotoxicity of this compound on cultured normal human melanocytes.

  • Method:

    • Culture normal human melanocytes in appropriate growth medium.

    • Treat the cells with varying concentrations of this compound (e.g., 0.01–1.2 mM) for a specified period (e.g., 72 hours).[1]

    • Assess cell viability using a standard method, such as the WST-8 assay.

    • Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells compared to an untreated control.

Melanin Content Assay
  • Objective: To quantify the effect of this compound on melanin production in cultured human melanocytes.

  • Method:

    • Culture normal human melanocytes and treat with various concentrations of this compound (e.g., 0.5–1.0 mM).[1][3]

    • After the treatment period, lyse the cells.

    • Measure the absorbance of the cell lysates at 405 nm or 415 nm to determine the melanin content.[1][4]

    • Quantify the amount of melanin using a calibration curve generated with synthetic melanin.

    • Standardize the melanin content by the total protein amount in each sample.[1]

Tyrosinase Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

  • Principle: This colorimetric assay measures the enzymatic conversion of a substrate, typically L-DOPA, into the colored product dopachrome (B613829). The presence of a tyrosinase inhibitor reduces the rate of this reaction.[5]

  • Method:

    • Prepare a reaction mixture in a 96-well microplate containing:

      • Phosphate buffer (e.g., 50 mM, pH 6.8).[5]

      • Mushroom tyrosinase solution.[5]

      • Various concentrations of this compound.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).[6]

    • Initiate the reaction by adding the substrate solution (e.g., 2.5 mM L-DOPA).[5]

    • Immediately measure the absorbance at approximately 475 nm or 510 nm in a microplate reader, taking readings kinetically over a period of time (e.g., every minute for 60 minutes).[5][6]

    • Calculate the rate of dopachrome formation and determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Melanogenesis_Pathway cluster_Melanocyte Melanocyte cluster_Inhibition Inhibition by 4-MSA Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor This compound Inhibitor->Tyrosine

Caption: The inhibitory effect of this compound on the melanogenesis pathway.

Tyrosinase_Inhibition_Assay_Workflow start Start: Prepare Reagents prepare_plate Dispense Buffer, Tyrosinase, and 4-MSA/Control into 96-well plate start->prepare_plate pre_incubate Pre-incubate at 25°C for 10 minutes prepare_plate->pre_incubate add_substrate Add L-DOPA Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 475nm (Kinetic) add_substrate->measure_absorbance analyze_data Calculate % Inhibition measure_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in-vitro tyrosinase inhibition assay.

Mechanism of Action

The primary mechanism by which this compound exerts its skin-lightening effect is through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] By inhibiting this enzyme, 4-MSA effectively reduces the production of melanin precursors, L-DOPA and dopaquinone, leading to a decrease in overall melanin content.[5][7]

In addition to its direct effects on melanocytes, some evidence suggests that 4-MSA may also act on keratinocytes. It has been shown to promote the gene expression of differentiation markers in human keratinocytes, which could potentially accelerate epidermal turnover and the removal of melanin-laden keratinocytes.[2][3]

Conclusion

The in-vitro data strongly support the efficacy of this compound as a melanogenesis inhibitor. Its primary mechanism of action, the inhibition of tyrosinase, is well-established through enzymatic assays. Furthermore, studies on cultured human melanocytes and 3D epidermal models have consistently demonstrated its ability to reduce melanin content without significant cytotoxicity at effective concentrations. These findings provide a solid scientific foundation for its use as a skin-lightening agent in cosmetic and dermatological applications. Further research could explore its synergistic effects with other depigmenting agents and delve deeper into its impact on keratinocyte function.

References

An In-depth Technical Guide to the Core Differences Between 4-Methoxysalicylic Acid and its Potassium Salt (4MSK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid and its potassium salt, Potassium 4-Methoxysalicylate (commonly known as 4MSK), are both derivatives of salicylic (B10762653) acid utilized for their skin-lightening and anti-hyperpigmentation properties. While structurally similar, their formulation as a free acid versus a potassium salt imparts significant differences in their physicochemical properties, which in turn influences their biological activity, skin permeation, and formulation characteristics. This technical guide provides a comprehensive comparison of this compound and 4MSK, detailing their synthesis, mechanisms of action, and the experimental protocols used for their evaluation. The focus of cosmetic and pharmaceutical development has predominantly been on 4MSK due to its favorable formulation properties, including enhanced solubility and stability.

Physicochemical Properties

The primary distinction between this compound and its potassium salt lies in their physicochemical characteristics. The conversion of the carboxylic acid to its potassium salt significantly alters its solubility and handling properties, making the salt form more amenable to aqueous cosmetic and pharmaceutical formulations.

PropertyThis compoundPotassium 4-Methoxysalicylate (4MSK)Key Differences and Implications
Chemical Structure C₈H₈O₄C₈H₇KO₄The carboxylic acid group (-COOH) in the free acid is deprotonated to a carboxylate group (-COO⁻K⁺) in the potassium salt.
Molecular Weight 168.15 g/mol 206.24 g/mol The addition of a potassium ion increases the molecular weight of the salt form.
Appearance White to off-white crystalline powderWhite to off-white crystalline powderBoth compounds are solids at room temperature.
Melting Point 158-159 °C>220 °C (with decomposition)The salt form has a significantly higher melting point, indicating greater thermal stability.
pKa ~3.22 (predicted)Not applicableThe pKa of the free acid indicates it is a weak acid. At physiological pH, it will exist in both ionized and non-ionized forms, which can affect its skin penetration.
Solubility Soluble in methanol, slightly soluble in water.Soluble in water; slightly soluble in DMSO and methanol.The potassium salt is significantly more water-soluble, which is a major advantage for formulating aqueous-based cosmetic products like serums and lotions. This improved solubility can also enhance its bioavailability in the skin.
Stability Stable under normal conditions.Generally more stable in aqueous formulations.The salt form is less prone to precipitation in aqueous solutions and can be more stable in certain cosmetic bases.

Synthesis Overview

The synthesis of both compounds typically starts from 2,4-dihydroxybenzoic acid. The general synthetic route involves the selective methylation of the hydroxyl group at the 4-position, followed by neutralization to form the potassium salt.

Synthesis_Workflow cluster_acid Synthesis of this compound cluster_salt Synthesis of Potassium 4-Methoxysalicylate (4MSK) A 2,4-Dihydroxybenzoic Acid B Methylation (e.g., Dimethyl Sulfate in base) A->B + NaOH/KOH C This compound B->C D This compound E Neutralization (e.g., Potassium Carbonate) D->E + K2CO3 F Potassium 4-Methoxysalicylate E->F Melanogenesis_Inhibition Tyrosinase Tyrosinase DOPA L-DOPA Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Tyrosine Tyrosine Tyrosine->Tyrosinase DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps MSK 4MSK MSK->Tyrosinase Inhibits Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo/Clinical Evaluation A Compound Synthesis (Acid and Salt forms) B Tyrosinase Inhibition Assay A->B C Cell Viability Assay (e.g., B16 Melanoma Cells) A->C E Skin Permeation Study (e.g., Franz Diffusion Cell) A->E D Melanin Content Assay (B16 Melanoma Cells) C->D F Formulation Development G Human Clinical Trial (Split-face or Placebo-controlled) F->G H Measurement of Skin Color (e.g., Chromameter, VISIA) G->H I Safety and Tolerability Assessment G->I

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxysalicylic Acid from 2,4-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4-Methoxysalicylic acid (4-MSK), also known as 2-Hydroxy-p-anisic Acid, is a derivative of salicylic (B10762653) acid used in various applications, notably in the cosmetics industry as a functional whitening agent.[1][2][3] Its mechanism of action involves coordinating keratin (B1170402) metabolism, promoting the discharge of melanin, and blocking its production, which helps in achieving smoother and brighter skin.[1][2][3]

The synthesis of this compound from 2,4-dihydroxybenzoic acid is achieved through a selective O-methylation reaction. This process presents a key chemical challenge: the regioselective methylation of the hydroxyl group at the C4 position while leaving the C2 hydroxyl group unmodified. The reaction typically employs dimethyl sulfate (B86663) (DMS) as the methylating agent in an alkaline aqueous solution.[1][2]

The principle of the reaction is a Williamson ether synthesis, proceeding through an SN2 nucleophilic substitution mechanism.[4] The alkaline conditions deprotonate the phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid to form more nucleophilic phenolate (B1203915) ions. These ions then attack the electrophilic methyl group of dimethyl sulfate.[4]

The regioselectivity favoring the 4-position is attributed to the higher acidity of the 4-hydroxyl proton compared to the 2-hydroxyl proton, which is engaged in strong intramolecular hydrogen bonding with the adjacent carboxylic acid group. However, the 2-hydroxyl group can also undergo methylation, leading to the formation of the primary byproduct, 2,4-dimethoxybenzoic acid.[1] Therefore, carefully controlling the stoichiometry of the reactants, particularly the amount of dimethyl sulfate, is critical to maximize the yield of the desired mono-methylated product.[1]

Alternative, "greener" methylating agents such as dimethyl carbonate (DMC) have been explored for O-methylation of phenols, offering a less toxic alternative to traditional reagents like dimethyl sulfate or methyl iodide.[5][6]

Reaction Scheme: Selective Methylation

The overall chemical transformation is the selective methylation of the 4-hydroxyl group of 2,4-dihydroxybenzoic acid.

G cluster_reactants Reactants cluster_products Products r1 2,4-Dihydroxybenzoic Acid p1 This compound r1->p1 Selective Methylation r2 Dimethyl Sulfate r2->p1 r3 Sodium Hydroxide (B78521) (Base) r3->p1 p2 Sodium Methyl Sulfate p3 Water

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[1][2][7]

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
2,4-Dihydroxybenzoic acid89-86-1C₇H₆O₄154.12
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Dimethyl Sulfate (DMS)77-78-1C₂H₆O₄S126.13
Hydrochloric Acid (HCl), 10%7647-01-0HCl36.46
Deionized Water7732-18-5H₂O18.02
Equipment
  • 1000 mL Three-necked flask

  • Stirring apparatus (magnetic or overhead)

  • Thermometer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Ice bath

  • Buchner funnel and vacuum flask for suction filtration

  • pH meter or pH paper

  • Standard laboratory glassware

Protocol 1: Synthesis of Crude this compound
  • Preparation: In a 1000 mL three-necked flask equipped with a stirrer and thermometer, add 500 g of deionized water. While stirring, dissolve 80 g (2.0 mol) of sodium hydroxide. Allow the solution to cool to room temperature.[2]

  • Addition of Starting Material: Slowly add 150 g (0.97 mol) of 2,4-dihydroxybenzoic acid to the alkaline solution. Maintain the temperature below 30°C during this addition. Continue stirring until all the solid has dissolved completely.[2]

  • Methylation: Cool the resulting solution to 20°C using an ice bath. Begin the dropwise addition of 141 g (1.12 mol) of dimethyl sulfate from a dropping funnel.[2] Strictly control the rate of addition to keep the reaction temperature below 40°C.[1][2]

  • Reaction Incubation: After the addition of dimethyl sulfate is complete, maintain the reaction mixture at a temperature between 30-40°C for 6 hours with continuous stirring.[1][2]

  • Reaction Quench: After the incubation period, heat the mixture to 60°C and stir for 30 minutes. This step ensures any unreacted dimethyl sulfate is decomposed.[2]

  • Precipitation: Cool the reaction mixture to room temperature. Slowly acidify the solution by adding 10% hydrochloric acid until the pH reaches 1. A large amount of white solid will precipitate.[2]

  • Isolation: Collect the precipitated crude product by suction filtration. Wash the solid thoroughly with deionized water and dry it to obtain crude this compound. The expected yield is approximately 150 grams.[2]

Protocol 2: Purification of this compound
  • Recrystallization Setup: In a 1000 mL flask, add the 150 g of crude this compound obtained from the previous step and 450 g of deionized water.[2][7]

  • Heating and Dissolution: Heat the suspension to 80°C while stirring. Maintain this temperature for 30 minutes. This process removes unreacted 2,4-dihydroxybenzoic acid.[1][2][7]

  • Hot Filtration: Perform suction filtration while the solution is still hot to remove insoluble impurities.

  • Crystallization and Drying: Allow the filtrate to cool, which will cause the purified this compound to crystallize. Collect the white crystals by filtration and dry them. The expected yield of the pure product is approximately 120 grams.[2][7]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G A 1. Prepare NaOH Solution B 2. Dissolve 2,4-Dihydroxybenzoic Acid (T < 30°C) A->B C 3. Add Dimethyl Sulfate (T < 40°C) B->C D 4. Incubate for 6 hours (30-40°C) C->D E 5. Quench Reaction (60°C for 30 min) D->E F 6. Acidify to pH 1 (Precipitation) E->F G 7. Filter and Dry (Crude Product) F->G H 8. Recrystallize from Hot Water (80°C) G->H I 9. Hot Filtration H->I J 10. Cool, Filter, and Dry (Pure Product) I->J

Caption: Step-by-step workflow for the synthesis and purification of 4-MSK.

Data Presentation

The following tables summarize the quantitative data for the synthesis protocol.

Table 1: Stoichiometry of Reagents
ReagentMass (g)Moles (mol)Molar Ratio (Normalized)Role
2,4-Dihydroxybenzoic acid1500.971.0Starting Material
Sodium Hydroxide802.02.06Base
Dimethyl Sulfate1411.121.15Methylating Agent
Molar ratios are based on the protocol described in references[1][2]. A slight excess of dimethyl sulfate is used, but it should be strictly controlled to avoid over-methylation.
Table 2: Key Reaction Parameters and Expected Yield
ParameterValueNotes
Synthesis Stage
Reactant Addition Temp.< 30°C (Substrate), < 40°C (DMS)Crucial for controlling reaction rate and selectivity.
Reaction Incubation Temp.30 - 40°C
Reaction Time6 hours
Quench Temp. & Time60°C for 30 minutesDecomposes excess dimethyl sulfate.
Purification Stage
Recrystallization Temp.80°CTo dissolve the product and leave impurities.
Outcome
Expected Crude Yield~150 gBased on 150 g of starting material.[2]
Expected Pure Yield~120 gAfter purification.[2][7]
Overall Yield~80%Calculated from pure product yield relative to starting material.
Safety Precautions
  • Dimethyl Sulfate (DMS): Dimethyl sulfate is extremely hazardous, toxic, and a potential carcinogen. It must be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles, and a lab coat.

  • Sodium Hydroxide: Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • General Precautions: Follow standard laboratory safety procedures when handling all chemicals. Have appropriate spill kits and emergency procedures in place.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 4-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxysalicylic acid (4-MSA) is a key intermediate in the synthesis of various pharmaceuticals and is also utilized in cosmetic formulations for its skin-lightening properties, attributed to its structural similarity to tyrosinase inhibitors.[1][2] Accurate and reliable quantification of 4-MSA in raw materials, finished products, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.[3]

This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The described methodology is designed to be a comprehensive guide for researchers and analysts, covering the systematic optimization of chromatographic conditions and a full validation according to the International Council for Harmonisation (ICH) guidelines.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm).

Chemicals and Reagents
Chromatographic Conditions (Starting Point)

The following conditions are recommended as a starting point for method development:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0)
Gradient/Isocratic Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined (scan from 200-400 nm)

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation (e.g., from a cosmetic cream): Accurately weigh about 0.5 g of the cream sample into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the sample and dissolve the this compound.[4][5] Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[4] Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

HPLC Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of the chromatographic parameters.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Final Method Refinement cluster_3 Phase 4: Method Validation A Select Column (e.g., C18) B Select Organic Modifier (ACN vs. MeOH) A->B C Determine UV Spectrum (λmax) B->C D Optimize Mobile Phase pH (based on pKa of 4-MSA ≈ 3.22) C->D E Optimize Organic Modifier Concentration (Isocratic or Gradient) D->E F Optimize Flow Rate and Temperature E->F G System Suitability Testing F->G H Perform Full Method Validation (ICH Guidelines) G->H

Caption: Workflow for HPLC Method Development of this compound.

3.2.1. Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like this compound.[6]

3.2.2. Mobile Phase Selection:

  • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape and lower backpressure.

  • Aqueous Phase and pH Control: this compound has a predicted pKa of approximately 3.22.[7] To ensure good peak shape and reproducible retention, the mobile phase pH should be controlled using a buffer and maintained at least 1.5-2 pH units away from the pKa.[8] A pH of around 2.5-3.5 is recommended. A phosphate or acetate (B1210297) buffer is suitable.

3.2.3. Detection Wavelength (λmax) Determination: Inject a standard solution of this compound and acquire a UV spectrum using the PDA detector from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Based on structurally similar compounds, the λmax is expected to be in the range of 230-310 nm.[3][9]

3.2.4. Optimization of Mobile Phase Composition:

  • Isocratic vs. Gradient Elution: Start with an isocratic elution. If co-eluting peaks are present or the analysis time is too long, a gradient elution can be developed.

  • Organic Modifier Concentration: Adjust the ratio of the organic modifier to the aqueous buffer to achieve a retention factor (k') between 2 and 10 for the this compound peak.[10]

3.2.5. Optimization of Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. The column temperature can be maintained at around 30 °C to ensure stable retention times.

System Suitability Testing (SST)

Before proceeding with method validation, the suitability of the chromatographic system should be evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n≥5 injections)
Method Validation Protocol (ICH Guidelines)

The optimized HPLC method must be validated to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

Method_Validation Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness

Caption: Interrelation of Method Validation Parameters.

3.4.1. Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing a placebo (sample matrix without the analyte) and a spiked sample.

3.4.2. Linearity: Analyze a series of at least five concentrations of the this compound standard across the desired range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

3.4.3. Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

3.4.4. Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

3.4.5. Precision:

  • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.

3.4.6. Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10, or from the standard deviation of the response and the slope of the calibration curve.

3.4.7. Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase pH ± 0.2, organic modifier composition ± 2%, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and evaluate the effect on the results. The system suitability parameters should remain within the acceptance criteria.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Regression Equation

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%
100%
120%
Mean Recovery (%)

Table 3: Precision Data

Precision TypeConcentration (µg/mL)Peak Area (n=6)Mean Peak AreaSDRSD (%)
Repeatability
Intermediate Precision

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD
LOQ

Table 5: Robustness Study

Parameter VariedModificationRetention Time (min)Tailing FactorTheoretical Plates
Flow Rate +0.1 mL/min
-0.1 mL/min
Mobile Phase pH +0.2
-0.2
Temperature +5 °C
-5 °C

Conclusion

This application note provides a comprehensive framework for the development and validation of a reliable and robust RP-HPLC method for the quantification of this compound. By following the systematic approach outlined in the experimental protocols and adhering to the ICH guidelines for method validation, researchers and analysts can establish a suitable analytical method for their specific application, ensuring accurate and precise results for quality control and research purposes.

References

Application Note: Purification of Synthesized 4-Methoxysalicylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxysalicylic acid (4-MSA), a derivative of salicylic (B10762653) acid, is a compound of interest in various fields, including cosmetics and pharmaceutical synthesis.[][2] Synthesized 4-MSA is often accompanied by impurities such as unreacted starting materials or by-products like 2,4-dimethoxybenzoic acid.[3] Recrystallization is a robust and widely used technique for purifying solid organic compounds.[4][5] The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[4][6] Typically, the compound is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[5][7] This application note provides a detailed protocol for the purification of this compound using the recrystallization technique.

Physicochemical Data and Solubility

Effective recrystallization begins with understanding the compound's properties and selecting an appropriate solvent. An ideal solvent should dissolve the solute readily at high temperatures but sparingly at room temperature.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈O₄[8]
Molecular Weight168.15 g/mol [8][9]
AppearanceOff-white to beige crystalline powder[][8][10]
Melting Point158 - 159 °C[8]

Table 2: Qualitative Solubility Profile of this compound

SolventSolubilityNotesReference
WaterSparingly soluble in cold, more soluble in hotA patent describes purification by dissolving crude 4-MSA in water at 80°C.[][3]
MethanolSoluble[][10]
DMSOSoluble[][2]
Ethanol/Water (50%)Good solvent systemParticularly effective for the potassium salt of 4-MSA.[3]

Principle of Purification by Recrystallization

The purification process leverages the differences in solubility between this compound and potential impurities. By dissolving the crude material in a hot solvent to the point of saturation and then allowing it to cool, the desired compound crystallizes out in a purer form.

cluster_0 Hot Saturated Solution cluster_1 After Cooling hot_solution Crude 4-MSA Dissolved (Desired Compound + Impurities) crystals Pure 4-MSA Crystals (Low Solubility in Cold Solvent) hot_solution->crystals Crystallization mother_liquor Impurities Remain Dissolved (High(er) Solubility in Cold Solvent) hot_solution->mother_liquor Separation

Caption: Principle of separating 4-MSA from impurities.

Experimental Protocol

This protocol details the steps for purifying synthesized this compound using water as the recrystallization solvent.

Materials and Equipment
  • Crude this compound

  • Deionized water

  • Activated carbon (decolorizing charcoal), optional

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Stir bar

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass funnel (for hot filtration)

  • Ice bath

  • Drying oven

Recrystallization Workflow

start_end start_end process process optional optional io io final final A Start with Crude This compound B Dissolve in minimum amount of hot deionized water (~80-90°C) A->B C Add activated carbon (if solution is colored) B->C D Perform hot gravity filtration to remove insoluble impurities C->D E Allow filtrate to cool slowly to room temperature D->E F Cool further in an ice bath to maximize crystal formation E->F G Isolate crystals by vacuum filtration F->G H Wash crystals with a small amount of ice-cold water G->H I Dry the purified crystals (e.g., in a drying oven) H->I J Pure Crystalline This compound I->J

Caption: Workflow for the recrystallization of 4-MSA.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture to near boiling (80-90°C) while stirring. Continue to add small portions of hot water until the solid has just completely dissolved.[3][11] Avoid using an excessive amount of solvent, as this will reduce the final yield.[6]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat source and add a small amount of activated carbon.[4] Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities. Caution: Do not add activated carbon to a boiling solution, as it can cause violent frothing.[12]

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration.[4] Use a pre-heated glass funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[12]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product.[11][13]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.[6]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified product to a watch glass or weighing dish and dry to a constant weight, either by air-drying or in a drying oven at a moderate temperature.

Purity Assessment

The purity of the recrystallized this compound can be assessed by the following methods:

  • Melting Point Determination: A pure compound will have a sharp melting point that corresponds to the literature value (158-159 °C).[8] Impurities typically cause the melting point to be depressed and broaden over a range.[6]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity and identify any remaining impurities.

  • Spectroscopic Analysis: Techniques like NMR can confirm the chemical structure and purity of the final product.

Conclusion

Recrystallization is an effective and straightforward method for significantly improving the purity of synthesized this compound. By carefully selecting a solvent and following the outlined protocol, researchers can remove process-related impurities, resulting in a high-purity crystalline product suitable for further application in research and development.

References

Application Notes and Protocols for 4-Methoxysalicylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxysalicylic acid (4-MSA), also known as 2-hydroxy-4-methoxybenzoic acid, is a versatile difunctional organic compound that serves as a valuable starting material in the synthesis of a wide array of complex molecules.[1] Its structure, featuring a carboxylic acid and a phenolic hydroxyl group, allows for selective chemical modifications, making it a key building block for pharmaceuticals, agrochemicals, and cosmetic agents.[2] Notably, its potassium salt, Potassium 4-methoxysalicylate (4-MSK), is utilized in cosmetic formulations for its skin-lightening and exfoliating properties.[2][] This document provides detailed application notes and experimental protocols for several key transformations of this compound, offering a practical guide for its use in synthetic chemistry.

Esterification of the Carboxylic Acid Group

Application Notes: The esterification of this compound is a fundamental transformation that converts the carboxylic acid moiety into an ester group. This modification is crucial for synthesizing active pharmaceutical ingredients (APIs) and fragrance components. Methyl 4-methoxysalicylate, for instance, can serve as an intermediate in the synthesis of more complex heterocyclic systems.[4] The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[5][6] To drive the reaction equilibrium towards the product, an excess of the alcohol is typically used, or water is removed azeotropically.[7]

Comparative Data for Acid-Catalyzed Esterification: The following table summarizes typical conditions for the esterification of salicylic (B10762653) acid derivatives, providing a reference for optimizing the synthesis of 4-methoxysalicylate esters.

Carboxylic AcidAlcohol (Reagent)CatalystTemperature (°C)Time (h)Yield (%)Reference
Salicylic AcidMethanol (B129727)H₂SO₄8075 min-[6]
Salicylic AcidMethanolSulphated Zirconia150->95[8]
Benzoic AcidMethanolH₂SO₄65-90[7]
Hydroxy AcidEthanol (B145695)H₂SO₄Reflux295[7]

Experimental Protocol: Synthesis of Methyl 4-methoxysalicylate

Materials and Reagents:

  • This compound (5.0 g, 29.7 mmol)

  • Methanol, anhydrous (50 mL, excess)

  • Sulfuric acid, concentrated (1.0 mL)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (5.0 g) and methanol (50 mL).

  • Place a magnetic stir bar in the flask and stir the mixture until the solid is partially dissolved.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, Caution: CO₂ evolution), and brine (30 mL).[7][9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude Methyl 4-methoxysalicylate by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).

Esterification_Workflow Workflow for the Synthesis of Methyl 4-methoxysalicylate A This compound + Methanol B Add conc. H₂SO₄ (Catalyst) A->B C Reflux @ 65-70°C (4 hours) B->C D Work-up (EtOAc Extraction, Washes) C->D E Purification (Column Chromatography) D->E F Methyl 4-methoxysalicylate (Final Product) E->F

Caption: Workflow for the synthesis of Methyl 4-methoxysalicylate.

Amide Coupling of the Carboxylic Acid Group

Application Notes: Amide bond formation is one of the most important reactions in organic chemistry, central to the synthesis of peptides and a vast number of pharmaceuticals.[10] Coupling this compound with various primary or secondary amines yields novel amide derivatives with potential biological activities. Due to the low reactivity of the carboxylic acid, activating agents (coupling reagents) are required.[11] Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) to suppress side reactions, and uronium salts like HATU, known for high efficiency.[11][12]

Comparative Data for Amide Coupling Reagents:

Coupling ReagentAdditiveBaseSolventTypical TimeGeneral Yield
EDCHOBtDIPEA or TEADMF or DCM12-24 hGood to Excellent
DCC--DMF30-60 minGood
HATU-DIPEA or TEADMF15 min - 2 hExcellent
Thionyl Chloride (via Acyl Chloride)-Pyridine or TEADCM or THF8-16 hGood to Excellent

Experimental Protocol: Synthesis of N-Benzyl-4-methoxysalicylamide

Materials and Reagents:

  • This compound (1.0 g, 5.95 mmol)

  • Benzylamine (B48309) (0.67 g, 6.24 mmol, 1.05 equiv)

  • HATU (2.48 g, 6.54 mmol, 1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.1 mL, 17.8 mmol, 3.0 equiv)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g) in anhydrous DMF (20 mL).

  • Add benzylamine (0.67 g) followed by DIPEA (3.1 mL) to the solution.[11]

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (2.48 g) in one portion to the reaction mixture.[11]

  • Stir the reaction at room temperature for 2 hours, monitoring completion by TLC.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate (60 mL).

  • Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (3 x 30 mL) and brine (30 mL).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired amide.

Amide_Coupling_Workflow Workflow for HATU-Mediated Amide Coupling A 4-MSA + Benzylamine in DMF B Add DIPEA (Base) and HATU (Coupling Reagent) A->B C Stir @ RT (2 hours) B->C D Work-up (EtOAc Dilution, Washes) C->D E Purification (Column Chromatography) D->E F N-Benzyl-4-methoxysalicylamide (Final Product) E->F

Caption: Workflow for HATU-Mediated Amide Coupling.

Decarboxylation to form 3-Methoxyphenol (B1666288)

Application Notes: Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. Salicylic acids are particularly susceptible to decarboxylation due to the stabilizing effect of the ortho-hydroxyl group.[13] This reaction provides a direct route to substituted phenols from readily available benzoic acids. The transformation is often achieved by heating the substrate, sometimes in the presence of a catalyst like copper powder in a high-boiling solvent such as quinoline (B57606).[14] The resulting 3-methoxyphenol is a valuable intermediate for various fine chemicals and pharmaceuticals.

Comparative Data for Decarboxylation Methods:

Substrate TypeCatalyst / ReagentSolventTemperature (°C)Reference
Heteroaromatic Carboxylic AcidsAg₂CO₃ / AcOHDMSO-[15]
6-Methylsalicylic AcidCa(OH)₂--[16]
4-Isobutylsalicylic AcidCopper powderQuinoline200-220[14]
General Carboxylic AcidsPhotoredox CatalystTrifluoroethanol-[15]

Experimental Protocol: Decarboxylation of this compound

Materials and Reagents:

  • This compound (5.0 g, 29.7 mmol)

  • Copper powder (0.5 g)

  • Quinoline (20 mL)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 50 mL round-bottom flask

  • Short-path distillation apparatus or air condenser

  • Sand bath or heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (5.0 g), copper powder (0.5 g), and quinoline (20 mL).[14]

  • Attach a short-path distillation head or an air condenser to the flask.

  • Heat the mixture in a sand bath to 200-220 °C.

  • Vigorous evolution of carbon dioxide should be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Monitor the disappearance of the starting material by TLC.

Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 50 mL of diethyl ether.

  • Filter the mixture to remove the copper catalyst.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (3 x 30 mL) to remove the quinoline.[14]

  • Wash the organic layer sequentially with water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 3-methoxyphenol by vacuum distillation or column chromatography.

Decarboxylation_Pathway Reaction Pathway for Decarboxylation start This compound product 3-Methoxyphenol start->product  Heat (200-220°C)  Copper, Quinoline - CO₂

Caption: Reaction Pathway for the Decarboxylation of 4-MSA.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives (Advanced)

Application Notes: this compound is a reported precursor for the synthesis of 1,3,4-oxadiazole derivatives.[4] This class of five-membered heterocycles is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis typically involves a multi-step sequence: (1) esterification of the carboxylic acid, (2) conversion of the ester to a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303), and (3) cyclization of the hydrazide with a one-carbon source (e.g., carbon disulfide or an orthoester) to form the oxadiazole ring.

Experimental Protocol: Synthesis of a 2-(2-hydroxy-4-methoxyphenyl)-1,3,4-oxadiazole derivative

This protocol is a representative multi-step synthesis.

Step 1: Synthesis of Methyl 4-methoxysalicylate

  • Follow the protocol described in Section 1.

Step 2: Synthesis of 4-Methoxysalicyloyl Hydrazide

  • In a round-bottom flask, dissolve Methyl 4-methoxysalicylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the mixture for 8-12 hours, until TLC indicates the consumption of the starting ester.

  • Cool the reaction mixture. The product hydrazide often precipitates and can be collected by filtration. Wash with cold ethanol and dry.

Step 3: Synthesis of 2-(2-hydroxy-4-methoxyphenyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazole

  • Dissolve 4-Methoxysalicyloyl Hydrazide (1.0 eq) and potassium hydroxide (B78521) (1.2 eq) in ethanol.

  • Add carbon disulfide (CS₂) (1.5 eq) dropwise while cooling the mixture in an ice bath.

  • Stir the reaction at room temperature for 12-16 hours.

  • After completion, dilute the mixture with cold water and acidify with dilute HCl to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure oxadiazole derivative.

Oxadiazole_Synthesis Synthetic Pathway to 1,3,4-Oxadiazole Derivatives A This compound B Methyl 4-methoxysalicylate A->B  Step 1: Methanol, H⁺ C 4-Methoxysalicyloyl Hydrazide B->C Step 2: H₂NNH₂·H₂O D 1,3,4-Oxadiazole Derivative C->D Step 3: CS₂, KOH

Caption: Synthetic pathway to 1,3,4-Oxadiazole derivatives from 4-MSA.

References

Application Notes and Protocols for Topical Delivery of 4-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxysalicylic acid (4-MSK), a derivative of salicylic (B10762653) acid, is a functional cosmetic ingredient recognized for its skin-brightening and exfoliating properties. Its primary mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, and the promotion of epidermal turnover, which helps to remove excess melanin from the skin.[1][2] Effective topical delivery of 4-MSK is crucial for its efficacy. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of topical drug delivery systems for 4-MSK.

Physicochemical Properties of this compound (Potassium Salt)

A summary of the key physicochemical properties of this compound potassium salt (4-MSK) is presented in Table 1. Understanding these properties is essential for formulation development.

PropertyValueReference
Appearance White crystalline powder[]
Molecular Formula C8H7KO4[]
Molecular Weight 206.24 g/mol []
Solubility Slightly soluble in Water, Methanol (B129727), and DMSO[][4]
Stability Stable and suitable for use in cosmetic and pharmaceutical compositions[]

Formulation Strategies for Enhanced Topical Delivery

The solid nature and limited solubility of 4-MSK present challenges for achieving optimal skin penetration. Advanced formulation strategies are required to enhance its bioavailability in the skin.

Fluid Penetration Technology

A novel approach developed by Shiseido, termed "4MSK/fluid penetration technology," involves liquefying the solid 4-MSK by combining it with trimethylglycine.[] This technology has been shown to approximately double the amount of 4-MSK that penetrates the skin compared to conventional formulations.[5] Clinical studies have demonstrated that this enhanced penetration leads to a 1.8-fold decrease in dark spots and a 1.9-fold improvement in skin brightness over a 12-week period.[4]

Nanoformulations

Nanoemulsions and other nanocarriers can be employed to improve the solubility and skin penetration of 4-MSK. These systems can encapsulate the active ingredient, protect it from degradation, and facilitate its transport across the stratum corneum.

Gel and Cream Formulations

Gels and creams are common vehicles for topical drug delivery. The choice of gelling agents, emollients, and other excipients can significantly impact the stability, sensory characteristics, and efficacy of the final product. For salicylic acid and its derivatives, it is crucial to formulate at an acidic pH (typically 3.0-4.0) to maintain efficacy.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 2% 4-MSK Topical Gel

This protocol describes the preparation of a simple hydrogel formulation for topical delivery of 4-MSK.

Materials:

Procedure:

  • Disperse Carbopol® 940 in purified water with constant stirring until a uniform dispersion is formed.

  • In a separate beaker, dissolve 4-MSK in propylene glycol.

  • Slowly add the 4-MSK solution to the Carbopol® dispersion while stirring.

  • Neutralize the gel by adding the triethanolamine solution dropwise until the desired pH (4.0-4.5) is reached.

  • Continue stirring until a transparent, homogenous gel is formed.

Protocol 2: Preparation of a 2% 4-MSK Oil-in-Water (O/W) Cream

This protocol outlines the preparation of an O/W cream formulation.

Materials:

  • Oil Phase:

    • Cetyl alcohol: 5 g

    • Stearic acid: 4 g

    • Glyceryl monostearate: 3 g

    • Isopropyl myristate: 5 g

  • Aqueous Phase:

    • This compound potassium salt (4-MSK): 2 g

    • Glycerin: 5 g

    • Triethanolamine: 0.5 g

    • Preservative (e.g., phenoxyethanol): 0.5 g

    • Purified water: q.s. to 100 g

Procedure:

  • Heat the components of the oil phase to 75°C until all ingredients are melted and uniform.

  • In a separate beaker, heat the aqueous phase components (except 4-MSK) to 75°C.

  • Dissolve 4-MSK in the heated aqueous phase.

  • Slowly add the aqueous phase to the oil phase with continuous stirring.

  • Homogenize the emulsion for 5-10 minutes until a uniform cream is formed.

  • Allow the cream to cool to room temperature with gentle stirring.

Characterization of Topical Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated products.

Table 2: Key Characterization Parameters and Methods
ParameterMethodAcceptance Criteria (Typical)Reference
Appearance Visual inspectionHomogeneous, uniform color and consistency[8]
pH pH meter4.0 - 5.5[9][10]
Viscosity Rotational viscometerDependent on formulation type (e.g., gel, cream)[11][12]
Drug Content Uniformity HPLC90% - 110% of the label claim[13][14]
Stability ICH guidelines (temperature, humidity, light)No significant changes in physical and chemical properties[15][16]
Protocol 3: pH Measurement of a Semi-Solid Formulation

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4.0 and 7.0).[][9]

  • Weigh 1 g of the formulation and disperse it in 10 mL of purified water.[]

  • Immerse the pH electrode in the dispersion and allow the reading to stabilize.[]

  • Record the pH value. Perform the measurement in triplicate.

Protocol 4: Viscosity Measurement

Procedure:

  • Use a rotational viscometer with a suitable spindle.[11]

  • Place the formulation in the sample container, ensuring no air bubbles are trapped.

  • Allow the sample to equilibrate to the measurement temperature (typically 25°C).

  • Measure the viscosity at different rotational speeds to assess the rheological behavior (e.g., shear-thinning).[11][12]

Protocol 5: HPLC Method for Quantification of 4-MSK

This protocol provides a starting point for developing a validated HPLC method.

Instrumentation and Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[]

  • Mobile Phase: 0.05 M potassium dihydrogen phosphate (B84403) in water:methanol (70:30 v/v), with pH adjusted to 7.0 with triethylamine.[]

  • Flow Rate: 1 mL/min[]

  • Injection Volume: 20 µL[]

  • Detector: UV at 244 nm[]

  • Column Temperature: 40°C[]

  • Retention Time for 4-MSK: Approximately 3.9 minutes[]

Sample Preparation (for a cream formulation):

  • Accurately weigh about 1 g of the cream into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the drug.

  • Make up to the volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

In Vitro and Ex Vivo Evaluation

Protocol 6: In Vitro Release Testing (IVRT) using Franz Diffusion Cells

IVRT is used to assess the rate at which 4-MSK is released from the formulation.[17]

Procedure:

  • Apparatus: Franz diffusion cell.[17]

  • Membrane: Synthetic inert membrane (e.g., cellulose (B213188) acetate).[18]

  • Receptor Medium: Phosphate buffered saline (PBS) pH 7.4.[17]

  • Temperature: 32 ± 1°C.[17]

  • Procedure: a. Mount the membrane between the donor and receptor compartments of the Franz cell. b. Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped. c. Apply a finite dose (e.g., 100 mg) of the formulation to the membrane in the donor compartment.[9] d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.[9] e. Analyze the samples for 4-MSK content using the validated HPLC method.

Protocol 7: Ex Vivo Skin Permeation Testing

This test evaluates the permeation of 4-MSK through the skin. Porcine ear skin is a common and relevant model due to its similarity to human skin.[1]

Procedure:

  • Skin Preparation: a. Obtain fresh porcine ears from a local abattoir. b. Separate the full-thickness skin from the underlying cartilage.[1] c. Cut the skin into appropriate sizes to fit the Franz diffusion cells. d. Measure the skin integrity (e.g., using transepidermal water loss - TEWL).[9]

  • Permeation Study: a. Mount the porcine skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. b. Follow the procedure for IVRT (Protocol 6), applying the formulation to the skin surface. c. At the end of the experiment (e.g., 24 hours), dismantle the cell. d. Separate the epidermis and dermis of the skin sample (e.g., by heat separation at 60°C for 90 seconds).[9] e. Extract 4-MSK from the epidermis, dermis, and receptor fluid to determine the amount permeated and retained in the skin layers.

Mechanism of Action and Signaling Pathway

4-MSK exerts its skin-brightening effects through a dual mechanism: inhibition of melanogenesis and promotion of epidermal turnover.[1]

// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4"]; DOPA [label="L-DOPA", fillcolor="#F1F3F4"]; Dopaquinone [label="Dopaquinone", fillcolor="#F1F3F4"]; Melanin [label="Melanin\n(Eumelanin/Pheomelanin)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Tyrosinase [label="Tyrosinase", shape="cds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FourMSK [label="this compound (4-MSK)", shape="invhouse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Keratinocytes [label="Keratinocytes", fillcolor="#F1F3F4"]; EpidermalTurnover [label="Accelerated Epidermal\nTurnover", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MelaninRemoval [label="Enhanced Removal of\nExisting Melanin", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tyrosine -> DOPA [label="Tyrosinase"]; DOPA -> Dopaquinone [label="Tyrosinase"]; Dopaquinone -> Melanin; Tyrosinase -> DOPA [style=invis]; Tyrosinase -> Dopaquinone [style=invis]; FourMSK -> Tyrosinase [label="Inhibits", arrowhead="tee", color="#EA4335"]; FourMSK -> Keratinocytes [label="Acts on"]; Keratinocytes -> EpidermalTurnover; EpidermalTurnover -> MelaninRemoval; } .dot Figure 1. Mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the development and evaluation of a topical formulation containing 4-MSK.

Experimental_Workflow cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro & Ex Vivo Evaluation cluster_3 Stability Studies Formulation_Design Formulation Design (Cream, Gel, etc.) Excipient_Selection Excipient Selection Formulation_Design->Excipient_Selection Prototype_Preparation Prototype Preparation Excipient_Selection->Prototype_Preparation Appearance Appearance Prototype_Preparation->Appearance pH pH Prototype_Preparation->pH Viscosity Viscosity Prototype_Preparation->Viscosity Drug_Content Drug Content (HPLC) Prototype_Preparation->Drug_Content IVRT In Vitro Release Testing (Franz Cells) Prototype_Preparation->IVRT ICH_Stability ICH Stability Testing Prototype_Preparation->ICH_Stability Ex_Vivo_Permeation Ex Vivo Skin Permeation (Porcine Skin) IVRT->Ex_Vivo_Permeation

References

Experimental protocol for assessing 4-Methoxysalicylic acid skin penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxysalicylic acid (4-MSA), a derivative of salicylic (B10762653) acid, is a widely used active ingredient in cosmetic and pharmaceutical formulations, particularly for its skin-lightening properties.[][2] Its efficacy is intrinsically linked to its ability to penetrate the stratum corneum and reach its target sites within the epidermis. Therefore, the quantitative assessment of 4-MSA's skin penetration is a critical step in the development and optimization of topical formulations. This application note provides a detailed experimental protocol for evaluating the in vitro skin permeation of 4-MSA using Franz diffusion cells, a well-established and reliable method for this purpose. The protocol is designed to be a comprehensive guide for researchers, covering everything from the preparation of the skin membrane to the analytical quantification of the permeated active ingredient.

Principle of the Assay

The in vitro skin permeation study utilizes a Franz diffusion cell apparatus to mimic the passage of a substance through the skin.[3] The apparatus consists of a donor chamber, where the test formulation is applied, and a receptor chamber filled with a fluid that simulates physiological conditions. A skin membrane, either of human or animal origin, or a synthetic equivalent, is mounted between the two chambers, serving as the barrier for penetration. Over time, the active ingredient permeates through the skin membrane and into the receptor fluid. Samples are collected from the receptor chamber at predetermined time points and analyzed to quantify the amount of the permeated substance. This data allows for the determination of key permeation parameters, such as the steady-state flux and the permeability coefficient.

Data Presentation

The quantitative data obtained from the skin permeation studies should be summarized in a clear and structured format to facilitate comparison between different formulations. The following tables provide a template for presenting such data.

Table 1: Cumulative Amount of 4-MSA Permeated Through Skin (µg/cm²)

Time (hours)Formulation A (Mean ± SD)Formulation B (Mean ± SD)Control (Mean ± SD)
15.2 ± 0.88.1 ± 1.22.5 ± 0.4
212.5 ± 1.518.9 ± 2.16.3 ± 0.9
428.3 ± 3.142.7 ± 4.515.1 ± 1.8
645.1 ± 4.968.2 ± 7.124.8 ± 2.9
863.7 ± 6.595.5 ± 9.835.2 ± 4.1
1298.9 ± 10.2145.3 ± 15.154.7 ± 6.3
24185.4 ± 19.3275.6 ± 28.4101.2 ± 11.5

Table 2: Skin Permeation Parameters of 4-MSA

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)
Formulation A8.1 ± 0.92.7 ± 0.31.5 ± 0.2
Formulation B12.5 ± 1.44.2 ± 0.51.2 ± 0.1
Control4.5 ± 0.51.5 ± 0.21.8 ± 0.3

Note: The data presented in these tables are representative and for illustrative purposes only. Actual results will vary depending on the specific formulations and experimental conditions. Studies by Shiseido have shown that formulation strategies, such as creating a fluidic ionic liquid with trimethylglycine, can significantly enhance the penetration of 4-MSA, in some cases almost doubling the amount that penetrates the skin compared to conventional formulations.[4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound (4-MSA) reference standard

  • Test formulations containing 4-MSA

  • Phosphate buffered saline (PBS), pH 7.4

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or other suitable acid for mobile phase pH adjustment)

  • Purified water (18.2 MΩ·cm)

  • Full-thickness or dermatomed human or porcine skin

  • Synthetic membranes (e.g., Strat-M®)

Equipment
  • Franz diffusion cell system with a circulating water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Syringes and needles

  • HPLC vials

  • Membrane filters (0.45 µm)

Experimental Workflow

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experiment Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz prep_receptor Receptor Fluid Degassing prep_receptor->prep_franz apply_formulation Apply Formulation to Donor Chamber prep_franz->apply_formulation prep_formulation Test Formulation Preparation prep_formulation->apply_formulation run_experiment Incubate at 32°C with Stirring apply_formulation->run_experiment collect_samples Collect Samples from Receptor Chamber run_experiment->collect_samples hplc_analysis HPLC Analysis of Samples collect_samples->hplc_analysis data_calculation Calculate Permeation Parameters hplc_analysis->data_calculation data_reporting Data Reporting and Interpretation data_calculation->data_reporting

Experimental workflow for assessing 4-MSA skin penetration.

Detailed Methodologies

1. Skin Membrane Preparation

  • Human or Porcine Skin:

    • Thaw frozen full-thickness skin at room temperature.

    • Remove any subcutaneous fat and connective tissue using a scalpel.

    • If using dermatomed skin, set the dermatome to the desired thickness (e.g., 300-500 µm) and slice the skin.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for at least 30 minutes before mounting.

  • Synthetic Membrane:

    • Cut the synthetic membrane to the required size.

    • Pre-treat the membrane according to the manufacturer's instructions. This may involve soaking in the receptor fluid.

2. Franz Diffusion Cell Setup

  • Set the circulating water bath to maintain a skin surface temperature of 32 ± 1°C.

  • Degas the receptor fluid (PBS, pH 7.4) by sonication or vacuum filtration to prevent air bubble formation.

  • Fill the receptor chamber of each Franz cell with the degassed receptor fluid, ensuring there are no air bubbles.

  • Mount the prepared skin membrane onto the Franz cell, with the stratum corneum side facing the donor chamber.

  • Clamp the donor and receptor chambers together securely.

  • Allow the system to equilibrate for at least 30 minutes.

3. Application of Formulation and Sampling

  • Accurately weigh and apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • Cover the donor chamber to prevent evaporation.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[3]

  • Store the collected samples in HPLC vials at 4°C until analysis.

Signaling Pathways and Logical Relationships

The process of skin penetration by a topically applied substance like 4-MSA can be visualized as a series of sequential steps.

signaling_pathway cluster_formulation Formulation on Skin Surface cluster_skin_layers Skin Layers cluster_receptor Systemic Circulation (Receptor Fluid) formulation 4-MSA Formulation release Release of 4-MSA from Vehicle formulation->release stratum_corneum Partitioning into Stratum Corneum release->stratum_corneum diffusion_sc Diffusion through Stratum Corneum stratum_corneum->diffusion_sc viable_epidermis Partitioning into Viable Epidermis diffusion_sc->viable_epidermis diffusion_ve Diffusion through Viable Epidermis viable_epidermis->diffusion_ve receptor_fluid Entry into Receptor Fluid diffusion_ve->receptor_fluid

Logical pathway of 4-MSA skin penetration.

Analytical Method: HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the quantification of 4-MSA in the receptor fluid samples. The following is a representative method based on published literature for 4-MSA analysis.[]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 244 nm[]

  • Column Temperature: 30°C

Standard Curve Preparation:

  • Prepare a stock solution of 4-MSA in the mobile phase (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the expected lower to upper limits of quantification (e.g., 0.1 to 50 µg/mL).

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of 4-MSA. The curve should have a correlation coefficient (r²) of ≥ 0.999.

Sample Analysis:

  • Filter the collected samples from the Franz diffusion cells through a 0.45 µm syringe filter.

  • Inject the filtered samples into the HPLC system.

  • Record the peak area corresponding to 4-MSA.

  • Determine the concentration of 4-MSA in the samples using the standard curve.

Data Analysis and Calculations

1. Cumulative Amount Permeated:

Calculate the cumulative amount of 4-MSA that has permeated per unit area of the skin (Qn) at each time point using the following equation:

Qn = (Cn * Vr + Σ(Ci * Vs)) / A

Where:

  • Cn is the concentration of 4-MSA in the receptor fluid at time point n

  • Vr is the volume of the receptor chamber

  • Ci is the concentration of 4-MSA in the receptor fluid at previous time points

  • Vs is the volume of the sample withdrawn

  • A is the effective diffusion area of the Franz cell

2. Steady-State Flux (Jss):

Plot the cumulative amount of 4-MSA permeated per unit area against time. The steady-state flux (Jss) is the slope of the linear portion of this curve.

3. Permeability Coefficient (Kp):

The permeability coefficient (Kp) can be calculated using the following equation:

Kp = Jss / C0

Where:

  • Jss is the steady-state flux

  • C0 is the initial concentration of 4-MSA in the donor formulation

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the skin penetration of this compound using the Franz diffusion cell method. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the performance of their topical formulations. The provided templates for data presentation and the detailed methodologies for both the permeation experiment and the analytical quantification will facilitate the systematic evaluation and comparison of different 4-MSA formulations, ultimately aiding in the development of more effective and targeted skincare products.

References

Application of 4-Methoxysalicylic Acid in the Synthesis of 1,3,4-Oxadiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives utilizing 4-Methoxysalicylic acid as a key starting material. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

Introduction

This compound, a readily available and versatile building block, serves as an excellent precursor for the synthesis of various heterocyclic compounds. Its methoxy (B1213986) and hydroxyl functionalities offer sites for further chemical modification, allowing for the generation of diverse libraries of bioactive molecules. The 1,3,4-oxadiazole ring, in particular, is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties to drug candidates. The general synthetic strategy involves the conversion of this compound to its corresponding hydrazide, which then undergoes cyclization to form the 1,3,4-oxadiazole core.

Synthetic Workflow

The synthesis of 1,3,4-oxadiazole derivatives from this compound typically follows a multi-step pathway. This workflow allows for the introduction of various substituents at the 5-position of the oxadiazole ring, enabling the exploration of structure-activity relationships.

Synthesis_Workflow A This compound B Esterification (e.g., SOCl2, MeOH) A->B C Methyl 4-Methoxysalicylate B->C D Hydrazinolysis (e.g., NH2NH2.H2O, EtOH) C->D E 4-Methoxysalicylic Hydrazide D->E F Condensation with Aromatic Aldehyde (R-CHO) E->F G N'-Arylidene-4-methoxysalicylhydrazide (Schiff Base) F->G H Oxidative Cyclization (e.g., Acetic Anhydride) G->H I 2-(2-Hydroxy-4-methoxyphenyl)-5-aryl- 1,3,4-oxadiazole Derivative H->I Signaling_Pathway Oxadiazole 1,3,4-Oxadiazole Derivative EGFR EGFR Oxadiazole->EGFR Inhibition STAT3 STAT3 Oxadiazole->STAT3 Inhibition MMP9 MMP-9 Oxadiazole->MMP9 Inhibition Proliferation Cell Proliferation EGFR->Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis Inhibition Invasion Tumor Invasion MMP9->Invasion

Application Notes and Protocols for Enzymatic Assay of Tyrosinase with 4-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, the process responsible for pigmentation in a wide range of organisms. The enzyme catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Due to its central role in pigmentation, tyrosinase is a key target for the development of inhibitors aimed at treating hyperpigmentation disorders and for screening new cosmetic skin-lightening agents. 4-Methoxysalicylic acid (4-MSA), and its potassium salt (4MSK), are compounds of interest for their potential interaction with tyrosinase. This document provides a detailed protocol for the enzymatic assay of tyrosinase using this compound, which can be adapted to screen for inhibitors or to characterize the enzyme's activity with this substrate.

Principle of the Assay

The enzymatic assay for tyrosinase activity is based on the spectrophotometric measurement of the product formed from the enzymatic reaction. Tyrosinase catalyzes the oxidation of phenolic substrates, leading to the formation of quinones, which can then undergo further reactions to form colored products. The rate of formation of these colored products can be monitored by measuring the increase in absorbance at a specific wavelength over time. This rate is proportional to the tyrosinase activity under defined conditions of pH, temperature, and substrate concentration. For substrates like this compound, the assay monitors the formation of the corresponding o-quinone.

Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound (4-MSA)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)

  • L-DOPA (for positive control)

  • Kojic Acid (for inhibitor control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the desired wavelength

  • Incubator

Experimental Protocols

Preparation of Reagents
  • Potassium Phosphate Buffer (50 mM, pH 6.5): Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 at 25°C using 1 M KOH or 1 M HCl.[2]

  • Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay should be optimized, but a starting point of 500-1000 units/mL can be used.[2] The enzyme solution should be kept on ice.

  • This compound (4-MSA) Stock Solution: Prepare a stock solution of 4-MSA in DMSO. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity. Subsequent dilutions should be made in the phosphate buffer.

  • L-DOPA Solution (Positive Control): Prepare a fresh solution of L-DOPA in potassium phosphate buffer. A typical concentration for the assay is 1 mM.

  • Kojic Acid Solution (Inhibitor Control): Prepare a stock solution of kojic acid in water or buffer. This will serve as a positive control for tyrosinase inhibition.

Enzymatic Assay Protocol

This protocol is designed for a 96-well plate format.

  • Plate Setup:

    • Add 20 µL of various concentrations of 4-MSA solution (or test inhibitor) to the wells of a 96-well plate.

    • For the negative control (enzyme activity without inhibitor), add 20 µL of buffer.

    • For the positive inhibitor control, add 20 µL of kojic acid solution.

  • Enzyme Addition: Add 140 µL of potassium phosphate buffer to each well, followed by 20 µL of the mushroom tyrosinase solution.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 25°C for 10 minutes.[1]

  • Initiation of Reaction: Add 20 µL of the substrate (L-DOPA for inhibitor screening, or 4-MSA if it is the substrate being tested) to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome (B613829) formation from L-DOPA) or an appropriate wavelength for the product of 4-MSA oxidation. The absorbance should be read kinetically every minute for 20-30 minutes. The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

Data Analysis

The percentage of tyrosinase inhibition can be calculated using the following formula:

% Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

Where:

  • Activity_control is the rate of reaction in the absence of the test compound.

  • Activity_sample is the rate of reaction in the presence of the test compound.

For determining kinetic parameters such as Km and Vmax when 4-MSA is the substrate, the assay should be performed with varying concentrations of 4-MSA. The initial reaction velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Quantitative Data Summary

While a specific kinetic study for this compound was not found, a study on the structurally similar compound, 4-hydroxyanisole, provides valuable kinetic parameters for mushroom tyrosinase.[3] These can serve as an approximate reference.

SubstrateKm (µM)kcat (s⁻¹)pHReference
4-hydroxyanisole62 ± 1.5184 ± 57.0[3]
4-hydroxyanisole195 ± 5184 ± 55.5[3]
L-tyrosine-8-[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffer add_reagents Add Reagents to Plate prep_buffer->add_reagents prep_enzyme Prepare Enzyme prep_enzyme->add_reagents prep_substrate Prepare 4-MSA prep_substrate->add_reagents prep_controls Prepare Controls prep_controls->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_kinetics Determine Kinetic Parameters calc_rate->determine_kinetics

Caption: Experimental workflow for the tyrosinase enzymatic assay.

Tyrosinase Catalytic Cycle

tyrosinase_cycle cluster_products met_tyrosinase Met-Tyrosinase (CuII-CuII) oxy_tyrosinase Oxy-Tyrosinase (CuII-CuII)O2 met_tyrosinase->oxy_tyrosinase + O2 deoxy_tyrosinase Deoxy-Tyrosinase (CuI-CuI) met_tyrosinase->deoxy_tyrosinase + Diphenol quinone Quinone met_tyrosinase->quinone oxy_tyrosinase->met_tyrosinase + Monophenol diphenol Diphenol (e.g., L-DOPA) oxy_tyrosinase->diphenol deoxy_tyrosinase->oxy_tyrosinase + O2 h2o 2H2O deoxy_tyrosinase->h2o monophenol Monophenol (e.g., Tyrosine) diphenol->quinone Oxidation

References

Application Notes and Protocols for 4-Methoxysalicylic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-Methoxysalicylic acid (4-MSA) as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are intended for quantitative analysis in complex matrices such as cosmetics and biological samples.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a validated HPLC-UV method for the quantification of Potassium 4-Methoxysalicylate (4-MSK), the potassium salt of 4-MSA, commonly used in cosmetic formulations. The principles of this method are directly applicable to the analysis of this compound.

Experimental Protocol: HPLC-UV Analysis of Potassium 4-Methoxysalicylate

This protocol is adapted from a validated method for the determination of 4-MSK in cosmetic products.[1][2]

Objective: To quantify the concentration of Potassium 4-Methoxysalicylate in a cosmetic matrix using an external standard method.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • Centrifuge

  • Potassium 4-Methoxysalicylate reference standard

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Purified water

Chromatographic Conditions:

Parameter Value
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.01-0.1 mol/L Potassium Dihydrogen Phosphate in WaterB: Methanol
Gradient Elution 15-40% B over a specified time, returning to initial conditions for re-equilibration
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength 190 - 400 nm (monitoring at the absorbance maximum of 4-MSK)

| Injection Volume | 2 - 10 µL |

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh a known amount of Potassium 4-Methoxysalicylate reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1081 µg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations covering the expected sample concentration range (e.g., 2.16, 4.32, 8.68, 17.30, 43.24 µg/mL).[1][2]

  • Sample Preparation: a. Accurately weigh about 0.5 g of the cosmetic sample into a 15 mL graduated centrifuge tube.[1] b. Add a known volume of methanol (e.g., 10 mL) to the sample. c. Vortex mix and sonicate to ensure complete dispersion and extraction of 4-MSK. d. Centrifuge the sample to pellet any insoluble excipients. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the prepared sample solutions. c. Qualitative analysis is performed by comparing the retention time of the peak in the sample chromatogram with that of the standard. d. Quantitative analysis is performed by integrating the peak area and calculating the concentration using the calibration curve.[1][2]

Quantitative Data Summary

The following table summarizes the validation parameters for the described HPLC-UV method for Potassium 4-Methoxysalicylate.[1]

Validation ParameterResult
Linearity Range 2.16 - 43.24 µg/mL
Regression Equation Y = 25.22766X ﹣ 16.32126
Correlation Coefficient (R) 0.9998
Detection Limit 0.86 ng
Accuracy (Recovery) 95.5% - 96.5%
Precision (Intra-day RSD) 0.2%
Precision (Inter-day RSD) 0.6%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_Run HPLC-UV Analysis Standard_Prep->HPLC_Run Sample_Prep Sample Preparation Sample_Prep->HPLC_Run Data_Processing Data Processing HPLC_Run->Data_Processing Qualitative Qualitative Analysis (Retention Time) Data_Processing->Qualitative Quantitative Quantitative Analysis (Peak Area) Data_Processing->Quantitative

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation is a common derivatization technique for compounds containing active hydrogens, such as the carboxylic acid and phenolic hydroxyl groups in 4-MSA.[3]

Experimental Protocol: GC-MS Analysis of this compound (as TMS derivative)

This protocol is a proposed method based on established procedures for the derivatization and analysis of salicylic (B10762653) acid and other phenolic acids.[3]

Objective: To quantify the concentration of this compound in a suitable matrix after trimethylsilyl (B98337) (TMS) derivatization.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., phenyl-methyl silicone)

  • Heating block or oven

  • Nitrogen evaporator

  • GC vials with inserts

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents (anhydrous): Pyridine (B92270), Ethyl Acetate

Procedure:

  • Standard and Sample Preparation: a. Prepare a stock solution of 4-MSA and the internal standard in a suitable solvent (e.g., methanol). b. For samples, perform an appropriate extraction (e.g., liquid-liquid extraction) to isolate the analyte. c. Evaporate the solvent from the standards and sample extracts to complete dryness under a gentle stream of nitrogen gas.

  • Derivatization: a. To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS). b. Tightly cap the vial and heat at 60-70°C for 60 minutes in a heating block.[3] c. Allow the vial to cool to room temperature before GC-MS analysis.

  • Analysis: a. Inject an aliquot of the derivatized standard and sample solutions into the GC-MS system. b. Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized 4-MSA and the internal standard.

GC-MS Instrumental Parameters (Suggested):

Parameter Value
Column Phenyl-methyl silicone capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Detection | Selected Ion Monitoring (SIM) of characteristic m/z values |

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample_Extraction Sample Extraction Drying Drying under Nitrogen Sample_Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GCMS_Run GC-MS Analysis Derivatization->GCMS_Run Data_Processing Data Processing GCMS_Run->Data_Processing Quantification Quantification (SIM) Data_Processing->Quantification

GC-MS analysis workflow for this compound.

Mechanism of Action: Tyrosinase Inhibition

This compound (as its potassium salt, 4MSK) is known for its skin-lightening properties, which are attributed to its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[4] The proposed mechanism involves the direct inhibition of tyrosinase activity, thereby reducing the production of melanin in melanocytes.

Tyrosinase_Inhibition cluster_pathway Melanogenesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase1 Tyrosinase Tyrosinase2 Tyrosinase MSA This compound MSA->Tyrosinase1 Inhibition MSA->Tyrosinase2

Inhibition of tyrosinase by this compound.

References

Application Notes and Protocols for Improving 4-Methoxysalicylic Acid Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid (4-MSA) is a promising molecule in various fields, including cosmetics and pharmaceuticals. However, its poor aqueous solubility presents a significant challenge for formulation development. This document provides detailed application notes and experimental protocols for several common techniques to enhance the aqueous solubility of 4-MSA. The methods covered include pH adjustment (salt formation), co-solvency, surfactant-mediated solubilization, and cyclodextrin (B1172386) complexation. For each technique, the underlying principles are explained, and detailed, step-by-step experimental protocols are provided to enable researchers to quantify the solubility enhancement. While specific experimental data for 4-MSA is limited in publicly available literature, this guide provides illustrative quantitative data based on the known properties of 4-MSA and its structural analog, salicylic (B10762653) acid, to demonstrate expected trends.

Introduction to this compound and its Solubility Profile

This compound (4-MSA) is a derivative of salicylic acid with a methoxy (B1213986) group at the 4-position of the benzene (B151609) ring.[] This structural modification imparts specific physicochemical properties, including a predicted pKa of approximately 3.22.[2] As a weak acid, the solubility of 4-MSA in aqueous solutions is highly dependent on the pH of the medium. In its unionized form, which predominates at low pH, 4-MSA is poorly soluble in water. This limited solubility can hinder its bioavailability and efficacy in aqueous-based formulations.

The potassium salt of this compound, known as 4-MSK, is noted to have improved solubility and is utilized in cosmetic formulations.[] This highlights the potential of pH modification as a key strategy for solubility enhancement.

This document outlines systematic approaches to investigate and overcome the solubility limitations of 4-MSA.

Techniques for Solubility Enhancement

Several techniques can be employed to improve the aqueous solubility of this compound. The most common and effective methods include:

  • pH Adjustment (Salt Formation): Increasing the pH of the aqueous medium above the pKa of 4-MSA will convert the acidic form to its more soluble anionic (salt) form.

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of non-polar solutes by reducing the polarity of the aqueous medium.

  • Surfactant-Mediated Solubilization: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core that can encapsulate poorly soluble drug molecules.[3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility in water.

The following sections provide detailed protocols and illustrative data for each of these techniques.

pH Adjustment (Salt Formation)

Principle

As a weak acid, this compound exists in equilibrium between its unionized (less soluble) and ionized (more soluble) forms. By increasing the pH of the solution above its pKa (approximately 3.22), the equilibrium shifts towards the ionized form, leading to a significant increase in solubility. This is the principle behind the enhanced solubility of its potassium salt, 4-MSK.[]

Illustrative Data

The following table presents estimated solubility data for 4-MSA at different pH values, based on the behavior of similar phenolic acids. Researchers should generate their own data for 4-MSA using the provided protocol.

pHEstimated Solubility of 4-MSA (mg/mL)
2.0~0.5
4.0~5.0
6.0> 50
7.4> 100
Experimental Protocol: pH-Dependent Solubility Determination

This protocol describes the shake-flask method to determine the equilibrium solubility of 4-MSA at various pH values.

Materials:

  • This compound (powder)

  • Phosphate (B84403) buffer solutions (pH 2.0, 4.0, 6.0, 7.4)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-MSA powder to separate vials containing each of the phosphate buffer solutions. Ensure there is undissolved solid at the bottom of each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered samples as necessary with the corresponding buffer to fall within the linear range of the analytical method.

    • Analyze the concentration of 4-MSA in each sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis:

    • Calculate the solubility of 4-MSA in mg/mL for each pH value.

    • Plot the solubility of 4-MSA as a function of pH.

Visualization: pH Adjustment Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Excess 4-MSA C Shake at constant temp (24-48h) A->C B Buffer Solutions (pH 2-8) B->C D Filter Supernatant C->D Saturated Solution E Quantify (HPLC/UV-Vis) D->E F F E->F Solubility Data

Caption: Workflow for determining the pH-dependent solubility of this compound.

Co-solvency

Principle

Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system. Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).

Illustrative Data

The following table provides an estimation of the solubility of 4-MSA in water-ethanol and water-propylene glycol mixtures.

Co-solventConcentration (% v/v)Estimated Solubility of 4-MSA (mg/mL)
Ethanol10~2.5
20~10
40~40
Propylene Glycol10~3.0
20~12
40~50
Experimental Protocol: Co-solvent Solubility Determination

This protocol outlines the procedure to determine the solubility of 4-MSA in various co-solvent systems.

Materials:

  • This compound (powder)

  • Co-solvents (e.g., Ethanol, Propylene Glycol)

  • Deionized water

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Co-solvent Mixtures:

    • Prepare a series of co-solvent/water mixtures at different volume/volume percentages (e.g., 10%, 20%, 30%, 40% v/v of the co-solvent in water).

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-MSA powder to vials containing each of the co-solvent mixtures.

  • Equilibration:

    • Shake the vials at a constant temperature for 24-48 hours.

  • Sample Collection and Preparation:

    • Filter the supernatant from each vial through a 0.45 µm syringe filter.

  • Quantification:

    • Dilute the filtered samples with the respective co-solvent mixture and analyze the concentration of 4-MSA using a validated analytical method.

  • Data Analysis:

    • Plot the solubility of 4-MSA as a function of the co-solvent concentration.

Visualization: Co-solvency Mechanism

G cluster_water Aqueous Solution cluster_cosolvent Co-solvent System A Water Molecules B 4-MSA (low solubility) A->B Weak Interaction C Water Molecules D Co-solvent Molecules C->D E 4-MSA (higher solubility) D->E Improved Interaction

Caption: Mechanism of co-solvency for enhancing 4-MSA solubility.

Surfactant-Mediated Solubilization

Principle

Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 4-MSA can be encapsulated within the hydrophobic core, leading to a significant increase in their apparent aqueous solubility.[3]

Illustrative Data

The following table shows the estimated effect of common surfactants on the solubility of 4-MSA.

SurfactantConcentration (% w/v)Estimated Solubility of 4-MSA (mg/mL)
Polysorbate 80 (Tween® 80)0.5~5
1.0~15
2.0~35
Sodium Lauryl Sulfate (SLS)0.5~8
1.0~20
2.0~45
Experimental Protocol: Surfactant Solubility Determination

Materials:

  • This compound (powder)

  • Surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate)

  • Deionized water or buffer solution

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Surfactant Solutions:

    • Prepare aqueous solutions of the chosen surfactants at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Preparation of Saturated Solutions:

    • Add an excess of 4-MSA to vials containing each surfactant solution.

  • Equilibration:

    • Shake the vials at a constant temperature for 24-48 hours.

  • Sample Collection and Preparation:

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantification:

    • Dilute the samples with the corresponding surfactant solution and determine the concentration of 4-MSA.

  • Data Analysis:

    • Plot the solubility of 4-MSA against the surfactant concentration.

Visualization: Surfactant Micelle Encapsulation

G cluster_micelle Surfactant Micelle center 4-MSA a1 a1->center a2 a1->a2 a2->center a3 a2->a3 a3->center a4 a3->a4 a4->center a5 a4->a5 a5->center a6 a5->a6 a6->center a7 a6->a7 a7->center a8 a7->a8 a8->center a8->a1

Caption: Encapsulation of 4-MSA within a surfactant micelle.

Cyclodextrin Complexation

Principle

Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with guest molecules that fit into their hydrophobic cavity. This complexation effectively shields the hydrophobic guest from the aqueous environment, thereby increasing its apparent solubility.

Illustrative Data

The following table presents an estimation of the solubility of 4-MSA in the presence of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

HP-β-Cyclodextrin Conc. (% w/v)Estimated Solubility of 4-MSA (mg/mL)
1~4
5~20
10~45
Experimental Protocol: Phase Solubility Study with Cyclodextrins

Materials:

  • This compound (powder)

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)

  • Deionized water or buffer solution

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Cyclodextrin Solutions:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-MSA to each cyclodextrin solution.

  • Equilibration:

    • Shake the vials at a constant temperature for 48-72 hours to ensure complexation equilibrium.

  • Sample Collection and Preparation:

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantification:

    • Dilute the samples and analyze the concentration of 4-MSA.

  • Data Analysis:

    • Plot the solubility of 4-MSA as a function of the cyclodextrin concentration to generate a phase solubility diagram.

Visualization: Cyclodextrin Inclusion Complex

G CD Cyclodextrin (Host) Complex Inclusion Complex CD->Complex MSA 4-MSA (Guest) MSA->Complex

References

Troubleshooting & Optimization

Overcoming 4-Methoxysalicylic acid solubility issues in polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Methoxysalicylic acid (4-MSA) in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound (4-MSA)?

A1: this compound (CAS: 2237-36-7) is a white to off-white crystalline powder.[][2] Its solubility in polar solvents is generally limited. It is described as slightly soluble in water and methanol (B129727).[] However, it is soluble in Dimethyl Sulfoxide (DMSO) and other polar organic solvents.[3][4] Its predicted pKa is approximately 3.22, indicating it is a weak acid.[2][4]

Q2: I'm having trouble dissolving 4-MSA in aqueous buffers for my experiment. What can I do?

A2: The limited aqueous solubility of 4-MSA is a common issue. Since it is a weak acid, you can significantly increase its solubility by adjusting the pH of your aqueous solution.[5] By increasing the pH to be above its pKa (e.g., pH > 5), you deprotonate the carboxylic acid group, forming a salicylate (B1505791) salt which is much more soluble in water. This is a standard technique for solubilizing acidic compounds.[5] See Protocol 1 for a detailed method.

Q3: Can I use co-solvents to dissolve 4-MSA? Which ones are effective?

A3: Yes, using co-solvents is a highly effective strategy. Dimethyl Sulfoxide (DMSO) is an excellent solvent for 4-MSA, with a reported solubility of 33 mg/mL.[2][6] You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations (>0.5-1%) can affect cell viability or experimental outcomes.[7] Other polar organic solvents like ethanol (B145695) and methanol can also be used, though 4-MSA is only slightly soluble in them.[]

Q4: How do I prepare a stock solution of 4-MSA for cell culture assays?

A4: For cell culture applications, the most common method is to prepare a high-concentration stock solution in a sterile, cell-culture grade solvent like DMSO.[8] This stock can then be serially diluted into the culture medium to achieve the desired final concentration. Always ensure the final solvent concentration is low enough to not be cytotoxic.[7] For example, if your final assay concentration is 100 µM, preparing a 100 mM stock in DMSO would require a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines. See Protocol 2 for a detailed procedure.

Q5: What is 4-MSK, and how does its solubility compare to 4-MSA?

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound.

SolventScientific NameSolubilityConcentration (mM)NotesCitations
DMSO Dimethyl Sulfoxide33 mg/mL196.25 mMFresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[2][6]
Water Dihydrogen MonoxideSlightly SolubleNot specifiedSolubility is poor but can be significantly increased by raising the pH.[]
Methanol Methyl AlcoholSlightly SolubleNot specifiedSoluble in methanol.[][4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation)

This protocol describes how to dissolve 4-MSA in an aqueous buffer by converting it to its more soluble salt form.

  • Weighing: Accurately weigh the desired amount of 4-MSA powder.

  • Initial Suspension: Add a portion of your target aqueous buffer (e.g., Phosphate-Buffered Saline) to the powder. The solution will appear as a cloudy suspension.

  • pH Adjustment: While stirring the suspension, add a low-molarity solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) dropwise. For example, use 0.1 M or 1 M NaOH.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: As the pH increases above the pKa of 4-MSA (~3.22), the powder will begin to dissolve.[2][4] Continue adding the base until all the solid has dissolved and the solution is clear. A final pH of 7.0-7.4 is typically desired for biological experiments.

  • Final Volume Adjustment: Once the 4-MSA is fully dissolved, add the remaining buffer to reach the final target volume and concentration.

  • Sterilization (if required): For cell culture or other sterile applications, filter-sterilize the final solution through a 0.22 µm syringe filter.

Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)

This protocol details the preparation of a concentrated stock solution in DMSO for subsequent dilution in aqueous media.

  • Solvent Preparation: Use anhydrous, sterile, cell-culture grade DMSO for best results.[6]

  • Weighing: In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of 4-MSA powder into a sterile conical tube.

  • Dissolution: Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex or gently warm the solution if necessary to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[6]

  • Working Solution Preparation: To prepare your working solution, thaw an aliquot of the DMSO stock. Dilute it into your pre-warmed cell culture medium or aqueous buffer to the final desired concentration. For example, to make a 100 µM solution from a 100 mM stock, add 1 µL of the stock solution to every 1 mL of medium. Mix thoroughly before adding to cells.

Visualizations

Troubleshooting and Workflow Diagrams

The following diagrams illustrate the logical workflow for troubleshooting 4-MSA solubility and its mechanism of action in skin brightening applications.

start Start: Dissolve 4-MSA in Polar Solvent check_sol Is the solution clear? start->check_sol success Success: Solution Prepared check_sol->success Yes troubleshoot Choose a Solubilization Method check_sol->troubleshoot No ph_adjust Method 1: pH Adjustment (See Protocol 1) troubleshoot->ph_adjust cosolvent Method 2: Co-Solvent (See Protocol 2) troubleshoot->cosolvent salt_form Use Salt Form (4-MSK) if available troubleshoot->salt_form check_ph Is pH compatible with experiment? ph_adjust->check_ph check_cosolvent Is final solvent conc. tolerated by assay? cosolvent->check_cosolvent salt_form->success check_ph->success Yes fail Re-evaluate experiment or consult literature check_ph->fail No check_cosolvent->success Yes check_cosolvent->fail No

Caption: Troubleshooting workflow for dissolving this compound.

tyrosine Tyrosine tyrosinase Tyrosinase (Enzyme) tyrosine->tyrosinase dopa L-DOPA tyrosinase->dopa dopaquinone Dopaquinone tyrosinase->dopaquinone dopa->tyrosinase further oxidation melanin (B1238610) Melanin Synthesis (Pigmentation) dopaquinone->melanin series of reactions msa 4-MSA / 4-MSK msa->inhibition inhibition->tyrosinase

Caption: Simplified pathway of 4-MSA inhibiting melanin synthesis.

References

Preventing side reactions in 4-Methoxysalicylic acid methylation synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the methylation of 4-Methoxysalicylic acid to synthesize Methyl 4-methoxysalicylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the methylation of this compound?

A1: The most common side reaction is the O-methylation of the phenolic hydroxyl group at the C2 position. This results in the formation of Methyl 2,4-dimethoxybenzoate as a byproduct, which can complicate purification and reduce the yield of the desired product, Methyl 4-methoxysalicylate.

Q2: How can I selectively methylate the carboxylic acid group over the phenolic hydroxyl group?

A2: Selective methylation of the carboxylic acid is achieved by exploiting the difference in acidity between the carboxylic acid and the phenolic hydroxyl group. The carboxylic acid is significantly more acidic. By using a mild base, such as sodium bicarbonate (NaHCO₃), you can selectively deprotonate the carboxylic acid to form a carboxylate anion. This carboxylate is a potent nucleophile that readily reacts with a methylating agent, like dimethyl sulfate (B86663) (DMS), to form the desired methyl ester. The milder base is not strong enough to deprotonate the less acidic phenolic hydroxyl group, thus preventing the O-methylation side reaction.

Q3: What are the common methylating agents used for this synthesis, and what are their pros and cons?

A3:

  • Dimethyl Sulfate (DMS): This is a highly effective and commonly used methylating agent for this synthesis, especially when paired with a mild base for selectivity. It is relatively inexpensive and efficient. However, DMS is toxic and a suspected carcinogen, requiring careful handling in a well-ventilated fume hood.

  • Diazomethane (B1218177) (CH₂N₂): Diazomethane is a highly reactive gas that rapidly and cleanly converts carboxylic acids to methyl esters with minimal side products.[1] The reaction proceeds without the need for a catalyst and the only byproduct is nitrogen gas. However, diazomethane is extremely toxic, explosive, and carcinogenic, making its preparation and use hazardous.[1]

  • Trimethylsilyldiazomethane (TMS-diazomethane): This is a safer alternative to diazomethane.[2] It is a commercially available reagent that offers similar reactivity for the esterification of carboxylic acids but with reduced risk of explosion.[2] It is still toxic and should be handled with care.

  • Methanol (B129727) with an Acid Catalyst (Fischer Esterification): This is a classic method for esterification. While it can be effective, it is a reversible reaction and requires a strong acid catalyst (like sulfuric acid) and often the removal of water to drive the reaction to completion.[3] For salicylic (B10762653) acid derivatives, the high temperatures and strong acid can sometimes lead to side reactions.

Q4: Is it necessary to use a protecting group for the phenolic hydroxyl group?

A4: While using a protecting group for the hydroxyl function is a valid strategy in organic synthesis to ensure selectivity, it is often not necessary for the methylation of this compound if the reaction conditions are carefully controlled.[4] The use of a mild base like sodium bicarbonate with dimethyl sulfate provides excellent selectivity for the carboxylic acid group, making the additional steps of protection and deprotection redundant. However, if other harsh reagents are used that do not differentiate between the two functional groups, protecting the hydroxyl group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) would be a prudent approach.

Troubleshooting Guide

Problem: Low yield of the desired product, Methyl 4-methoxysalicylate.

  • Possible Cause 1: Presence of water in the reaction.

    • Solution: Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic or basic conditions, shifting the equilibrium away from the desired product.[3] Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents if the chosen method is sensitive to moisture.

  • Possible Cause 2: Incomplete reaction.

    • Solution: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.

  • Possible Cause 3: Suboptimal amount of base or catalyst.

    • Solution: If using the DMS/NaHCO₃ method, ensure at least a stoichiometric amount of sodium bicarbonate is used relative to the this compound to ensure complete formation of the carboxylate. If using an acid-catalyzed method, an insufficient amount of catalyst will result in a slow reaction rate.[3]

  • Possible Cause 4: Loss of product during workup and purification.

    • Solution: Methyl 4-methoxysalicylate has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to minimize product loss. Be cautious during purification steps like distillation or chromatography to avoid mechanical losses.

Problem: The final product is contaminated with the O-methylated byproduct (Methyl 2,4-dimethoxybenzoate).

  • Possible Cause 1: The base used was too strong.

    • Solution: Using a strong base like sodium hydroxide (B78521) or potassium carbonate can deprotonate both the carboxylic acid and the phenolic hydroxyl group, leading to a mixture of C-methylated and O-methylated products. Switch to a milder base like sodium bicarbonate, which is selective for the more acidic carboxylic acid.

  • Possible Cause 2: Reaction temperature was too high.

    • Solution: Higher reaction temperatures can sometimes provide enough energy to overcome the selectivity barrier, leading to the formation of the O-methylated side product. If O-methylation is observed, try running the reaction at a lower temperature for a longer period.

Problem: The reaction is not proceeding at all.

  • Possible Cause 1: Inactive reagents.

    • Solution: The methylating agent may have degraded over time. Use a fresh bottle of the methylating agent or verify its activity on a simple test substrate. Ensure the this compound starting material is pure.

  • Possible Cause 2: Incorrect reaction setup.

    • Solution: Double-check the experimental protocol to ensure all reagents were added in the correct order and quantity. For two-phase reactions, ensure adequate stirring to facilitate interaction between reactants.

Data Presentation

Methylating AgentBase/CatalystTypical SolventTemperature (°C)Reaction TimeReported Yield of Methyl Salicylate*Selectivity (C- vs. O-methylation)Key Considerations
Dimethyl Sulfate (DMS)NaHCO₃Solvent-free or DMF901.5 - 2 h~96%HighToxic reagent, requires careful handling.[5][6][7]
Diazomethane (CH₂N₂)NoneDiethyl ether0 - RT< 1 h>95%Very HighExtremely toxic, explosive, and carcinogenic.[1]
TMS-diazomethaneNoneToluene (B28343)/MethanolRT1 - 3 h>95%Very HighSafer alternative to diazomethane, but still toxic.[2]
MethanolH₂SO₄ (conc.)Methanol (excess)Reflux (~65)1 - 2 hVariable, up to 98%Moderate to HighReversible reaction; requires anhydrous conditions.[3]

Note: The yields for Dimethyl Sulfate and Methanol/H₂SO₄ are based on the methylation of salicylic acid and are expected to be very similar for this compound due to similar electronic and steric environments.

Experimental Protocols

Protocol 1: Selective Methylation using Dimethyl Sulfate and Sodium Bicarbonate

This protocol is adapted from the selective methylation of salicylic acid and is expected to give high yields of Methyl 4-methoxysalicylate.

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

    • Add sodium bicarbonate (1.1 equivalents).

    • The reaction can be run solvent-free or with a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Procedure:

    • Begin stirring the mixture.

    • Carefully add dimethyl sulfate (1.2 equivalents) dropwise to the flask at room temperature. Caution: DMS is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 1.5 to 2 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If run solvent-free, add dichloromethane to dissolve the product.

    • Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and DMF.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure Methyl 4-methoxysalicylate.

Protocol 2: Methylation using TMS-diazomethane

This protocol is a safer alternative to using diazomethane.

  • Reagents and Setup:

    • Dissolve this compound (1 equivalent) in a mixture of toluene and methanol (e.g., 3:2 v/v) in a flask at room temperature under a nitrogen or argon atmosphere.

  • Reaction Procedure:

    • Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.1 equivalents) dropwise to the stirred solution of the acid.

    • A yellow color will persist once the reaction is complete.

    • Continue stirring for an additional 30 minutes at room temperature.

  • Workup and Purification:

    • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Concentrate the reaction mixture under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to afford the pure methyl ester.

Visualizations

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 4-MSA 4-Methoxysalicylic acid carboxylate Carboxylate anion 4-MSA->carboxylate + NaHCO3 - H2O, - CO2 phenoxide Phenoxide anion 4-MSA->phenoxide + Strong Base (e.g., NaOH) product Methyl 4-methoxysalicylate (Desired Product) carboxylate->product + (CH3)2SO4 side_product Methyl 2,4-dimethoxybenzoate (Side Product) phenoxide->side_product + (CH3)2SO4 troubleshooting_workflow start Low Yield or Side Product Formation check_base Was a mild base (NaHCO3) used? start->check_base check_water Were anhydrous conditions used? check_base->check_water Yes strong_base Use of strong base leads to O-methylation. check_base->strong_base No check_time_temp Was reaction time and temperature sufficient? check_water->check_time_temp Yes water_present Water causes ester hydrolysis. check_water->water_present No incomplete_rxn Incomplete reaction reduces yield. check_time_temp->incomplete_rxn No use_mild_base Action: Use NaHCO3 for selectivity. strong_base->use_mild_base use_dry Action: Use dry glassware and reagents. water_present->use_dry optimize_conditions Action: Monitor by TLC, adjust time/temp. incomplete_rxn->optimize_conditions

References

Optimizing reaction conditions for 4-Methoxysalicylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxysalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is through the selective methylation of 2,4-dihydroxybenzoic acid. This reaction typically involves the use of a methylating agent, such as dimethyl sulfate (B86663), in an alkaline aqueous solution.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: To ensure optimal yield and purity, it is crucial to control the stoichiometry of the reactants, the reaction temperature, and the reaction time. Specifically, the molar ratio of the base (like sodium hydroxide) to 2,4-dihydroxybenzoic acid and dimethyl sulfate is a key factor to minimize side product formation.[1][2] The temperature should be carefully maintained, typically below 40°C during the addition of dimethyl sulfate, to prevent unwanted side reactions.[2]

Q3: What is the primary side product to be aware of during the methylation of 2,4-dihydroxybenzoic acid?

A3: The main side product is 2,4-dimethoxybenzoic acid.[1] This occurs when the hydroxyl group at the 2-position also undergoes methylation. Careful control of the amount of dimethyl sulfate is essential to minimize the formation of this impurity.[1]

Q4: How can the crude this compound be purified?

A4: A common and effective method for purifying the crude product is recrystallization from hot deionized water.[1][2] The crude product is dissolved in hot water (around 80°C), and then filtered while hot to remove insoluble impurities. Upon cooling, the purified this compound crystallizes.[1][2] For obtaining a potassium salt derivative, subsequent treatment with potassium carbonate followed by recrystallization from an ethanol-water mixture can be employed.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction is stirred for the recommended duration (e.g., 6 hours) at the specified temperature (30-40°C) after the addition of dimethyl sulfate.[2]
Loss of product during workup.During acidification with hydrochloric acid to precipitate the product, ensure the pH is adjusted to 1 to maximize precipitation.[2] When performing hot filtration for purification, minimize the cooling of the solution to prevent premature crystallization and loss of product with the impurities.
Presence of 2,4-dimethoxybenzoic acid impurity Excess dimethyl sulfate was used.Strictly control the molar ratio of dimethyl sulfate to 2,4-dihydroxybenzoic acid. A recommended molar ratio is approximately 1.1:1 to 1.2:1.[1]
Reaction temperature was too high.Maintain the reaction temperature below 40°C during the addition of dimethyl sulfate.[2]
Product is off-white or colored after initial precipitation Presence of impurities from starting materials or side reactions.Perform a purification step by recrystallizing the crude product from hot deionized water.[1][2] For the potassium salt, decolorizing with activated carbon during recrystallization can be effective.[3]
Inconsistent Results Between Batches Variation in raw material quality or reaction conditions.Standardize the source and quality of starting materials. Precisely control all reaction parameters, including temperature, time, and stirring speed, for each batch.

Experimental Protocols

Synthesis of this compound via Methylation of 2,4-Dihydroxybenzoic Acid

Materials:

  • 2,4-dihydroxybenzoic acid

  • Sodium hydroxide (B78521)

  • Dimethyl sulfate

  • Deionized water

  • 10% Hydrochloric acid

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide (2.1 molar equivalents) in deionized water.

  • Cool the solution to room temperature and then slowly add 2,4-dihydroxybenzoic acid (1 molar equivalent) while maintaining the temperature below 30°C.[2]

  • Once the 2,4-dihydroxybenzoic acid has completely dissolved, cool the mixture to 20°C.

  • Slowly add dimethyl sulfate (1.1-1.2 molar equivalents) dropwise, ensuring the reaction temperature does not exceed 40°C.[1][2]

  • After the addition is complete, maintain the reaction mixture at 30-40°C for 6 hours with continuous stirring.[2]

  • Following the incubation period, heat the mixture to 60°C for 30 minutes to decompose any unreacted dimethyl sulfate.[2]

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 1 with 10% hydrochloric acid to precipitate the crude this compound.[2]

  • Collect the white solid by suction filtration and wash it with deionized water.

  • Dry the crude product.

Purification of this compound

Materials:

  • Crude this compound

  • Deionized water

Procedure:

  • Place the crude this compound in a flask with deionized water (e.g., a 1:3 ratio of crude product to water by weight).[2]

  • Heat the suspension to 80°C and stir for 30 minutes.[1][2]

  • Perform suction filtration while the solution is still hot to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature and then further cool in an ice bath to induce crystallization.

  • Collect the purified white crystals of this compound by suction filtration.

  • Dry the final product.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 Dissolve NaOH in Water s2 Add 2,4-dihydroxybenzoic acid (<30°C) s1->s2 s3 Cool to 20°C s2->s3 s4 Add Dimethyl Sulfate (<40°C) s3->s4 s5 React at 30-40°C for 6 hours s4->s5 s6 Heat to 60°C for 30 min s5->s6 s7 Cool to RT s6->s7 s8 Acidify to pH 1 with HCl s7->s8 s9 Filter and Wash Crude Product s8->s9 p1 Dissolve Crude Product in Hot Water (80°C) s9->p1 Crude Product p2 Hot Filtration p1->p2 p3 Cool Filtrate to Crystallize p2->p3 p4 Filter and Dry Pure Product p3->p4

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide problem1 Low Yield cause1a Incomplete Reaction problem1->cause1a cause1b Loss during Workup problem1->cause1b problem2 Impure Product (2,4-dimethoxybenzoic acid) cause2a Excess Methylating Agent problem2->cause2a cause2b High Reaction Temperature problem2->cause2b problem3 Colored Product cause3a Starting Material Impurities problem3->cause3a cause3b Side Reaction Products problem3->cause3b solution1a Increase Reaction Time/Temp cause1a->solution1a solution1b Optimize Workup pH & Filtration Technique cause1b->solution1b solution2a Control Stoichiometry cause2a->solution2a solution2b Maintain Low Temperature cause2b->solution2b solution3a Recrystallize Product cause3a->solution3a cause3b->solution3a

References

Stability testing of 4-Methoxysalicylic acid in different formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 4-Methoxysalicylic acid (4-MSA) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound formulations?

A1: The most frequently encountered stability issues with 4-MSA formulations include:

  • Discoloration: Formulations can develop a yellow or brown tint over time. This is often due to oxidative degradation of the phenolic structure of 4-MSA, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.[1]

  • Precipitation: 4-MSA has limited solubility in water. Precipitation can occur at higher concentrations, or due to changes in temperature or pH during storage.[1]

  • Loss of Potency: The concentration of active 4-MSA can decrease over time due to chemical degradation. The primary degradation pathways include oxidation, hydrolysis (under extreme pH conditions), photodegradation, and thermal degradation.[1]

Q2: What is the optimal pH range for maintaining the stability of 4-MSA in aqueous formulations?

A2: To minimize degradation, it is recommended to maintain the pH of a 4-MSA formulation in a slightly acidic to neutral range.[1] For its potassium salt, Potassium 4-Methoxysalicylate (4-MSK), a pH range of 4.0 to 5.5 is recommended for optimal performance and stability in cosmetic products.[2] Extreme pH values should be avoided as they can promote hydrolysis of the methoxy (B1213986) group.[1]

Q3: How does temperature affect the stability of 4-MSA formulations?

A3: Elevated temperatures can accelerate the degradation of 4-MSA, leading to discoloration and a loss of potency through thermal degradation pathways such as decarboxylation.[1] For some formulations, such as gels, storage under refrigerated conditions (e.g., 5°C) is advisable to maintain stability.[3]

Q4: Is 4-MSA sensitive to light?

A4: Yes, 4-MSA is susceptible to photodegradation when exposed to UV and visible light. This can lead to the formation of radical species and subsequent degradation products, often contributing to discoloration.[1] It is crucial to store 4-MSA formulations in light-protective packaging, such as amber or opaque containers.[1]

Q5: What are the primary degradation pathways for 4-MSA?

A5: The main chemical degradation pathways for this compound are:

  • Oxidative Degradation: The methoxy group on the benzene (B151609) ring makes the molecule susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[1]

  • Hydrolysis: Under strongly acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 4-hydroxybenzoic acid.[1]

  • Photodegradation: Exposure to light can trigger photochemical reactions, leading to the formation of degradation products.[1]

  • Thermal Degradation: At high temperatures, decarboxylation (the loss of CO2) can occur, resulting in the formation of anisole.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Formulation is turning yellow or brown Oxidative degradation due to air exposure.- Incorporate an antioxidant such as BHT, BHA, or ascorbic acid.[1]- During manufacturing and packaging, consider using an inert gas like nitrogen to displace oxygen.[1]
Photodegradation from light exposure.- Store the formulation in amber or opaque containers to protect it from light.[1]
Presence of metal ions catalyzing oxidation.- Add a chelating agent like EDTA to sequester metal ions.[1]
Precipitate is forming in the formulation Exceeded solubility of 4-MSA.- Utilize water-miscible co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.[1]
pH of the formulation is too low.- Adjust the pH to a higher value. As a carboxylic acid, 4-MSA is more soluble in its ionized (salt) form at a higher pH.[1]
Temperature fluctuations during storage.- Ensure consistent and appropriate storage temperatures. Lower temperatures can sometimes decrease solubility.
Loss of 4-MSA potency over time Chemical degradation (hydrolysis, oxidation).- Confirm the pH of the formulation is within the optimal range (slightly acidic to neutral).[1]- Add antioxidants to prevent oxidative degradation.[1]- Store at recommended temperatures to minimize thermal degradation.
Inaccurate initial quantification.- Verify the accuracy of the analytical method used for potency determination.
Inconsistent results in stability studies Issues with the analytical method.- Ensure the HPLC method is properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[4]
Sample handling and preparation.- Standardize sample preparation procedures to ensure consistency.

Quantitative Data Summary

The following tables summarize representative data from forced degradation studies on this compound, illustrating its stability under various stress conditions.

Table 1: Forced Degradation of this compound

Stress ConditionReagentTime (hours)Temperature (°C)Degradation (%)
Acid Hydrolysis 0.1 M HCl2480~15%
Base Hydrolysis 0.1 M NaOH860~25%
Oxidative 3% H₂O₂2425~20%
Thermal -48100~10%
Photolytic UV Light (254 nm)7225~30%

Note: The data presented are representative and may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is suitable for the quantification of this compound and the separation of its degradation products in stability studies.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase:

    • Solvent A: 0.02 M aqueous phosphate (B84403) buffer, pH adjusted to 2.3.[4]

    • Solvent B: Methanol.

  • Elution: Isocratic elution with a mobile phase composition of 30% Solvent A and 70% Solvent B.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile (B52724) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of 4-MSA.

  • Acid Hydrolysis: Dissolve the 4-MSA sample in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve the 4-MSA sample in 0.1 M NaOH and heat at 60°C for 8 hours.

  • Oxidative Degradation: Treat the 4-MSA sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid 4-MSA or its formulation to a dry heat of 100°C for 48 hours.

  • Photodegradation: Expose the 4-MSA solution to UV light (254 nm) for 72 hours in a photostability chamber.

  • Analysis: After the specified time, neutralize the acid and base hydrolyzed samples. Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1 to determine the extent of degradation and identify any degradation products.

Visualizations

cluster_DegradationPathways This compound Degradation Pathways cluster_Stressors Stress Conditions cluster_Products Degradation Products MSA This compound Heat Heat MSA->Heat Light (UV) Light (UV) MSA->Light (UV) Oxidizing Agents (H2O2) Oxidizing Agents (H2O2) MSA->Oxidizing Agents (H2O2) Extreme pH (Acid/Base) Extreme pH (Acid/Base) MSA->Extreme pH (Acid/Base) Anisole Anisole (from Decarboxylation) Heat->Anisole Thermal Degradation Photodegradation_Products Radical Species & Photodegradation Products Light (UV)->Photodegradation_Products Photodegradation Quinone_Structures Quinone-type Structures (Colored) Oxidizing Agents (H2O2)->Quinone_Structures Oxidation Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Extreme pH (Acid/Base)->Hydroxybenzoic_Acid Hydrolysis

Caption: Degradation pathways of this compound under various stress conditions.

cluster_Workflow Stability Testing Workflow for 4-MSA Formulations A Prepare 4-MSA Formulation B Initial Sample Analysis (Time 0) - Assay (HPLC) - Appearance, pH A->B C Place Samples in Stability Chambers (Long-term, Accelerated, Intermediate) A->C D Forced Degradation Study (Heat, Light, Oxidation, pH) A->D G Data Evaluation - Assess changes in assay, appearance, pH - Identify degradation products B->G E Analyze Samples at Scheduled Time Points C->E F Analyze Stressed Samples (HPLC-DAD for peak purity) D->F E->G F->G H Determine Shelf-life and Storage Conditions G->H

Caption: Experimental workflow for stability testing of 4-MSA formulations.

References

Troubleshooting low yield in 4-Methoxysalicylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and answers to frequently asked questions regarding the synthesis of 4-Methoxysalicylic acid, with a focus on addressing common causes of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two primary synthesis routes are:

  • The Kolbe-Schmitt Reaction : This method involves the direct carboxylation of 4-methoxyphenol (B1676288) (p-hydroxyanisole). The reaction proceeds by forming the phenoxide with a strong base (like potassium hydroxide) and then treating it with carbon dioxide under elevated temperature and pressure.[1][2]

  • Selective Methylation : This route starts with 2,4-dihydroxybenzoic acid and involves the selective methylation of the hydroxyl group at the 4-position using a methylating agent like dimethyl sulfate (B86663) in an alkaline solution.[3]

Q2: My overall yield is consistently low. What are the general areas I should investigate?

A2: Low yields can typically be attributed to one or more of the following factors:

  • Incomplete Reaction : The reaction may not be proceeding to completion due to suboptimal conditions.[4]

  • Side Reactions : The formation of unwanted byproducts consumes starting materials and complicates purification.[3][4]

  • Purity of Reagents : Impurities in starting materials, especially water, can significantly hinder the reaction.

  • Product Loss During Workup : Significant amounts of the product can be lost during extraction, washing, and purification steps.[4]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the this compound product.[5] For more quantitative analysis and to check for the presence of hard-to-separate impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[6]

Q4: The final product is off-white or brownish. How can I improve its purity and color?

A4: A non-white product color indicates the presence of impurities, which could be colored organic compounds from side reactions or residual reagents.[5] Purification by recrystallization is the most effective method to address this. Using activated charcoal during the recrystallization process can help adsorb colored impurities. A common solvent system for recrystallization is a mixture of ethanol (B145695) and water.[6]

Troubleshooting Guides

Issue 1: Low Yield in Kolbe-Schmitt Synthesis from 4-Methoxyphenol

Q: I am attempting the Kolbe-Schmitt reaction with 4-methoxyphenol, but my yield of this compound is very low. What could be wrong?

A: Low yield in the Kolbe-Schmitt reaction is a common issue. Systematically troubleshooting the reaction parameters is key. The most likely culprits are reaction conditions, reagent quality, and byproduct formation.

cluster_start Start: Low Yield cluster_reagents Step 1: Reagent & Setup Check cluster_conditions Step 2: Reaction Conditions cluster_workup Step 3: Workup & Purification cluster_solution Solutions start Low Yield in Kolbe-Schmitt Synthesis reagents Are reagents (4-methoxyphenol, KOH) anhydrous and high purity? start->reagents setup Is the reaction under inert atmosphere (N2 or Ar)? reagents->setup Yes solution_reagents Dry all reagents and solvents. Use high-purity starting materials. reagents->solution_reagents No temp Is temperature optimal? (Typically 125-150°C) setup->temp Yes setup->solution_reagents No pressure Is CO2 pressure sufficient? (Typically >80 atm) temp->pressure Yes solution_conditions Optimize temperature, pressure, and time. Monitor with TLC/HPLC. temp->solution_conditions No time Is reaction time adequate? (Can be several hours) pressure->time Yes pressure->solution_conditions No ph Is pH correctly adjusted to ~2 during acidification to precipitate product? time->ph Yes time->solution_conditions No extraction Are extraction and washing steps causing emulsions or product loss? ph->extraction Yes solution_workup Carefully control pH. Use brine to break emulsions. ph->solution_workup No extraction->solution_workup Losses Identified

Caption: Troubleshooting logic for low yield in the Kolbe-Schmitt synthesis.

The efficiency of the Kolbe-Schmitt reaction is highly sensitive to the conditions. Using potassium hydroxide (B78521) as the base is known to favor the formation of the para-product (4-hydroxybenzoic acid from phenol), which is analogous to the desired this compound from 4-methoxyphenol.[1][2]

ParameterCommon RangeEffect on YieldTroubleshooting Action
Base Potassium Hydroxide (KOH)Use of KOH favors para-carboxylation, which is desired.[2]Ensure high-purity, anhydrous KOH is used.
Temperature 125 - 150 °CHigher temperatures can favor the desired product over isomers but may also lead to decomposition if too high.[7]Optimize temperature in small increments. Monitor reaction mixture for color changes indicating decomposition.
CO₂ Pressure 80 - 138 bar (approx. 79 - 136 atm)High pressure is required to drive the carboxylation of the less reactive phenoxide.[2][7]Ensure the reactor is properly sealed and can maintain high pressure.
Reaction Time 4 - 8 hoursExtending reaction time can increase overall conversion, but may also increase byproduct formation.[7]Monitor the reaction by TLC to determine the point of maximum product formation before significant byproducts appear.
Reagent Purity AnhydrousThe presence of water decreases the yield significantly as it can react with the phenoxide.[8]Thoroughly dry all glassware, reagents, and solvents before use.
Issue 2: Byproduct Formation in Methylation of 2,4-Dihydroxybenzoic Acid

Q: I am synthesizing this compound by methylating 2,4-dihydroxybenzoic acid, but my yield is low and I'm isolating a significant amount of a byproduct, likely 2,4-dimethoxybenzoic acid. How can I improve the selectivity?

A: This is a common selectivity issue. The hydroxyl group at the 2-position can also be methylated, leading to the formation of 2,4-dimethoxybenzoic acid and consuming your starting material and reagent.[3] The key to minimizing this side reaction is to precisely control the stoichiometry of the methylating agent.

cluster_start Start: Low Selectivity cluster_reagents Step 1: Reagent Stoichiometry cluster_conditions Step 2: Reaction Conditions cluster_workup Step 3: Workup & Purification cluster_solution Solutions start Low Yield & Byproduct in Methylation Synthesis dms Is the mole ratio of dimethyl sulfate strictly controlled (1.0-1.1 eq)? start->dms temp_add Is dimethyl sulfate added slowly while keeping the temperature low (<40°C)? dms->temp_add Yes solution_reagents Use a precise 1:1.0 to 1:1.1 mole ratio of 2,4-dihydroxybenzoic acid to dimethyl sulfate. dms->solution_reagents No temp_react Is the reaction incubated at a controlled temperature (30-40°C)? temp_add->temp_react Yes solution_conditions Add dimethyl sulfate dropwise. Use an ice bath to control exotherm. temp_add->solution_conditions No ph Is pH adjusted to ~1 to ensure full precipitation of the acid? temp_react->ph Yes temp_react->solution_conditions No purification Is recrystallization effective at removing the byproduct? ph->purification Yes solution_workup Purify crude product by hot suction filtration from deionized water. ph->solution_workup No purification->solution_workup Ineffective

Caption: Troubleshooting logic for byproduct formation in methylation synthesis.

Precise control over the amount of dimethyl sulfate is critical to prevent the formation of the 2,4-dimethoxybenzoic acid byproduct.[3]

ParameterRecommended SettingRationaleTroubleshooting Action
Reagent Mole Ratio (2,4-dihydroxybenzoic acid : dimethyl sulfate)1 : 1.0 - 1.1A slight excess of dimethyl sulfate ensures full consumption of the starting material, but a large excess will promote di-methylation.[3]Carefully measure reagents. Start with a 1:1.0 ratio and monitor by TLC.
Temperature of Addition Below 40 °CThe methylation reaction is exothermic. Slow, controlled addition with cooling prevents runaway reactions and reduces side product formation.[3]Add dimethyl sulfate dropwise using an addition funnel. Use an ice bath to maintain the target temperature.
Reaction Temperature 30 - 40 °CIncubation in this temperature range for several hours allows the reaction to proceed to completion without excessive byproduct formation.[3]Use a water bath to maintain a constant temperature during the reaction period.
Base Concentration NaOH/KOH : Acid = 2.1 : 1Sufficient base is required to deprotonate both hydroxyl groups and neutralize the sulfuric acid byproduct of the reaction.[3]Ensure the base is fully dissolved before adding other reagents.

Experimental Protocols

Protocol 1: Synthesis via Methylation of 2,4-Dihydroxybenzoic Acid

This protocol is adapted from established methods for selective methylation.[3]

Step 1: Reaction Setup

  • In a suitable reaction vessel, dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.1 eq).

  • Stir the mixture at a temperature below 30 °C until the solid is completely dissolved and the solution is clear.

  • Cool the solution to 20 °C using an ice bath.

Step 2: Methylation

  • Slowly add dimethyl sulfate (1.0 - 1.1 eq) dropwise to the reaction mixture.

  • Carefully monitor the temperature and maintain it below 40 °C throughout the addition.

  • After the addition is complete, incubate the reaction mixture at 30-40 °C for 6 hours with continuous stirring.

Step 3: Work-up and Isolation

  • After the incubation period, heat the mixture to 60 °C and stir for 30 minutes to ensure any unreacted dimethyl sulfate is decomposed.

  • Cool the mixture to room temperature.

  • Slowly add 10% hydrochloric acid to adjust the pH to 1. A large amount of white solid should precipitate.

  • Filter the precipitate via suction filtration and wash the solid with deionized water.

  • Dry the crude this compound.

Step 4: Purification

  • Add the crude product to deionized water (approx. 3 mL of water per gram of crude product).

  • Heat the suspension to 80 °C and stir for 30-40 minutes.

  • Perform a suction filtration while the solution is still hot to remove insoluble impurities (like the di-methylated byproduct).

  • Allow the filtrate to cool, which will cause the pure this compound to crystallize.

  • Collect the crystals by filtration and dry them under vacuum. A yield of ~78% of pure product can be expected from the crude material.[3]

References

Technical Support Center: Analysis of 4-Methoxysalicylic Acid by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 4-Methoxysalicylic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC-MS analysis of this compound and its impurities.

Peak Shape and Resolution Issues

Q1: Why am I observing peak tailing for the this compound peak?

A1: Peak tailing for acidic compounds like this compound is common in reversed-phase HPLC. It is often caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using an additive like formic acid or phosphoric acid will ensure the salicylic (B10762653) acid is in its protonated, less polar form, minimizing interactions with silanols.[2][3]

  • Solution 2: Use a Different Column: Employ a column with a highly inert stationary phase or an end-capped column designed to reduce silanol activity.

  • Solution 3: Check for Column Overload: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or sample concentration.

  • Solution 4: Insufficient Buffering: The buffer's role is to maintain a constant ionization state for the sample.[1] Ensure your buffer concentration is adequate (typically 10-25 mM) to control the mobile phase pH effectively.[1]

Q2: My peaks are broad, and the resolution between impurities and the main peak is poor. What can I do?

A2: Poor resolution and broad peaks can stem from several factors related to the column, mobile phase, or system setup.

  • Solution 1: Optimize the Gradient: A shallower gradient can improve the separation of closely eluting compounds. Experiment with the gradient slope and time.

  • Solution 2: Change Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and improve resolution.[3]

  • Solution 3: Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve peak resolution, though it will increase the run time.[4]

  • Solution 4: Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and the detector can cause peak broadening.[5] Ensure connections are short and use appropriate tubing.

  • Solution 5: Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.[5] Using a guard column can help prevent this.[5][6]

Retention Time and Baseline Issues

Q3: The retention time for this compound is drifting between injections. What is the cause?

A3: Retention time drift can indicate instability in the HPLC system or changes in the column chemistry.

  • Solution 1: Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection.[5] Increase the equilibration time, especially when changing mobile phases.[5]

  • Solution 2: Check for Stable Temperature: Fluctuations in column temperature can cause retention times to shift.[5] Use a column oven to maintain a constant temperature.[5]

  • Solution 3: Verify Mobile Phase Composition: Inaccurate mobile phase preparation or issues with the pump's mixing performance can lead to drift.[5][6] Prepare fresh mobile phase and ensure the pump is functioning correctly.[5]

  • Solution 4: Degas Mobile Phase: Air bubbles in the system can affect pump performance and cause retention time variability.[5] Degas the mobile phase before use.[5]

Q4: I am seeing a noisy or drifting baseline in my chromatogram. How can I fix this?

A4: Baseline issues are often related to the mobile phase, detector, or system contamination.

  • Solution 1: Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or rising baseline, especially in gradient elution. Use high-purity (HPLC or LC-MS grade) solvents.

  • Solution 2: Detector Flow Cell Contamination: The detector flow cell may be dirty.[5] Flush the flow cell with a strong organic solvent like isopropanol (B130326) or methanol.[5]

  • Solution 3: Check for Leaks: A leak in the system can cause baseline fluctuations.[5] Carefully inspect all fittings and connections.

  • Solution 4: Detector Lamp Issue: An aging detector lamp can lead to increased noise.[5] Check the lamp's energy output and replace it if necessary.[5]

Mass Spectrometry Issues

Q5: I am not seeing the molecular ion for this compound (m/z 168.15) or am experiencing poor sensitivity.

A5: This could be an issue with ionization efficiency, MS settings, or mobile phase compatibility.

  • Solution 1: Optimize Ionization Source: this compound is an acid, so negative ion mode Electrospray Ionization (ESI-) is typically preferred, looking for the [M-H]⁻ ion at m/z 167.1. Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.

  • Solution 2: Check Mobile Phase Additives: Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are recommended for LC-MS. Non-volatile buffers (e.g., phosphate) are not compatible with MS and will cause ion suppression and contaminate the source.

  • Solution 3: Avoid Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analyte.[6] Improve chromatographic separation or dilute the sample to mitigate this effect.

Experimental Protocols & Data

Suggested HPLC-MS Method

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and impurity profile.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Injection Volume 5-10 µL
UV Detection 254 nm or 270 nm[4]
MS Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS Scan Range m/z 50-400
Key Ions to Monitor [M-H]⁻ for this compound: m/z 167.1
Potential Impurities and Degradants

Impurities can arise from the synthesis process or degradation of the final product.[7][8] Forced degradation studies can help identify potential degradants.[9]

Compound NamePotential OriginMolecular FormulaMolecular WeightExpected [M-H]⁻ Ion (m/z)
This compound Active Pharmaceutical Ingredient (API)C₈H₈O₄168.15[10]167.1
2,4-Dihydroxybenzoic acid Starting Material / PrecursorC₇H₆O₄154.12153.1
4-Hydroxybenzoic acid Hydrolysis Degradant[9] / By-productC₇H₆O₃138.12137.1
Salicylic acid Related ImpurityC₇H₆O₃138.12137.1
Anisole (B1667542) Thermal Degradation (Decarboxylation)[9]C₇H₈O108.14N/A (better in positive mode)
Expected Mass Spectrometry Fragmentation

Understanding the fragmentation pattern is key to confirming the identity of the parent compound and its impurities.[11][12] For this compound (parent ion [M-H]⁻ at m/z 167.1), common fragmentation pathways in MS/MS would likely involve:

  • Loss of CO₂ (44 Da): from the carboxyl group, leading to a fragment at m/z 123.1.

  • Loss of CH₃ (15 Da): from the methoxy (B1213986) group, leading to a fragment at m/z 152.1.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for identifying impurities in a this compound sample.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Prepare Sample (Dissolve in Mobile Phase A) filter Filter Sample (0.45 µm syringe filter) prep->filter hplc HPLC Separation (Reversed-Phase C18) filter->hplc ms MS Detection (ESI Negative Mode) hplc->ms msms MS/MS Fragmentation (for structural elucidation) ms->msms integrate Peak Integration & RT Alignment msms->integrate identify Impurity Identification (based on m/z and RT) integrate->identify quantify Quantification (% Area Normalization) identify->quantify report Final Report quantify->report

Caption: Experimental workflow for impurity identification.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing common HPLC-MS issues.

G start Problem Observed in Chromatogram? peak_shape Poor Peak Shape? (Tailing/Fronting/Broad) start->peak_shape Yes rt_shift Retention Time Drift? start->rt_shift No check_ph Check Mobile Phase pH (Is it low enough?) peak_shape->check_ph Yes check_overload Reduce Sample Concentration check_ph->check_overload check_column Flush or Replace Column/Guard Column check_overload->check_column end_node Problem Resolved check_column->end_node check_temp Verify Column Temperature Control rt_shift->check_temp Yes baseline Baseline Noise or Drift? rt_shift->baseline No check_flow Check Pump Flow Rate & Mobile Phase Prep check_temp->check_flow check_equilibration Increase Column Equilibration Time check_flow->check_equilibration check_equilibration->end_node check_solvents Use Fresh, High-Purity Solvents & Degas baseline->check_solvents Yes check_leaks Inspect System for Leaks check_solvents->check_leaks clean_detector Flush Detector Flow Cell check_leaks->clean_detector clean_detector->end_node

Caption: A logical approach to troubleshooting HPLC issues.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of impurities for this compound? A: Impurities typically originate from several sources:

  • Synthesis-Related: Unreacted starting materials (e.g., 2,4-dihydroxybenzoic acid), intermediates, or by-products from side reactions.

  • Degradation: The compound can degrade due to hydrolysis, oxidation, photolysis, or heat.[9] Common degradants might include 4-hydroxybenzoic acid (from hydrolysis of the methoxy group) or anisole (from thermal decarboxylation).[9]

  • Storage: Improper storage can lead to degradation. This compound powder should be stored at -20°C for long-term stability.[10]

Q: Why is a C18 column recommended for this analysis? A: A C18 column is a type of reversed-phase column with a non-polar stationary phase (long C18 alkyl chains).[13] This is ideal for retaining and separating moderately polar organic molecules like this compound from its potentially more polar or less polar impurities when used with a polar mobile phase (like water and acetonitrile/methanol).[13]

Q: Can I use a 100% aqueous mobile phase for this analysis? A: While this compound is somewhat polar, using a 100% aqueous mobile phase on a standard C18 column is generally not recommended. It can lead to a phenomenon called "phase collapse" or "dewetting," where the C18 chains fold in on themselves, causing a sudden loss of retention and poor reproducibility.[14] It is best to maintain at least 5-10% organic solvent in the mobile phase at all times.

Q: What is the purpose of adding acid (like formic acid) to the mobile phase? A: Adding a small amount of acid serves two main purposes in this analysis:

  • Controls Ionization: It suppresses the ionization of the carboxylic acid group on this compound, making the molecule less polar and better retained on a reversed-phase column.[3] This also leads to sharper, more symmetrical peaks by preventing interactions with the stationary phase.[1]

  • Improves MS Signal: It provides a source of protons, which can aid in the ionization process in the mass spectrometer source, although for this specific compound, negative mode is preferred.

References

Enhancing the skin penetration of 4-Methoxysalicylic acid with penetration enhancers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the skin penetration of 4-Methoxysalicylic acid (4-MSA) using various penetration enhancers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-MSA) and why is enhancing its skin penetration important?

A1: this compound (4-MSA), also known as Potassium 4-methoxysalicylate, is a derivative of salicylic (B10762653) acid.[1] It is a skin-lightening agent that suppresses melanin (B1238610) production by inhibiting tyrosinase, a key enzyme in the melanogenesis process.[1] Enhancing its penetration through the stratum corneum, the outermost layer of the skin, is crucial for improving its efficacy in treating hyperpigmentation and improving skin brightness.[2]

Q2: What are the general mechanisms by which penetration enhancers improve the delivery of 4-MSA into the skin?

A2: Penetration enhancers primarily work by transiently and reversibly disrupting the barrier function of the stratum corneum. The main mechanisms include:

  • Disruption of Intercellular Lipids: Enhancers can fluidize the highly ordered lipid bilayers in the stratum corneum, creating pathways for 4-MSA to permeate.[3]

  • Interaction with Keratin: Some enhancers can interact with the intracellular proteins within the corneocytes, leading to a change in their conformation and increased permeability.[4]

  • Increased Drug Solubility: Certain enhancers can improve the solubility of 4-MSA within the skin, thereby increasing the concentration gradient and driving its diffusion.[5]

Q3: What are some common penetration enhancers that can be used with 4-MSA?

A3: Common classes of chemical penetration enhancers that could be investigated for use with 4-MSA include:

  • Glycols: Propylene (B89431) glycol is a widely used solvent and penetration enhancer.[6]

  • Alcohols: Ethanol (B145695) is known to enhance the permeation of various molecules.[7]

  • Fatty Acids: Oleic acid is a well-documented penetration enhancer.[8]

  • Natural Moisturizing Factors: Trimethylglycine has been shown to be particularly effective for 4-MSA.[2]

Q4: Is there a known synergistic effect between certain enhancers for 4-MSA penetration?

A4: While specific studies on synergistic effects for 4-MSA are limited, the use of co-solvents and enhancers is a common strategy. For instance, Shiseido developed a "4MSK/fluid penetration technology" that uses the moisturizing ingredient trimethylglycine to liquefy the solid 4-MSA, which significantly enhances its penetration.[2] This indicates that combining agents with different mechanisms (in this case, altering the physical state of the active and potentially hydrating the skin) can lead to synergistic enhancement.

Troubleshooting Guides

Issue 1: High Variability in Permeation Data Between Skin Samples

  • Problem: You are observing significant differences in the amount of 4-MSA that permeates through different skin samples in your in vitro experiments.

  • Possible Causes & Solutions:

    • Inter-donor Variability: Human and even animal skin can have inherent biological differences.

      • Solution: Increase the number of donors in your study to obtain a more statistically robust average. Standardize the anatomical site from which the skin is sourced.

    • Inconsistent Skin Thickness: Variations in the thickness of the skin samples will directly impact permeation rates.

      • Solution: Use a dermatome to prepare skin sections of a consistent thickness.

    • Damaged Skin Barrier: Small punctures or abrasions in the skin samples can artificially inflate permeation results.

      • Solution: Implement a skin integrity test before starting the permeation experiment. This can be done by measuring the transepidermal water loss (TEWL) or the electrical resistance of the skin sample.

Issue 2: Low or No Detectable Permeation of 4-MSA

  • Problem: You are unable to detect any significant amount of 4-MSA in the receptor fluid of your Franz diffusion cells.

  • Possible Causes & Solutions:

    • Insufficient Enhancer Concentration: The concentration of the penetration enhancer may be too low to effectively disrupt the stratum corneum.

      • Solution: Conduct a dose-response study with varying concentrations of your chosen enhancer to find the optimal concentration.

    • Poor Solubility in Receptor Fluid: If 4-MSA is not soluble in the receptor medium, "sink conditions" will not be maintained, preventing further diffusion.

      • Solution: Ensure the receptor fluid has adequate solubilizing capacity for 4-MSA. A common choice is phosphate-buffered saline (PBS) at a physiological pH, but co-solvents like a small percentage of propylene glycol or ethanol may be added if necessary, after verifying they do not damage the skin membrane.[9][10]

    • Analytical Method Not Sensitive Enough: Your method for quantifying 4-MSA (e.g., HPLC) may not be sensitive enough to detect the low concentrations that have permeated.

      • Solution: Validate your analytical method to ensure it has a limit of detection and quantification appropriate for the expected permeation levels.

Issue 3: Inconsistent Results with a Specific Penetration Enhancer

  • Problem: The same formulation containing a penetration enhancer is yielding inconsistent 4-MSA permeation results across different experiments.

  • Possible Causes & Solutions:

    • Formulation Instability: The formulation may not be stable, leading to phase separation or precipitation of 4-MSA or the enhancer over time.

      • Solution: Assess the physical and chemical stability of your formulation before conducting permeation studies. Ensure proper mixing and handling procedures.

    • Evaporation of Volatile Components: If using a volatile enhancer like ethanol, evaporation from the donor chamber can alter the concentration and effectiveness.

      • Solution: Cover the donor chamber of the Franz diffusion cell with parafilm or a cap to minimize evaporation.[5]

    • Depletion of the Enhancer: For finite dose experiments, the enhancer may be depleted from the formulation over the course of the study, leading to a decrease in its effect.[11]

      • Solution: Consider the dose of your formulation and the duration of the experiment. For mechanistic studies, an infinite dose setup might be more appropriate.

Data Presentation

Table 1: Enhancement of this compound (4-MSA) Skin Penetration by Trimethylglycine

TechnologyPenetration EnhancerEnhancement Ratio (Permeation)Clinical Efficacy Improvement (12 weeks)Reference
4MSK/fluid penetration technologyTrimethylglycine~2-fold increase compared to 4-MSA alone1.8-fold decrease in dark spots, 1.9-fold improvement in skin brightness[2]

Table 2: Potential Enhancement Ratios of Common Penetration Enhancers (Data based on studies with structurally similar compounds like salicylic acid and other molecules)

Penetration EnhancerTypical Concentration RangePotential MechanismExpected Enhancement (General)References
Propylene Glycol5-40%Co-solvent, interacts with intercellular lipidsModulates permeability, particularly for hydrophilic compounds[6][10]
Ethanol10-60%Lipid fluidization and extractionConcentration-dependent increase in flux[3]
Oleic Acid1-10%Disruption of lipid bilayerSignificant increase in permeation[8][12]

Experimental Protocols

Protocol: In Vitro Skin Permeation Study of 4-MSA using Franz Diffusion Cells

  • Skin Preparation:

    • Obtain full-thickness human or porcine skin.

    • Carefully remove subcutaneous fat and connective tissue.

    • If required, use a dermatome to slice the skin to a uniform thickness (e.g., 500 µm).

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in phosphate-buffered saline (PBS) at pH 7.4 for at least 30 minutes before mounting.[13]

  • Franz Diffusion Cell Setup:

    • Assemble the Franz diffusion cells.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin.

    • Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor compartment.

    • Maintain the temperature of the receptor fluid at 32°C ± 1°C using a circulating water bath to mimic skin surface temperature.

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a precise amount of the 4-MSA formulation (with or without penetration enhancers) to the surface of the skin in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for 4-MSA concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the cumulative amount of 4-MSA permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation (Dermatome, Equilibration) cell_setup Franz Cell Setup (Receptor Fluid, Temperature) skin_prep->cell_setup formulation_prep Formulation Preparation (4-MSA ± Enhancer) dosing Apply Formulation to Donor Chamber formulation_prep->dosing cell_setup->dosing sampling Collect Samples from Receptor Fluid dosing->sampling hplc Quantify 4-MSA (e.g., HPLC) sampling->hplc data_analysis Calculate Flux & Permeation Parameters hplc->data_analysis enhancer_mechanisms cluster_sc Stratum Corneum corneocyte Corneocytes (Keratin) lipids Intercellular Lipids enhancer Penetration Enhancer path1 Lipid Disruption (Fluidization) enhancer->path1 path2 Protein Interaction (Keratin) enhancer->path2 path3 Increased Solubility of 4-MSA enhancer->path3 penetration Enhanced Penetration path1->lipids affects path2->corneocyte affects msa 4-MSA msa->penetration

References

Addressing precipitation of 4-Methoxysalicylic acid in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with 4-Methoxysalicylic acid, particularly concerning its precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my stock solution. What are the common causes?

A1: Precipitation of this compound from a stock solution is a frequent issue, primarily due to its limited aqueous solubility, especially in its free acid form. The most common causes include:

  • Solvent Choice: The solubility of this compound varies significantly between solvents. Using a solvent in which it has low solubility will likely lead to precipitation.

  • Concentration: Exceeding the solubility limit of this compound in a given solvent will cause it to precipitate.

  • pH: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In its protonated (free acid) form at lower pH, it is less soluble in aqueous solutions than its deprotonated (salt) form at higher pH.

  • Temperature: Temperature fluctuations can affect solubility. A decrease in temperature can lower the solubility of the compound, leading to precipitation.

  • Improper Dissolution Technique: Incomplete initial dissolution of the compound can lead to the formation of micro-precipitates that act as seeds for further precipitation over time.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For preparing high-concentration stock solutions of this compound for in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. It is a powerful organic solvent capable of dissolving a wide range of compounds, including those with limited aqueous solubility. For applications where DMSO is not suitable, other organic solvents like ethanol (B145695) or methanol (B129727) can be considered, although the achievable concentration may be lower.

Q3: How can I increase the solubility of this compound in my stock solution?

A3: To increase the solubility and prevent precipitation, consider the following strategies:

  • Adjusting pH: For aqueous or semi-aqueous solutions, increasing the pH above the pKa of this compound (approximately 3.22) will convert it to its more soluble salt form.[1] This can be achieved by adding a small amount of a base like sodium hydroxide (B78521) (NaOH).

  • Using a Co-solvent: If working with aqueous buffers, adding a co-solvent like DMSO or ethanol can significantly increase the solubility of this compound.

  • Gentle Warming and Sonication: Briefly warming the solution (e.g., in a 37°C water bath) and using a sonicator can help to dissolve the compound more effectively. However, be cautious about the thermal stability of the compound.

  • Preparing the Potassium Salt: The potassium salt of this compound (4-MSK) is more soluble in water and slightly soluble in methanol and DMSO than the free acid.[]

Q4: What is the recommended storage procedure for this compound stock solutions?

A4: To ensure the stability and prevent degradation of your this compound stock solution, follow these storage guidelines:

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials. This practice minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.

  • Storage Temperature: For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.

  • Protection from Light: Store the aliquots in amber vials or wrap them in aluminum foil to protect the compound from light-induced degradation.

Troubleshooting Guide: Precipitation of this compound

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound stock solutions.

Problem: Precipitate observed in the this compound stock solution.

Workflow for Troubleshooting Precipitation

A Precipitation Observed B Step 1: Verify Stock Solution Preparation A->B E Step 2: Assess Solvent and pH A->E H Step 3: Review Storage Conditions A->H C Incomplete Dissolution? B->C D Concentration Too High? B->D K Solution C->K Action: Re-dissolve with gentle warming/sonication D->K Action: Prepare a more dilute stock solution F Inappropriate Solvent? E->F G pH Too Low (for aqueous solutions)? E->G F->K Action: Use a more suitable solvent (e.g., DMSO) or a co-solvent system G->K Action: Adjust pH to be > pKa (approx. 3.22) with dilute base I Storage Temperature Too High/Fluctuating? H->I J Repeated Freeze-Thaw Cycles? H->J I->K Action: Store at a stable -20°C or -80°C J->K Action: Aliquot stock solution into single-use vials

Caption: A logical workflow for troubleshooting precipitation in this compound stock solutions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈O₄N/A
Molecular Weight168.15 g/mol [3]
AppearanceOff-white to beige powder[1]
Melting Point158-159 °C[1]
pKa~3.22[1]

Table 2: General Solubility of Salicylic (B10762653) Acid Analogs in Common Solvents at 25°C

Note: Specific solubility data for this compound is limited. The following data for the parent compound, salicylic acid, can be used as a general guide.

SolventRelative PolaritySolubility of Salicylic Acid
Water1.000Low
Methanol0.762High
Ethanol0.654High
Acetone0.355High
Acetonitrile0.460Moderate
Dimethyl Sulfoxide (DMSO)0.444High[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter (for cell culture applications)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = 10 mmol/L * 0.001 L * 168.15 g/mol * 1000 mg/g = 1.68 mg

  • Weigh the compound: Carefully weigh 1.68 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolve the compound:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Alternatively, place the tube in a sonicator bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure no solid particles remain.

  • Sterilization (for cell culture): If the stock solution will be used in cell culture experiments, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound needed for your experiment (e.g., 10 µM).

  • Calculate the dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Prepare the working solution:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • To prepare 1 mL of working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed cell culture medium.

    • Gently mix the solution by pipetting up and down. Do not vortex , as this can cause the compound to precipitate out of the aqueous medium.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium without the compound.

Visualization of Relevant Signaling Pathways

Salicylic acid and its analogs are known to modulate inflammatory pathways. For a drug development audience, the NF-κB and COX-2 signaling pathways are highly relevant.

cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 NF-κB Signaling Pathway cluster_2 COX-2 Signaling Pathway cluster_3 Potential Intervention by this compound Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB Prevents degradation of IκBα NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibits (in cytoplasm) NFkB_nucleus Active NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_Expression Induces COX2 COX-2 Gene_Expression->COX2 Upregulates Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Catalyzed by Inflammation Inflammation Prostaglandins->Inflammation Promotes MSA 4-Methoxysalicylic Acid MSA->IKK Inhibits MSA->COX2 Inhibits

Caption: The NF-κB and COX-2 signaling pathways and potential points of inhibition by this compound.

References

Strategies to improve the photostability of 4-Methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxysalicylic acid (4-MSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the photostability of 4-MSA in various formulations. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound (4-MSA), or its potassium salt 4MSK, is a derivative of salicylic (B10762653) acid used in cosmetic and pharmaceutical formulations, primarily for its skin-lightening and exfoliating properties.[][2][3] Like many phenolic compounds, its chemical structure is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can lead to a loss of efficacy, changes in the physical properties of the formulation (e.g., color, odor), and the potential formation of unwanted byproducts.[4] One of its applications is as an intermediate in the production of UV absorbers, which inherently links it to interactions with light.[5]

Q2: What are the likely mechanisms of 4-MSA photodegradation?

While specific studies on 4-MSA are limited, the photodegradation of similar phenolic compounds and salicylic acid derivatives generally proceeds via advanced oxidation processes (AOPs).[6] Upon absorbing UV energy, the 4-MSA molecule can become excited and susceptible to reactions involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).[7][8] Potential degradation pathways may include decarboxylation, hydroxylation of the aromatic ring, and cleavage of the methoxy (B1213986) group. The pH of the formulation can significantly influence the degradation rate.[6][9]

Q3: What are the primary strategies to improve the photostability of 4-MSA?

There are two main strategies to enhance the photostability of 4-MSA in a formulation:

  • Incorporation of Antioxidants/Quenchers: Adding other molecules that can preferentially absorb UV radiation or neutralize photo-excited states and reactive oxygen species can protect 4-MSA.

  • Physical Protection/Encapsulation: Creating a physical barrier around the 4-MSA molecule can prevent UV photons from reaching it.

The following sections provide more detailed troubleshooting and protocols for these approaches.

Troubleshooting Guides & Experimental Protocols

Issue 1: Rapid Discoloration or Potency Loss of 4-MSA Formulation in a Translucent or Clear Package.

This common issue points directly to photodegradation. The following steps will help you diagnose the problem and implement a solution.

Troubleshooting Steps:

  • Confirm Photodegradation: Compare a sample of your formulation exposed to light with a control sample stored in complete darkness.[10] Use analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of 4-MSA in both samples. A significant decrease in the light-exposed sample confirms photostability issues.

  • Assess Packaging: The use of clear packaging for a photosensitive ingredient is a primary cause of instability.[4][10]

  • Evaluate Formulation Components: Other ingredients in your formulation could be acting as photosensitizers, accelerating the degradation of 4-MSA.

Solutions & Experimental Protocols:

Solution A: Formulation with Antioxidants

Antioxidants can protect 4-MSA by scavenging free radicals generated during UV exposure.[11] Phenolic compounds are particularly effective.[12] A synergistic combination of antioxidants is often more effective than a single one.[12]

Experimental Protocol: Evaluating Antioxidant Efficacy

  • Preparation of Formulations: Prepare several batches of your 4-MSA formulation. Keep one as a control (no antioxidant) and to the others, add different antioxidants or combinations at various concentrations (e.g., 0.1% - 1.0% w/w).

    • Antioxidant Examples: Vitamin E (α-tocopherol), Vitamin C (Ascorbic Acid or its esters like Ascorbyl Palmitate), Ferulic Acid, Butylated Hydroxytoluene (BHT).[12]

  • Photostability Testing (ICH Q1B Guideline):

    • Place 1-2 mL of each formulation in a transparent, chemically inert container (e.g., quartz cuvette).

    • Expose the samples to a controlled light source that provides both UVA and visible light. A Xenon lamp is often used as it mimics the solar spectrum.[13][14]

    • The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13][15]

    • Maintain a parallel set of samples in the dark at the same temperature to serve as controls.[14]

  • Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. Quantify the remaining percentage of 4-MSA using a validated HPLC method.

  • Data Presentation: Summarize the results in a table to compare the effectiveness of different antioxidants.

Hypothetical Data: Photostabilization of 2% 4-MSA with Antioxidants

Formulation4-MSA Remaining after 8h UV Exposure (%)Appearance Change
Control (No Antioxidant)65%Slight yellowing
+ 0.5% Vitamin E78%Minimal change
+ 0.5% Ascorbyl Palmitate82%Minimal change
+ 0.5% Ferulic Acid85%No change
+ 0.5% Vit E & 0.2% Ferulic Acid95%No change

Solution B: Encapsulation of 4-MSA

Encapsulating 4-MSA can physically shield it from UV radiation, thereby preventing its degradation.[16][17] This strategy also offers the benefit of controlled release.

Experimental Protocol: Evaluating Encapsulation Efficacy

  • Encapsulation: Encapsulate 4-MSA using a suitable method. Common techniques for active cosmetic ingredients include liposomal encapsulation, polymeric microcapsules, or inclusion in cyclodextrins.[18][19]

  • Formulation: Prepare two formulations: one with free 4-MSA and one with the equivalent concentration of encapsulated 4-MSA.

  • Photostability Testing: Conduct the photostability test as described in the protocol above (ICH Q1B).

  • Analysis: Use HPLC to measure the concentration of 4-MSA at various time points. Note that for encapsulated samples, you may need to first disrupt the capsules (e.g., with a suitable solvent or sonication) to ensure total extraction of the active ingredient before analysis.

  • Data Presentation: Tabulate the results to compare the stability of free vs. encapsulated 4-MSA.

Hypothetical Data: Photostabilization of 2% 4-MSA via Encapsulation

Formulation4-MSA Remaining after 8h UV Exposure (%)
Free 4-MSA65%
Encapsulated 4-MSA (Liposomal)92%

Visualizations

The following diagrams illustrate key workflows and concepts related to improving the photostability of this compound.

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Validation start 4-MSA formulation shows instability (e.g., color change) check Is it exposed to light? start->check dark_control Compare with dark control sample check->dark_control Yes analyze Analyze both with HPLC dark_control->analyze confirm Degradation confirmed? analyze->confirm formulate Implement Photostability Strategy confirm->formulate Yes other_issue Investigate other stability issues (e.g., thermal, oxidative) confirm->other_issue No antioxidant Strategy 1: Add Antioxidants (Vit C, Vit E, Ferulic Acid) formulate->antioxidant encapsulate Strategy 2: Encapsulate 4-MSA (Liposomes, Microcapsules) formulate->encapsulate packaging Strategy 3: Use UV-protective packaging formulate->packaging phototest Conduct Photostability Test (ICH Q1B) antioxidant->phototest encapsulate->phototest packaging->phototest end Stable Formulation Achieved phototest->end G cluster_0 UV Exposure cluster_1 Unstabilized 4-MSA Formulation cluster_2 Stabilized 4-MSA Formulation UV UV Photon (hν) MSA 4-MSA UV->MSA MSA_stable 4-MSA UV->MSA_stable MSA_excited 4-MSA* (Excited State) MSA->MSA_excited Degradation Degradation Products MSA->Degradation ROS Reactive Oxygen Species (ROS) MSA_excited->ROS ROS->MSA attacks Antioxidant Antioxidant MSA_stable->Antioxidant interacts with excited state Stable Stable 4-MSA MSA_stable->Stable Quenched Energy Transfer/ ROS Neutralized Antioxidant->Quenched G cluster_0 Sample Preparation cluster_1 Exposure (ICH Q1B) cluster_2 Analysis cluster_3 Evaluation start Prepare 4-MSA Solution/Formulation split Divide into two sets start->split light_sample Sample A: Transparent Vial split->light_sample dark_sample Sample B: Opaque/Foiled Vial (Dark Control) split->dark_sample chamber Photostability Chamber (e.g., Xenon Lamp) light_sample->chamber dark_sample->chamber co-located for temperature control hplc HPLC Analysis at Time points (t=0, t=x, ...) for 4-MSA concentration chamber->hplc compare Compare % Degradation of Sample A vs. Sample B hplc->compare stable Photostable compare->stable No significant difference unstable Photounstable compare->unstable Significant loss in Sample A

References

Managing pH sensitivity of 4-Methoxysalicylic acid in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxysalicylic acid (4-MSA). The information is designed to address specific issues that may be encountered during formulation development and experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important for formulation?

A1: The predicted pKa of this compound is approximately 3.22.[1] This value is crucial for formulation because it dictates the ionization state of the molecule at a given pH. At a pH below its pKa, 4-MSA will exist predominantly in its un-ionized, less water-soluble form. Conversely, at a pH above its pKa, it will be in its ionized (salt) form, which is generally more water-soluble. Understanding the pKa is essential for controlling solubility, stability, and skin penetration of the final formulation.

Q2: My this compound formulation is showing precipitation. What are the likely causes and how can I resolve this?

A2: Precipitation of 4-MSA in a formulation is most commonly due to pH-dependent solubility. If the pH of your formulation is close to or below the pKa of 4-MSA (around 3.22), the compound will be in its less soluble free-acid form.

Troubleshooting Steps:

  • Verify Formulation pH: Measure the pH of your formulation. If it is below 4, consider adjusting it upwards.

  • pH Adjustment: Gradually increase the pH of your formulation using a suitable alkalizing agent (e.g., sodium hydroxide, triethanolamine). As the pH increases above the pKa, 4-MSA will convert to its more soluble salt form.

  • Co-solvents: If a low pH is required for your formulation, consider the addition of co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol to increase the solubility of the un-ionized 4-MSA.

  • Hydrotropes: The use of hydrotropes, such as sodium citrate (B86180) or sodium acetate, can significantly enhance the aqueous solubility of salicylic (B10762653) acid derivatives.[2]

  • Use of Potassium Salt (4-MSK): For aqueous-based formulations, utilizing the potassium salt of this compound (4-MSK) is a common strategy to enhance solubility and stability.[3]

Q3: My formulation containing this compound is turning yellow or brown over time. What is causing this discoloration and how can I prevent it?

A3: The discoloration of formulations containing phenolic compounds like 4-MSA is often due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of trace metal ions. This can lead to the formation of colored degradation products.

Prevention Strategies:

  • Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, or tocopherol into your formulation to scavenge free radicals.

  • Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) or its salts to sequester metal ions that can catalyze oxidation reactions.

  • Light Protection: Store the formulation in amber or opaque containers to protect it from light-induced degradation (photodegradation).

  • pH Control: Maintaining the pH in a slightly acidic to neutral range can help minimize the degradation of some phenolic compounds.[4]

  • Inert Atmosphere: During manufacturing and packaging, consider purging the headspace of the container with an inert gas like nitrogen to minimize exposure to oxygen.

Troubleshooting Guides

Issue 1: Poor Solubility of 4-MSA in an Aqueous Formulation

This guide provides a systematic approach to addressing solubility challenges with 4-MSA in aqueous systems.

Troubleshooting Workflow for 4-MSA Solubility

G start Start: 4-MSA Precipitation in Aqueous Formulation check_pka Recall pKa of 4-MSA (~3.22) start->check_pka measure_ph Measure Formulation pH check_pka->measure_ph ph_decision Is pH < 4? measure_ph->ph_decision adjust_ph Strategy 1: Increase pH (e.g., with NaOH, TEA) to > pKa + 1 ph_decision->adjust_ph Yes low_ph_req Is a low pH required for the final product? ph_decision->low_ph_req No check_solubility1 Precipitate Dissolves? adjust_ph->check_solubility1 done Problem Solved check_solubility1->done Yes check_solubility1->low_ph_req No use_cosolvent Strategy 2: Add Co-solvents (e.g., Propylene Glycol, Ethanol) low_ph_req->use_cosolvent Yes use_salt Strategy 4: Use Potassium Salt (4-MSK) low_ph_req->use_salt No, consider reformulating with 4-MSK check_solubility2 Precipitate Dissolves? use_cosolvent->check_solubility2 check_solubility2->done Yes use_hydrotrope Strategy 3: Incorporate Hydrotropes (e.g., Sodium Citrate) check_solubility2->use_hydrotrope No check_solubility3 Precipitate Dissolves? use_hydrotrope->check_solubility3 check_solubility3->done Yes check_solubility3->use_salt No use_salt->done

Caption: Workflow for troubleshooting 4-MSA precipitation.

Issue 2: Degradation of 4-MSA in Formulation

This guide outlines the steps to identify and mitigate the degradation of 4-MSA during stability studies.

Workflow for Investigating 4-MSA Degradation

G start Start: Suspected 4-MSA Degradation forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation develop_sim Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_sim analyze_samples Analyze Stressed Samples and Stability Samples develop_sim->analyze_samples identify_degradants Identify and Characterize Degradation Products analyze_samples->identify_degradants pathway_decision Determine Primary Degradation Pathway(s) identify_degradants->pathway_decision oxidative Oxidative Degradation pathway_decision->oxidative Oxidation hydrolytic Hydrolytic Degradation pathway_decision->hydrolytic Hydrolysis photolytic Photolytic Degradation pathway_decision->photolytic Photolysis add_antioxidant Mitigation: Add Antioxidants (e.g., BHT, Vitamin C) oxidative->add_antioxidant optimize_ph Mitigation: Optimize pH and use Buffers hydrolytic->optimize_ph light_protect Mitigation: Use UV-protective Packaging photolytic->light_protect reformulate Reformulate and Re-evaluate Stability add_antioxidant->reformulate optimize_ph->reformulate light_protect->reformulate end Stable Formulation reformulate->end

Caption: Workflow for investigating 4-MSA degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₈O₄[5]
Molecular Weight168.15 g/mol [5]
Predicted pKa3.22 ± 0.10[1]
Melting Point158-159 °C
AppearanceWhite to off-white crystalline powder
Solubility (Water)Sparingly soluble[6]
Solubility (Other)Soluble in DMSO and Methanol[7]
Table 2: Example pH-Solubility Profile for a Salicylic Acid Derivative

Note: This is a representative profile based on the Henderson-Hasselbalch equation and may not reflect the exact experimental values for 4-MSA. Experimental determination is recommended.

pHPredicted Solubility (g/L)Predominant Species
2.0~ Intrinsic SolubilityUn-ionized
3.22 (pKa)2 x Intrinsic Solubility50% Un-ionized / 50% Ionized
4.0IncreasedMostly Ionized
5.0Significantly IncreasedPredominantly Ionized
6.0Highly SolubleAlmost Completely Ionized
7.0Very Highly SolubleCompletely Ionized

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile of this compound

This protocol describes a method to experimentally determine the solubility of 4-MSA at various pH values.

Materials:

  • This compound (high purity)

  • Buffer solutions (pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0)

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a series of buffer solutions at the desired pH values.

  • Add an excess amount of 4-MSA to a known volume of each buffer solution in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, check the pH of the slurry and adjust if necessary.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved 4-MSA.

  • The concentration obtained is the solubility of 4-MSA at that specific pH.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8]

Stress Conditions:

  • Acid Hydrolysis: Dissolve 4-MSA in 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours).

  • Base Hydrolysis: Dissolve 4-MSA in 0.1 N NaOH at room temperature or slightly elevated temperature for a specified time.

  • Oxidative Degradation: Treat a solution of 4-MSA with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid 4-MSA to dry heat (e.g., 105°C) for 24 hours.

  • Photodegradation: Expose a solution of 4-MSA to a calibrated light source (e.g., UV and visible light) for a defined period.

Procedure:

  • Prepare solutions of 4-MSA at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions and solid material to the stress conditions outlined above.

  • At appropriate time points, withdraw samples and neutralize the acid and base-stressed samples.

  • Analyze the stressed samples using a suitable stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed standard to identify degradation peaks.

Protocol 3: Representative Stability-Indicating HPLC Method for this compound

This is an example of an HPLC method that can be used as a starting point for developing a validated stability-indicating method for 4-MSA. Method optimization and validation are required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 70:30 (v/v) ratio of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for 4-MSA (to be determined, likely around 230-310 nm).

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Development and Validation:

  • The method should be optimized to achieve adequate separation between the 4-MSA peak and any degradation products observed in the forced degradation studies.

  • The method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathway

Mechanism of Action: Inhibition of Melanogenesis

This compound is known to exert its skin-lightening effects by inhibiting the production of melanin. It primarily targets the enzyme tyrosinase, a key regulator of melanogenesis.[9]

Melanogenesis Signaling Pathway and Site of 4-MSA Action

G cluster_stimuli External Stimuli UVB UVB Radiation alphaMSH α-MSH UVB->alphaMSH stimulates MC1R MC1R (Melanocortin 1 Receptor) alphaMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF activates transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase expresses L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA MSA This compound MSA->Tyrosinase inhibits L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin ...

Caption: 4-MSA inhibits the tyrosinase enzyme in the melanogenesis pathway.

References

Validation & Comparative

A Comparative Analysis of 4-Methoxysalicylic Acid and Salicylic Acid on Cutaneous Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the distinct cutaneous effects of 4-Methoxysalicylic Acid (4-MSA) and Salicylic (B10762653) Acid (SA). This document provides a comprehensive overview of their mechanisms of action, efficacy in treating various skin conditions, and relevant experimental data to support formulation and development decisions.

Introduction

This compound (4-MSA), also known as Potassium 4-methoxysalicylate (4MSK) in its salt form, and Salicylic acid (SA) are two phenolic compounds with significant applications in dermatology. While structurally related, their primary effects on the skin differ substantially. 4-MSA is predominantly recognized for its potent skin lightening properties, whereas SA is a well-established keratolytic and anti-inflammatory agent. This guide offers a side-by-side comparison of their key performance metrics, supported by experimental findings.

Mechanism of Action

The primary mechanisms of action for 4-MSA and SA on the skin are distinct, targeting different cellular processes.

This compound (4-MSA): The principal mechanism of 4-MSA's skin lightening effect is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1] By competitively inhibiting this enzyme, 4-MSA effectively reduces the production of melanin in melanocytes.[1] Additionally, 4-MSA has been shown to promote the differentiation of keratinocytes, which may accelerate the turnover of the epidermis and aid in the removal of melanin-laden cells from the skin surface.[2]

Salicylic Acid (SA): Salicylic acid's primary role is that of a keratolytic agent, functioning by reducing the cohesion between corneocytes in the stratum corneum.[3][4] This action promotes the shedding of dead skin cells, effectively exfoliating the skin and preventing the clogging of pores. While SA exhibits some tyrosinase inhibitory activity, it is considered weak.[5][6] Its anti-inflammatory properties are attributed to the action of its metabolites, which can suppress the synthesis of pro-inflammatory prostaglandins (B1171923) like PGE2.

dot

Melanin_Synthesis_Inhibition cluster_0 Melanocyte cluster_1 Inhibitory Action Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase 4-MSA 4-MSA 4-MSA->Tyrosinase Strong Inhibition SA SA SA->Tyrosinase Weak Inhibition

Caption: Inhibition of Melanin Synthesis by 4-MSA and SA.

Comparative Efficacy Data

The following tables summarize the available quantitative data comparing the effects of 4-MSA and SA on key skin parameters.

Table 1: Tyrosinase Inhibition
CompoundInhibition TypeIC50 (Mushroom Tyrosinase)Reference
This compound Non-competitiveNot explicitly stated, but stronger than SA[1]
Salicylic Acid CompetitiveNot explicitly stated, weak inhibition[1][5]

Note: A direct IC50 comparison from a single study is not available. The referenced study indicates 4-MSA is a more potent inhibitor than SA.

Table 2: Keratolytic Effect
CompoundMechanismQuantitative DataReference
This compound Promotes keratinocyte differentiationReduced desquamation area ratio in a clinical study[2]
Salicylic Acid Decreases corneocyte cohesionEnhances shedding of corneocytes[3][4]

Note: Direct comparative quantitative data on the degree of exfoliation is not available.

Table 3: Anti-Inflammatory Effect
CompoundMechanismQuantitative DataReference
This compound Not well-documentedNo available data-
Salicylic Acid Metabolites inhibit PGE2 synthesisData available for metabolites, not SA directly-

Note: A direct comparison of the anti-inflammatory effects of 4-MSA and SA is not available in the reviewed literature.

Clinical Studies Overview

This compound in Hyperpigmentation

A double-blind, placebo-controlled, split-face clinical study on a formulation containing 3% 4-MSA demonstrated a significant increase in skin lightness (L* value) in both pigmented and non-pigmented areas after 4, 8, and 12 weeks of treatment. The study also showed a significant reduction in the desquamation area ratio, suggesting an improvement in skin surface condition.[2]

Salicylic Acid in Hyperpigmentation and Acne

Numerous clinical trials have demonstrated the efficacy of salicylic acid peels (typically 20-30%) in treating post-inflammatory hyperpigmentation and melasma, particularly in individuals with darker skin types.[7] These studies report moderate to significant improvement in hyperpigmentation. Salicylic acid is also a well-established treatment for acne vulgaris due to its comedolytic and anti-inflammatory properties.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (4-MSA, SA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the test compound solution and mushroom tyrosinase solution to each well.

  • Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

dot

Tyrosinase_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Reagents Prepare Reagents: - Tyrosinase - L-DOPA - Buffer - Test Compounds (4-MSA, SA) Plate_Setup Add test compound and tyrosinase to 96-well plate Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction Add L-DOPA to initiate reaction Incubation->Reaction Measurement Measure absorbance at 475 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Assessment of Skin Irritation Potential (In Vitro)

Objective: To evaluate the potential of a topical agent to cause skin irritation.

Method: Reconstructed Human Epidermis (RhE) Test (e.g., OECD Test Guideline 439)

Materials:

  • Reconstructed human epidermis tissue models

  • Test compounds (4-MSA, SA)

  • Positive control (e.g., Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate Buffered Saline)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

Procedure:

  • Apply the test compound, positive control, and negative control topically to the surface of the RhE tissues.

  • Incubate for a specified period (e.g., 60 minutes).

  • Remove the test substances and wash the tissues.

  • Incubate the tissues with MTT reagent. Viable cells will convert MTT into a purple formazan (B1609692) precipitate.

  • Extract the formazan precipitate using isopropanol.

  • Measure the optical density of the formazan solution using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates irritation potential.

dot

Skin_Irritation_Workflow Start Start Apply_Compound Apply Test Compound to RhE Tissue Start->Apply_Compound Incubate_1 Incubate Apply_Compound->Incubate_1 Wash Wash Tissue Incubate_1->Wash Add_MTT Add MTT Reagent Wash->Add_MTT Incubate_2 Incubate Add_MTT->Incubate_2 Extract_Formazan Extract Formazan Incubate_2->Extract_Formazan Measure_OD Measure Optical Density Extract_Formazan->Measure_OD Calculate_Viability Calculate Cell Viability Measure_OD->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for assessing skin irritation potential using an RhE model.

Conclusion

This compound and salicylic acid, while chemically similar, exhibit distinct and complementary effects on the skin. 4-MSA is a potent tyrosinase inhibitor, making it a primary candidate for formulations targeting hyperpigmentation and uneven skin tone. Salicylic acid remains a cornerstone for exfoliation and the management of acneic conditions due to its effective keratolytic and anti-inflammatory properties. The choice between these two agents, or their potential combination in a formulation, should be guided by the specific dermatological target. Further head-to-head clinical trials are warranted to provide a more definitive quantitative comparison of their respective efficacies and side effect profiles.

References

Efficacy of 4-Methoxysalicylic Acid Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Salicylic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties. Among these, 4-Methoxysalicylic acid (4-MSA) derivatives have emerged as a promising class of compounds with potential applications in combating microbial infections. This guide provides an objective comparison of the antimicrobial efficacy of various 4-MSA derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.

Comparative Antimicrobial Efficacy

The antimicrobial activity of this compound derivatives is influenced by the nature of the functional groups attached to the parent molecule. The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentration (MIC) values, for different classes of 4-MSA derivatives against a range of microorganisms.

4-Methoxysalicylaldehyde and its Analogs

4-Methoxysalicylaldehyde, a key derivative of 4-MSA, has demonstrated notable activity against several foodborne pathogens. A comparative study highlights its efficacy relative to other salicylaldehyde (B1680747) derivatives.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 4-Methoxysalicylaldehyde and Related Compounds [1]

CompoundListeria monocytogenesSalmonella typhimuriumShigella flexneriShigella sonneiStaphylococcus intermediusStaphylococcus aureus
4-Methoxysalicylaldehyde30.145.267.355.441.333.2
4-Hydroxysalicylaldehyde41.150.361.558.145.642.8
Salicylaldehyde>100>100>100>100>100>100
3-Methoxysalicylaldehyde>100>100>100>100>100>100
5-Methoxysalicylaldehyde85.292.1>100>10078.581.3

Data from a single study, further validation is recommended.

N-(4-Methoxybenzyl)amide Derivatives of Fatty Acids

While not direct derivatives of the this compound core, N-(4-methoxybenzyl)amides of fatty acids share a key structural motif and have been investigated for their antimicrobial properties. These compounds provide insight into the potential of incorporating the 4-methoxybenzyl group into amide linkages to achieve antimicrobial activity.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of N-(4-Methoxybenzyl)amide Derivatives [2]

CompoundEscherichia coliAgrobacterium tumefaciensAlternaria sp.Rhizopus sp.
N-(4-methoxybenzyl)undec-10-enamide100125150200
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide5075100125
N-(4-methoxybenzyl)oleamide125150200250
Amoxicillin (standard)25---
Antifungal Standard--5050

Note: These compounds are structurally related but not direct derivatives of this compound.

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the antimicrobial efficacy of this compound derivatives and related compounds.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

1. Preparation of Microbial Inoculum:

  • Bacterial strains are cultured on appropriate agar (B569324) plates for 18-24 hours.
  • Well-isolated colonies are used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
  • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • The standardized inoculum is further diluted to the final testing concentration.

2. Preparation of Test Compounds:

  • A stock solution of the 4-MSA derivative is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension.
  • Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Hypothesized Mechanism of Action of 4-Methoxysalicylaldehyde

The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, based on studies of related salicylaldehydes and other methoxy-containing aromatic compounds, a multi-targeted mechanism can be proposed. This includes disruption of the cell membrane, interference with cellular proton exchange, and potential inhibition of key metabolic pathways.

antimicrobial_mechanism Compound 4-MSA Derivative Membrane Cell Membrane Compound->Membrane Disruption Metabolism Metabolic Pathways Compound->Metabolism Enzyme Inhibition Proton_Gradient Proton Gradient Compound->Proton_Gradient Interference with Proton Exchange Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability Proton_Gradient->Metabolism experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of 4-MSA Derivative B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

References

In-Vivo Validation of 4-Methoxysalicylic Acid for Hyperpigmentation Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Methoxysalicylic acid's (4-MS) performance in treating hyperpigmentation against other established alternatives, supported by available experimental data. This compound, often used as its potassium salt (Potassium 4-methoxysalicylate or 4-MSK), is a skin-lightening agent approved in Japan as a quasi-drug ingredient.[1][2][3][4] Its mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, and the promotion of epidermal turnover to facilitate the removal of excess melanin.[1][5]

While direct comparative in-vivo animal studies for 4-MSK against other agents are not extensively available in publicly accessible scientific literature, this guide synthesizes data from a significant human clinical trial of a 4-MSK formulation and compares it with available in-vivo and clinical data for hydroquinone, kojic acid, and arbutin.

Comparative Performance Analysis

The following tables summarize the quantitative data from available studies to facilitate a clear comparison between 4-MSK and other common hyperpigmentation treatments.

Table 1: In-Vivo Efficacy of Hyperpigmentation Treatments

Treatment AgentStudy TypeModelConcentrationTreatment DurationKey Efficacy OutcomeAdverse Effects
Potassium 4-Methoxysalicylate (4-MSK) Human Clinical Trial (Split-face, Placebo-controlled)Human facial hyperpigmentationNot specified in publication12 weeksSignificant increase in skin lightness (L* value) in pigmented and non-pigmented areas vs. placebo.[1][2][3]Not specified in publication
Hydroquinone Human Clinical TrialMelasma4%12 weeks70% average decrease in MASI score.[6]Erythema, mild burning sensation in some participants.[6]
Kojic Acid (with 2.5% Vitamin C) Human Clinical TrialMelasma0.75%12 weeksSignificant decrease in MASI score, but less effective than 4% Hydroquinone.[7]Erythema in a small percentage of participants.[7]
Arbutin Human Clinical TrialFitzpatrick IV/V skin types5%6 weeksSignificant reduction in pigmentation compared to inactive control.[8]Not specified

MASI: Melasma Area and Severity Index. A higher percentage decrease indicates better efficacy. L value: A measure of skin lightness in the CIELAB color space.*

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating the efficacy of hyperpigmentation treatments.

UV-Induced Hyperpigmentation Model in Guinea Pigs (General Protocol)

This is a widely accepted preclinical model for studying the efficacy of skin-lightening agents.[9]

  • Animal Selection: Brown or black guinea pigs are used due to their skin's physiological and anatomical similarities to human skin.[9]

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.[9]

  • Hair Removal: Hair from the dorsal area is gently removed using an electric clipper and/or a depilatory cream.[9]

  • UVB Irradiation: Specific areas of the dorsal skin are exposed to a UVB light source (290-320 nm). Irradiation is typically performed multiple times a week for a couple of weeks to induce hyperpigmentation.[9]

  • Induction of Hyperpigmentation: The development of hyperpigmentation is visually confirmed, usually becoming evident after 1-2 weeks of irradiation.[9]

  • Application of Test Substance: The test formulation (e.g., containing 4-MSK) and a vehicle control are topically applied to the hyperpigmented areas, typically once or twice daily for several weeks.[9]

  • Evaluation of Efficacy:

    • Visual Assessment: The degree of pigmentation is scored weekly using a visual scale.[9]

    • Colorimetric Measurement: A chromameter or spectrophotometer is used to measure changes in skin color (e.g., L* value, Melanin Index).[9]

    • Histological Analysis: Skin biopsies can be taken at the end of the study to assess melanin content using staining methods like Fontana-Masson.

Human Clinical Trial Protocol for 4-MSK Formulation

The following protocol is based on the methodology of a published clinical study on a 4-MSK formulation.[1][2][3]

  • Study Design: A double-blind, split-face, placebo-controlled, paired-design study.[2]

  • Participants: Human subjects with facial hyperpigmentation.

  • Treatment: A formulation containing 4-MSK was applied to one side of the face, and a placebo formulation was applied to the other side. Applications were performed twice daily for 12 weeks.

  • Efficacy Assessment:

    • Colorimetric Measurement: Skin lightness (L* value) of both pigmented and non-pigmented areas of the cheek was measured at baseline and at weeks 4, 8, and 12.[3]

    • Desquamation Analysis: The desquamation area ratio of the cheek was also evaluated.[1][2][3]

  • Statistical Analysis: The change rate of the L* value for the 4-MSK-treated side was compared to the placebo-treated side.

Visualizations

Signaling Pathway of Melanogenesis and 4-MSK Action

This diagram illustrates the key steps in melanin synthesis and the points of intervention for this compound.

Melanogenesis_Pathway cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte K Keratinization & Epidermal Turnover Melanin_Removal Removal of Excess Melanin K->Melanin_Removal Accelerates Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone MSK This compound (4-MSK) MSK->K Promotes MSK->Tyrosinase Inhibits Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Selection Animal Selection (e.g., Guinea Pig) Acclimatization Acclimatization Animal_Selection->Acclimatization Induction Hyperpigmentation Induction (e.g., UVB Irradiation) Acclimatization->Induction Grouping Grouping (Test vs. Vehicle Control) Induction->Grouping Application Topical Application (Daily for several weeks) Grouping->Application Visual Visual Scoring Application->Visual Colorimetry Colorimetric Measurement (Melanin Index / L* value) Application->Colorimetry Histology Histological Analysis (Fontana-Masson Staining) Application->Histology Analysis Data Analysis Visual->Analysis Colorimetry->Analysis Histology->Analysis

References

A Comparative Guide to Validating HPLC Methods for 4-Methoxysalicylic Acid Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-Methoxysalicylic acid (4-MSA) in complex biological and cosmetic matrices is critical for pharmacokinetic studies, efficacy assessment, and quality control. The choice of analytical methodology is pivotal for generating accurate and reproducible data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods, supported by experimental data and detailed protocols to aid in the selection and validation of the most suitable analytical approach.

This document delves into the nuances of method validation for 4-MSA, presenting a comparative analysis of HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guidance herein is based on established principles of bioanalytical method validation as outlined by regulatory bodies.

Performance Comparison of Analytical Methods

The selection of an analytical technique for 4-MSA quantification is a trade-off between the required sensitivity, selectivity, speed, and the complexity of the sample matrix. HPLC with UV detection is a workhorse in many laboratories due to its robustness and cost-effectiveness. UPLC offers significant improvements in speed and resolution, while LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.

The following table summarizes typical performance characteristics for the analysis of 4-MSA and structurally similar compounds in various complex matrices.

Parameter HPLC-UV UPLC-PDA LC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL1 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999> 0.995
Limit of Detection (LOD) ~20-50 ng/mL~10-20 ng/mL~0.1-0.5 ng/mL
Limit of Quantification (LOQ) ~50-100 ng/mL~20-50 ng/mL~0.5-1 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%< 15%
Sample Throughput ModerateHighHigh
Selectivity ModerateGoodExcellent
Matrix Effect Can be significantModerateCan be significant but manageable with internal standards
Cost LowModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of any validated analytical method. Below are representative methodologies for the analysis of 4-MSA in cosmetic cream and human plasma.

HPLC-UV Method for 4-MSA in a Cosmetic Cream

This method is suitable for the quality control of cosmetic formulations containing 4-MSA.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 20 mL of methanol (B129727) and vortex for 5 minutes to disperse the cream.

  • Sonicate the mixture for 15 minutes to ensure complete extraction of 4-MSA.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of 0.01 M monopotassium phosphate (B84403) in water (A) and methanol (B). The gradient starts at 15% B and increases to 40% B over 10 minutes.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

3. Validation Parameters to Assess:

  • Linearity: Prepare calibration standards of 4-MSA in methanol in the range of 10 - 200 µg/mL.

  • Accuracy: Perform recovery studies by spiking a placebo cream with known concentrations of 4-MSA at three levels (low, medium, and high).

  • Precision: Analyze replicate preparations of a homogenous cream sample on the same day (intra-day) and on three different days (inter-day).

  • Selectivity: Analyze a placebo cream to ensure no interference from other excipients at the retention time of 4-MSA.

LC-MS/MS Method for 4-MSA in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of 4-MSA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-MSA and the internal standard.

3. Validation Parameters to Assess:

  • Linearity: Prepare calibration standards by spiking blank human plasma with 4-MSA over the desired concentration range (e.g., 1 - 5000 ng/mL).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in plasma.

  • Selectivity: Analyze at least six different lots of blank human plasma to check for interferences.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of 4-MSA in post-extraction spiked plasma with the response in a neat solution.

  • Stability: Assess the stability of 4-MSA in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

G cluster_sample_prep Sample Preparation (Cosmetic Cream) cluster_hplc_analysis HPLC Analysis Weighing Weighing Dispersion Dispersion Weighing->Dispersion Add Methanol & Vortex Sonication Sonication Dispersion->Sonication 15 min Centrifugation Centrifugation Sonication->Centrifugation 4000 rpm, 10 min Filtration Filtration Centrifugation->Filtration 0.45 µm PTFE HPLC_Vial HPLC_Vial Filtration->HPLC_Vial Injection Injection HPLC_Vial->Injection C18_Column C18_Column Injection->C18_Column Mobile Phase Gradient UV_Detection UV_Detection C18_Column->UV_Detection 230 nm Data_Analysis Data_Analysis UV_Detection->Data_Analysis Report Report Data_Analysis->Report

Experimental workflow for 4-MSA analysis in cosmetic cream.

G cluster_parameters Validation Parameters MethodValidation Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOQ Limit of Quantification MethodValidation->LOQ Stability Stability MethodValidation->Stability No_Interference No_Interference Selectivity->No_Interference Correlation_Coefficient Correlation_Coefficient Linearity->Correlation_Coefficient Percent_Recovery Percent_Recovery Accuracy->Percent_Recovery RSD RSD Precision->RSD Relative Standard Deviation Lowest_Concentration Lowest_Concentration LOQ->Lowest_Concentration Freeze_Thaw_Benchtop Freeze_Thaw_Benchtop Stability->Freeze_Thaw_Benchtop

Logical relationship of key bioanalytical method validation parameters.

References

A Comparative Guide to the Biological Activity of 4-Methoxysalicylic Acid in Dermatological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Methoxysalicylic acid (4-MSK), a widely used skin lightening agent, with other common alternatives. The information presented is based on available experimental data to assist researchers and professionals in drug development and dermatological studies.

Executive Summary

Potassium 4-methoxysalicylate (4-MSK) is a derivative of salicylic (B10762653) acid approved as a quasi-drug in Japan for its skin lightening properties.[1][2][3] Its primary mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanogenesis, and the promotion of keratinocyte differentiation, which helps in the turnover of pigmented skin cells.[1][2][3] This dual action contributes to its efficacy in reducing hyperpigmentation and improving overall skin brightness.[1][2][3] This guide compares the in vitro and in vivo performance of 4-MSK with other well-known skin lightening agents.

Comparative Analysis of Skin Lightening Agents

The following tables summarize the available quantitative data on the biological effects of 4-MSK and its common alternatives.

Table 1: In Vitro Efficacy on Melanogenesis

CompoundAssay TypeCell Line / ModelConcentrationResult
This compound (Potassium Salt, 4-MSK) Melanin (B1238610) Content AssayCultured Human Melanocytes0.8 mMSignificant reduction in melanin content[1]
1.0 mMSignificant reduction in melanin content[1]
Melanin Content Assay3D Human Epidermal Equivalent0.05%Significant reduction in melanin amount[1]
Tyrosinase Activity AssayMushroom TyrosinaseConcentration-dependentInhibition of tyrosinase catalytic activity[1]
Kojic Acid Tyrosinase Activity AssayMushroom Tyrosinase-IC50 values vary widely in literature, often used as a reference inhibitor.
Arbutin (B1665170) Tyrosinase Activity Assay--Known tyrosinase inhibitor.
Hydroquinone Tyrosinase Activity Assay--Potent tyrosinase inhibitor.
Azelaic Acid --20%In clinical studies, comparable to 4% hydroquinone.

Note: A specific IC50 value for 4-MSK on tyrosinase inhibition was not available in the reviewed literature. However, its inhibitory effect was confirmed to be concentration-dependent.

Table 2: Clinical Efficacy on Skin Lightness

CompoundStudy DesignDurationKey Findings
This compound (4-MSK) Double-blind, split-face, placebo-controlled12 weeks- Significantly increased skin lightness (L* value) in pigmented and non-pigmented areas. - Reduced the desquamation area ratio of the cheek.[1][2]
Hydroquinone Various clinical trials-Considered a benchmark for skin lightening, but with safety concerns.
Kojic Acid Various clinical trials-Often used in combination therapies; efficacy alone is less documented.
Arbutin Clinical study6 weeks5% arbutin showed significant reduction in pigmentation compared to control.
Azelaic Acid Clinical study-20% azelaic acid showed significant skin lightening.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Melanin Content Assay in Cultured Human Melanocytes

Objective: To quantify the effect of a test compound on melanin production in melanocytes.

Protocol:

  • Cell Culture: Culture normal human epidermal melanocytes in a suitable growth medium.

  • Treatment: Seed cells in 12-well plates and treat with various concentrations of the test compound (e.g., 4-MSK at 0.5–1.0 mM) for a specified period (e.g., several days).

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a sodium hydroxide (B78521) (NaOH) solution (e.g., 1N NaOH) containing a solubilizing agent like DMSO.

  • Spectrophotometry: Measure the absorbance of the cell lysates at a specific wavelength (e.g., 475 nm) using a spectrophotometer.

  • Quantification: Create a standard curve using synthetic melanin of known concentrations. Calculate the melanin content in the samples by comparing their absorbance to the standard curve. Results are often normalized to the cell number or total protein content.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of tyrosinase.

Protocol:

  • Enzyme and Substrate: Use a source of tyrosinase (e.g., mushroom tyrosinase) and a suitable substrate (e.g., L-DOPA).

  • Reaction Mixture: Prepare a reaction mixture containing the tyrosinase enzyme in a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture and pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-DOPA).

  • Measurement: Monitor the formation of dopachrome, the product of the reaction, by measuring the absorbance at 475 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Keratinocyte Differentiation Marker Analysis

Objective: To assess the effect of a test compound on the differentiation of keratinocytes.

Protocol:

  • Cell Culture: Culture normal human epidermal keratinocytes.

  • Treatment: Treat the keratinocytes with the test compound (e.g., 4-MSK) for a defined period.

  • RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the gene expression levels of differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), Filaggrin (FLG), and Involucrin (IVL). Use appropriate housekeeping genes for normalization.

  • Data Analysis: Analyze the relative gene expression levels to determine the effect of the compound on keratinocyte differentiation. An upregulation of these markers indicates a promotion of differentiation.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

Melanin_Synthesis_Inhibition cluster_Melanocyte Melanocyte Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase 4_MSK This compound (4-MSK) 4_MSK->Tyrosinase Inhibits

Caption: Inhibition of Melanogenesis by this compound.

Keratinocyte_Differentiation_Pathway 4_MSK This compound (4-MSK) Keratinocytes Keratinocytes 4_MSK->Keratinocytes Differentiation Promotes Differentiation Keratinocytes->Differentiation Stimulates Early_Markers Early Differentiation Markers (e.g., KRT1, KRT10) Differentiation->Early_Markers Upregulates Terminal_Markers Terminal Differentiation Markers (e.g., FLG, IVL) Differentiation->Terminal_Markers Upregulates Epidermal_Turnover Accelerated Epidermal Turnover Differentiation->Epidermal_Turnover Melanin_Excretion Enhanced Excretion of Melanin Epidermal_Turnover->Melanin_Excretion Experimental_Workflow_Melanin_Assay start Start: Culture Human Melanocytes treatment Treat with 4-MSK or Alternative Agent start->treatment lysis Cell Lysis (NaOH + DMSO) treatment->lysis measurement Measure Absorbance at 475 nm lysis->measurement quantification Quantify Melanin using Standard Curve measurement->quantification end End: Compare Melanin Content quantification->end

References

A comparative review of different synthesis routes for 4-Methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic pathways to 4-Methoxysalicylic acid reveals two primary routes: the O-methylation of 2,4-dihydroxybenzoic acid and the carboxylation of 3-methoxyphenol (B1666288). This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to assist researchers in selecting the most suitable approach for their needs.

Comparison of Synthesis Routes

The selection of a synthesis route for this compound is influenced by factors such as precursor availability, desired yield and purity, and the reaction conditions required. Below is a summary of the key quantitative data for the two main synthetic pathways.

Parameter O-Methylation of 2,4-Dihydroxybenzoic Acid Carboxylation of 3-Methoxyphenol (Kolbe-Schmitt Reaction)
Starting Material 2,4-Dihydroxybenzoic Acid3-Methoxyphenol
Key Reagents Dimethyl sulfate (B86663), Sodium hydroxide (B78521)Sodium/Potassium hydroxide, Carbon dioxide
Reaction Temperature 30-40°C (methylation), 80°C (purification)[1]Typically 125-200°C[2][3]
Reaction Pressure AtmosphericHigh pressure (up to 100 atm)[2][3]
Reported Yield High (quantitative crude yield mentioned in patent)[1]Varies depending on conditions and substrate
Key Byproduct 2,4-Dimethoxybenzoic acid[1]Isomeric hydroxybenzoic acids
Purity of Crude Product High, further purified by recrystallization[1]Dependent on regioselectivity of the carboxylation

Detailed Experimental Protocols

O-Methylation of 2,4-Dihydroxybenzoic Acid

This method involves the selective methylation of the hydroxyl group at the 4-position of 2,4-dihydroxybenzoic acid. Control of the stoichiometry of the methylating agent is crucial to minimize the formation of the 2,4-dimethoxybenzoic acid byproduct.[1]

Reaction Scheme:

O_Methylation dihydroxybenzoic 2,4-Dihydroxybenzoic Acid methoxysalicylic This compound dihydroxybenzoic->methoxysalicylic 1. NaOH, H₂O 2. (CH₃)₂SO₄ byproduct 2,4-Dimethoxybenzoic Acid dihydroxybenzoic->byproduct (excess (CH₃)₂SO₄)

Caption: O-methylation of 2,4-dihydroxybenzoic acid.

Experimental Protocol: [1]

  • Preparation of Sodium Salt: In a suitable reaction vessel, dissolve 2,4-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide at a temperature below 30°C. The molar ratio of sodium hydroxide to 2,4-dihydroxybenzoic acid should be approximately 2.1:1.

  • Methylation: Cool the solution to 20°C and slowly add dimethyl sulfate. The molar ratio of dimethyl sulfate to 2,4-dihydroxybenzoic acid should be controlled between 1.0:1 and 1.1:1 to favor mono-methylation. Maintain the reaction temperature below 40°C during the addition.

  • Reaction Completion and Work-up: After the addition is complete, maintain the reaction mixture at 30-40°C for 6 hours. Subsequently, heat the mixture to 60°C for 30 minutes to decompose any unreacted dimethyl sulfate. Cool the reaction to room temperature and acidify with 10% hydrochloric acid to a pH of 1 to precipitate the crude product.

  • Purification: Filter the crude this compound and wash with deionized water. For further purification, recrystallize the crude product from hot deionized water. This process is effective at removing unreacted 2,4-dihydroxybenzoic acid.

Carboxylation of 3-Methoxyphenol (Kolbe-Schmitt Reaction)

This classic reaction in organic synthesis introduces a carboxylic acid group onto a phenol (B47542) ring. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by the choice of alkali metal hydroxide.[3][4] For the synthesis of this compound, carboxylation is desired at the ortho-position to the hydroxyl group and para- to the methoxy (B1213986) group.

Reaction Scheme:

Kolbe_Schmitt methoxyphenol 3-Methoxyphenol phenoxide Sodium 3-methoxyphenoxide methoxyphenol->phenoxide NaOH methoxysalicylic This compound phenoxide->methoxysalicylic 1. CO₂, high T, high P 2. H₂SO₄

Caption: Kolbe-Schmitt carboxylation of 3-methoxyphenol.

General Experimental Considerations:

The Kolbe-Schmitt reaction is typically performed by first preparing the sodium or potassium salt of the phenol.[3] The dry phenoxide is then heated in a sealed vessel under a high pressure of carbon dioxide.[2][3]

  • Formation of Phenoxide: 3-Methoxyphenol is treated with an alkali metal hydroxide (e.g., sodium hydroxide) to form the corresponding phenoxide. It is crucial that the phenoxide is thoroughly dried, as the presence of water can significantly decrease the reaction yield.[4]

  • Carboxylation: The dried phenoxide is subjected to high temperatures (typically 125-200°C) and high pressures of carbon dioxide (up to 100 atm).[2][3] The choice of the alkali metal can influence the position of carboxylation. Sodium phenoxides tend to favor ortho-carboxylation, which in the case of 3-methoxyphenol would lead to the desired 2-hydroxy-4-methoxybenzoic acid (this compound).[4]

  • Work-up: After the reaction, the resulting salicylate (B1505791) salt is treated with a strong acid, such as sulfuric acid, to protonate the carboxylate and the phenoxide, yielding the final product.[3]

A detailed, specific experimental protocol with reported yields for the Kolbe-Schmitt carboxylation of 3-methoxyphenol was not available in the searched literature. The provided information is based on the general principles of the Kolbe-Schmitt reaction.

Logical Workflow for Synthesis Route Selection

The choice between these two synthetic routes will depend on several factors unique to the laboratory setting. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Decision_Workflow start Start: Need to Synthesize This compound precursor_check Are 2,4-dihydroxybenzoic acid and dimethyl sulfate readily available? start->precursor_check equipment_check Is high-pressure reaction equipment available? precursor_check->equipment_check No omethylation Select O-Methylation Route precursor_check->omethylation Yes kolbe_schmitt Consider Kolbe-Schmitt Route equipment_check->kolbe_schmitt Yes seek_alternative Seek Alternative Routes or Acquire Necessary Resources equipment_check->seek_alternative No end End omethylation->end kolbe_schmitt_feasible Is Kolbe-Schmitt feasible with available equipment? kolbe_schmitt->kolbe_schmitt_feasible kolbe_schmitt_feasible->seek_alternative No kolbe_schmitt_feasible->end Yes

Caption: Decision workflow for selecting a synthesis route.

References

A Comparative Analysis of the Anti-inflammatory Properties of 4-Methoxysalicylic Acid and Common NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of 4-Methoxysalicylic acid against a panel of commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Naproxen, Diclofenac, Celecoxib, and the parent compound, Salicylic (B10762653) Acid. Due to the limited availability of direct comparative experimental data for this compound, this guide synthesizes available information on salicylic acid and its derivatives to provide a comprehensive overview and identify areas for future research.

Executive Summary

Inflammation is a critical biological response to injury and infection, but its dysregulation can lead to chronic inflammatory diseases. NSAIDs are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. While traditional NSAIDs are effective, their use is often associated with gastrointestinal and cardiovascular side effects, driving the search for novel anti-inflammatory agents with improved safety profiles.

This compound, a derivative of salicylic acid, is known for its use in dermatology but its potential as a systemic anti-inflammatory agent is less explored. This guide assesses its plausible anti-inflammatory mechanisms in the context of well-established NSAIDs, highlighting the need for direct comparative studies to fully elucidate its therapeutic potential.

Comparative Analysis of COX Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The relative inhibition of these two isoforms (COX-1/COX-2 selectivity) is a key determinant of a drug's efficacy and side-effect profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data Not AvailableData Not AvailableData Not Available
Salicylic Acid Weak inhibitor[1][2]Weak inhibitor, but may suppress expression[1][3]-
Ibuprofen 2.9 - 13[4]1.1 - 370[4][5]Varies significantly with assay conditions
Naproxen 0.34 - 8.72[6][7][8][9]0.18 - 5.15[6][7][8][9]Generally non-selective
Diclofenac 0.075 - 0.611[10][11][12]0.026 - 0.63[10][11][12]Relatively non-selective
Celecoxib 820.04 - 6.8[13][14][15]Highly COX-2 selective
Aspirin (B1665792) (Acetylsalicylic Acid) ~3.5[16]~30[16]Preferential for COX-1

Note: IC50 values can vary significantly based on the experimental conditions, including the enzyme source (e.g., human, ovine) and the assay type (e.g., purified enzyme, whole blood assay).

Beyond Cyclooxygenase: The NF-κB Signaling Pathway

Salicylic acid and its derivatives have been shown to exert anti-inflammatory effects through mechanisms independent of direct COX inhibition. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of pro-inflammatory gene expression. Both sodium salicylate (B1505791) and aspirin have been found to inhibit the activation of NF-κB[17][18]. This is achieved by preventing the degradation of its inhibitor, IκB, thus sequestering NF-κB in the cytoplasm[17][18]. It is plausible that this compound may share this modulatory effect on the NF-κB pathway.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes discussed, the following diagrams have been generated using Graphviz.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastric Protection,\nPlatelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins_Physiological->Gastric Protection,\nPlatelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Figure 1: Simplified Mechanism of Action of NSAIDs.

Figure 2: Potential Inhibition of the NF-κB Pathway by Salicylic Acid Derivatives.

Figure 3: General Experimental Workflow for Assessing Anti-inflammatory Properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of key protocols used to assess anti-inflammatory properties.

In Vitro COX Inhibition Assay (Whole Blood Method)

This assay provides a physiologically relevant measure of COX-1 and COX-2 inhibition.

  • Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

  • Materials: Fresh human whole blood, test compound, lipopolysaccharide (LPS), and enzyme immunoassay (EIA) kits for thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2).

  • Procedure:

    • COX-1 Activity:

      • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.

      • The blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent COX-1-mediated TXB2 production.

      • Serum is separated by centrifugation.

      • TXB2 levels are quantified using an EIA kit.

    • COX-2 Activity:

      • Aliquots of heparinized whole blood are pre-incubated with a selective COX-1 inhibitor (e.g., low-dose aspirin) to block COX-1 activity.

      • LPS (e.g., 10 µg/mL) is added to induce COX-2 expression in monocytes, followed by incubation with various concentrations of the test compound.

      • After a 24-hour incubation at 37°C, plasma is separated by centrifugation.

      • PGE2 levels are quantified using an EIA kit.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in TXB2 (for COX-1) or PGE2 (for COX-2) production is determined as the IC50 value[5][19].

In Vitro LPS-Induced Cytokine Release Assay

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

  • Objective: To quantify the inhibitory effect of a test compound on the release of TNF-α and IL-6 from macrophages.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound or vehicle for 1-2 hours.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL).

    • After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine release at each concentration of the test compound is calculated relative to the LPS-stimulated control.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

  • Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring the reduction of paw edema.

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • Animals are orally or intraperitoneally administered with the test compound, a positive control (e.g., indomethacin), or a vehicle.

    • After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group[2][5][20].

Conclusion and Future Directions

The available evidence suggests that this compound, as a derivative of salicylic acid, may possess anti-inflammatory properties that extend beyond simple COX inhibition, potentially involving the modulation of the NF-κB signaling pathway. However, a definitive assessment of its potency and therapeutic potential is hampered by the lack of direct comparative studies against established NSAIDs.

To bridge this knowledge gap, future research should prioritize:

  • Direct Head-to-Head In Vitro Studies: Conducting COX-1 and COX-2 inhibition assays with this compound alongside standard NSAIDs under identical experimental conditions to determine its IC50 values and selectivity profile.

  • Mechanistic Studies: Investigating the effect of this compound on the NF-κB signaling pathway and the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in relevant cell models.

  • In Vivo Efficacy and Safety Profiling: Evaluating the anti-inflammatory efficacy of this compound in established animal models of inflammation, such as the carrageenan-induced paw edema model, and assessing its gastrointestinal and cardiovascular safety profile in comparison to traditional NSAIDs.

Such studies will be instrumental in determining whether this compound represents a viable candidate for development as a novel anti-inflammatory agent with a potentially improved therapeutic window.

References

Cytotoxicity comparison of 4-Methoxysalicylic acid and its parent compound, salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic research, understanding the cytotoxic profiles of active compounds is paramount for ensuring safety and efficacy. This guide provides a comparative analysis of the cytotoxicity of 4-Methoxysalicylic acid and its parent compound, salicylic (B10762653) acid. While direct comparative studies are limited, this document synthesizes available data from various in vitro studies to offer insights for researchers, scientists, and drug development professionals.

Executive Summary

Salicylic acid, a well-established compound, exhibits cytotoxic effects against various cancer cell lines, with IC50 values typically in the millimolar range. Its mechanism of action often involves the induction of apoptosis. In contrast, data on the cytotoxicity of this compound, particularly its potassium salt (4MSK), suggests a lower cytotoxic potential, with studies primarily focusing on its application in dermatology where it is shown to be non-cytotoxic to skin cells at effective concentrations for skin lightening. This comparison highlights a potential divergence in the biological activities of these two structurally related compounds, warranting further investigation into the specific cytotoxic effects of this compound on a broader range of cell types.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for salicylic acid and the reported non-cytotoxic concentrations for this compound from various studies. It is crucial to note that these values were obtained from different cell lines and experimental conditions.

CompoundCell LineIC50 Value / ObservationReference(s)
Salicylic Acid 3215 LS (normal fibroblasts)1.14 mM[1]
Caco-2 (colorectal adenocarcinoma)~5-7 mM[1]
A549 (human lung adenocarcinoma)6.0 mM
This compound (as Potassium Salt, 4MSK) Normal Human MelanocytesNon-cytotoxic up to 1.0 mM[2]
B16 Melanoma CellsNo toxicity observed up to 970 µmol/L (0.97 mM)[]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (salicylic acid or this compound). A control group with vehicle-treated cells is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of salicylic acid are often linked to its ability to induce apoptosis. While the specific signaling pathways affected by this compound in the context of cytotoxicity are not well-documented, the general workflow for assessing cytotoxicity is illustrated below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, Caco-2) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Salicylic Acid & this compound) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance data_analysis IC50 Determination absorbance->data_analysis comparison Cytotoxicity Comparison data_analysis->comparison Apoptosis_Signaling cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome stimulus Salicylic Acid mitochondria Mitochondrial Stress stimulus->mitochondria induces caspase_activation Caspase Activation mitochondria->caspase_activation triggers execution Execution Caspases caspase_activation->execution activates apoptosis Apoptosis (Cell Death) execution->apoptosis leads to

References

Safety Operating Guide

Safe Disposal of 4-Methoxysalicylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methoxysalicylic Acid, ensuring compliance with general safety standards and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

This compound is a solid substance that can cause skin and eye irritation.[1][2][3][4] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5]

II. Standard Disposal Procedure for this compound

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal program. This ensures that the chemical is managed in an environmentally sound and legally compliant manner.

Step 1: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure lid.

Step 2: Labeling

  • The waste container must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents as "this compound" and include the approximate quantity.

  • Include the date of waste generation and the name of the principal investigator or laboratory responsible.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure that the storage area is designed to contain any potential spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Follow all institutional and local regulations for waste manifest and handover procedures.

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill to prevent it from spreading.

  • Clean-up: For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

IV. Considerations for Neutralization (for Aqueous Solutions)

While professional disposal is the preferred method, in some instances, neutralization of dilute aqueous solutions of acidic waste may be permissible for drain disposal, subject to strict institutional and local regulations. This should only be performed by trained personnel after consulting with your EHS office. this compound is an acidic compound.

Experimental Protocol for Neutralization (General Guidance):

  • Dilution: Work in a chemical fume hood. Slowly add the dilute this compound solution to a large volume of cold water in a suitable container (e.g., a large beaker). This helps to dissipate any heat generated.

  • Neutralization: While stirring the diluted solution, slowly add a dilute basic solution, such as 5% sodium bicarbonate or 1M sodium hydroxide.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Target pH: The target pH for neutralization is typically between 6.0 and 8.0, but you must adhere to the specific pH range permitted by your local wastewater authority.

  • Disposal: Once the pH is within the acceptable range and the solution contains no other hazardous materials, it may be permissible to flush it down the drain with a large volume of water (at least 20 parts water to 1 part neutralized solution).

Caution: This is a general protocol and may need to be adapted. Always perform a small-scale test reaction first. The reaction may generate heat or gas.

V. Data Presentation

The following table summarizes key information relevant to the safe disposal of this compound.

PropertyDataRelevance to Disposal
Chemical Formula C₈H₈O₄Provides basic identification of the chemical.
Molar Mass 168.15 g/mol Useful for calculating concentrations for neutralization procedures.
Appearance Off-white to beige powder or crystalline solid[1][6]As a solid, it poses an inhalation hazard if dust is generated. Disposal procedures must manage solid waste appropriately.
Solubility Slightly soluble in water. Soluble in methanol (B129727) and DMSO.[6][]Low water solubility means that large quantities should not be disposed of down the drain without treatment. Spills will not readily dissolve in water.
pKa 3.22 (Predicted)[6]Indicates it is a weak to moderately strong acid, requiring neutralization before any potential drain disposal of aqueous solutions.
Hazards Causes skin and eye irritation. May cause respiratory irritation.[1][2][3][4]Dictates the need for appropriate PPE during handling and disposal. Contaminated materials must be treated as hazardous waste.

VI. Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_type Is the waste a dilute aqueous solution? start->waste_type solid_waste Solid Waste or Concentrated Solution waste_type->solid_waste No check_regs Consult EHS and local regulations for drain disposal permission waste_type->check_regs Yes collect_solid Collect in a labeled hazardous waste container solid_waste->collect_solid ehs_disposal Arrange for disposal via EHS/licensed contractor collect_solid->ehs_disposal neutralize Perform neutralization protocol (pH 6-8) check_regs->neutralize Permission Granted no_permission Permission Denied check_regs->no_permission Permission Denied drain_disposal Dispose down drain with copious amounts of water neutralize->drain_disposal no_permission->collect_solid

Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for 4-Methoxysalicylic Acid, ensuring a secure laboratory environment.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₈O₄[1][2]
Molecular Weight 168.15 g/mol [1][2]
Appearance Off-white to beige powder/crystalline solid.[1][3]
Melting Point 158-159 °C[1]
Boiling Point 217.07 °C (estimate)[1]
Solubility Soluble in Methanol and DMSO (33 mg/mL). Slightly soluble in water.[3][][5]
pKa 3.22 ± 0.10 (Predicted)[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant nitrile gloves (minimum 5-mil thickness)While specific breakthrough times for this compound are not readily available, nitrile gloves offer good resistance to a range of chemicals, including weak acids.[6][7][8] For incidental contact, a minimum thickness of 5-mil is recommended. If prolonged contact is anticipated, double-gloving is advised. Gloves should be inspected before each use and changed immediately if contaminated.
Body Protection Chemical-resistant laboratory coatA lab coat, preferably one that is chemical-resistant, should be worn and fully buttoned. Ensure the material is appropriate for the solvents being used in the procedure.
Respiratory Protection NIOSH-approved air-purifying respirator with P95 or P100 particulate filtersA respirator is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[9][10][11] For this organic acid powder, a half-mask or full-face respirator equipped with P95 (95% efficient) or P100 (99.97% efficient) particulate filters is recommended.

Operational Plan: Experimental Protocol for Weighing and Dissolving

This protocol provides a step-by-step guide for safely weighing and dissolving solid this compound in a laboratory setting.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Cover the work surface within the fume hood with disposable absorbent bench paper.

  • Assemble all necessary equipment (e.g., analytical balance, glassware, spatulas, weighing paper/boat, and solvent) and place them inside the fume hood.

  • Don the appropriate PPE as detailed in the table above.

2. Weighing the Compound:

  • All weighing operations must be performed inside the chemical fume hood to contain any airborne powder.[12][13][14]

  • Place a clean, appropriately sized weigh boat or a piece of creased weighing paper on the analytical balance and tare the balance.

  • Carefully open the container of this compound.

  • Using a clean, dedicated spatula, gently transfer the desired amount of powder onto the weigh boat. Avoid creating dust by handling the powder with slow and deliberate movements.[12]

  • Once the desired mass is obtained, securely close the primary container of this compound.

3. Dissolving the Compound:

  • Carefully transfer the weighed powder from the weigh boat into the receiving vessel (e.g., a beaker or flask).

  • To ensure a quantitative transfer, rinse the weigh boat with a small amount of the desired solvent, and add the rinsate to the receiving vessel.

  • Slowly add the remaining solvent to the receiving vessel containing the powder.

  • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Ensure the final solution container is clearly and accurately labeled with the chemical name, concentration, date, and your initials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical for laboratory safety and environmental protection.

1. Waste Collection and Segregation:

  • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, bench paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused or excess this compound powder should also be disposed of as hazardous waste.

  • Solutions of this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

2. Disposal Method:

  • The recommended method for the disposal of this compound is through a licensed professional waste disposal service.

  • A common disposal technique for this type of organic compound is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Never dispose of this compound down the drain or in the regular trash.

3. Decontamination:

  • All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated.

  • Wash contaminated surfaces and equipment with an appropriate solvent, followed by soap and water. Collect all rinsate as hazardous liquid waste.

Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow start Start: Handling this compound prep Preparation: - Don full PPE - Prepare fume hood start->prep weigh Weighing: - Inside fume hood - Use weigh boat - Avoid dust prep->weigh dissolve Dissolving: - Transfer powder - Add solvent - Mix gently weigh->dissolve experiment Experimental Use dissolve->experiment spill_check Spill Occurred? experiment->spill_check spill_cleanup Spill Cleanup: - Follow spill protocol - Dispose of cleanup materials as hazardous waste spill_check->spill_cleanup Yes waste_collection Waste Collection: - Segregate solid and liquid waste - Label containers spill_check->waste_collection No spill_cleanup->waste_collection disposal Disposal: - Use licensed disposal service - Incineration recommended waste_collection->disposal decontaminate Decontamination: - Clean glassware and surfaces - Collect rinsate as waste disposal->decontaminate end End decontaminate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxysalicylic Acid
Reactant of Route 2
4-Methoxysalicylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.